Tert-butyl 4-cyanopiperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-cyanopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-6-4-12(8-11)5-7-13/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCFYDXPEIEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70555370 | |
| Record name | tert-Butyl 4-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70555370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113534-02-4 | |
| Record name | tert-Butyl 4-cyanopiperazine-1-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70555370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-cyanopiperazine-1-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Tert-butyl 4-cyanopiperazine-1-carboxylate (C₁₀H₁₇N₃O₂)
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Core Introduction and Strategic Importance
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the piperazine moiety is of paramount importance due to its prevalence in approved drugs and its ability to confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.
Tert-butyl 4-cyanopiperazine-1-carboxylate is a strategically designed bifunctional building block that has gained significant traction in drug discovery programs. Its structure is notable for two key features that enable complex synthetic strategies:
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust protection for one of the piperazine nitrogens. This group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions, allowing for subsequent functionalization at that position.
-
The N-Cyano Group: The cyano moiety is not merely a placeholder; it is a versatile functional handle. It can be transformed into other critical functionalities, such as primary amines (via reduction) or carboxylic acids/amides (via hydrolysis), providing multiple avenues for molecular elaboration.
This guide provides an in-depth examination of the core properties, synthesis, analytical validation, and strategic applications of this valuable chemical intermediate.
Section 2: Physicochemical and Structural Characteristics
A precise understanding of a compound's physical and chemical properties is foundational to its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [1][2] |
| Molecular Weight | 211.26 g/mol | [1][2][3] |
| CAS Number | 113534-02-4 | [1][2][3][4] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid | [4] |
| Boiling Point | 354.0 ± 35.0 °C at 760 mmHg (Predicted) | |
| Purity | Typically ≥96-98% | [2] |
| Storage Temperature | 4°C, Sealed in dry conditions | [3] |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C#N | [1] |
| InChI Key | GDPSCFYDXPEIEE-UHFFFAOYSA-N | [1] |
Section 3: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of this compound involves the direct cyanation of the commercially available N-Boc-piperazine. This method is favored for its high yield and operational simplicity.
Principle: The reaction proceeds via a nucleophilic attack of the free secondary amine of tert-butyl piperazine-1-carboxylate on an electrophilic cyanating agent, typically cyanogen bromide (BrCN). The reaction requires a mild base to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Cyanation of N-Boc-Piperazine
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl piperazine-1-carboxylate (1.0 eq) and a suitable anhydrous aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 eq), to the solution.
-
Scientist's Note: Anhydrous potassium carbonate is an effective and easily removable scavenger for the HBr generated. Triethylamine can also be used, but its removal can be more challenging.
-
-
Cyanation: Cool the stirred suspension to 0 °C using an ice bath. Add a solution of cyanogen bromide (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Scientist's Note: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated chemical fume hood. The dropwise addition at 0 °C helps to control the exothermicity of the reaction.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with water and saturated brine solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.
Section 4: Analytical Validation and Characterization
Confirming the identity and purity of the synthesized product is a critical, self-validating step. A combination of spectroscopic methods provides a comprehensive characterization.
Caption: Standard analytical workflow for structural verification.
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a map of the hydrogen atoms in the molecule.
-
~3.55 ppm (t, 4H): Triplet corresponding to the four protons on the carbons adjacent to the N-Boc group.
-
~3.15 ppm (t, 4H): Triplet for the four protons on the carbons adjacent to the N-CN group. This signal is shifted upfield relative to the N-Boc adjacent protons.
-
~1.48 ppm (s, 9H): A sharp singlet integrating to nine protons, characteristic of the tert-butyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
~154 ppm: Carbonyl carbon of the Boc group.
-
~117 ppm: Cyano group carbon (C≡N).
-
~81 ppm: Quaternary carbon of the tert-butyl group.
-
~50 ppm: Carbons adjacent to the N-CN group.
-
~44 ppm: Carbons adjacent to the N-Boc group.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is ideal for identifying key functional groups.
-
~2220 cm⁻¹: A sharp, strong absorbance characteristic of a nitrile (C≡N) stretch, confirming successful cyanation.
-
~1695 cm⁻¹: A strong absorbance from the carbonyl (C=O) stretch of the Boc-carbamate group.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound.
-
Expected m/z: For the protonated molecule [M+H]⁺, the expected mass-to-charge ratio would be approximately 212.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
-
Section 5: Strategic Applications in Drug Development
The true value of this compound lies in its application as a versatile building block for synthesizing more complex and biologically active molecules.[2]
Caption: Synthetic utility and key transformations of the title compound.
-
Intermediate for Substituted Piperazines: This compound is a precursor for a wide range of substituted piperazines, which are crucial in developing treatments for neurological disorders.[5]
-
Synthesis of PROTACs: It has been identified as a useful linker component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[4] PROTACs are novel therapeutic modalities that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. The piperazine core can provide the necessary spacing and geometric orientation for the two ends of the PROTAC molecule.
-
Scaffold for Diverse Libraries: The dual functionality allows for sequential or orthogonal chemical modifications. For example, the Boc group can be removed to allow for N-arylation or N-alkylation, followed by transformation of the cyano group to build out a different vector of the molecule. This makes it an ideal starting material for generating libraries of compounds for high-throughput screening.
Section 6: Safety, Handling, and Storage
As with any active chemical reagent, proper handling is essential to ensure laboratory safety.
-
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Handling Procedures:
-
Storage:
Section 7: References
-
tert-Butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem. [Link]
-
This compound | CAS 113534-02-4. Matrix Fine Chemicals. [Link]
-
tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes. [Link]
-
SAFETY DATA SHEETS. CATO Research Chemical Inc. [Link]
Sources
- 1. This compound | CAS 113534-02-4 [matrix-fine-chemicals.com]
- 2. CAS 113534-02-4: 1-Piperazinecarboxylic acid, 4-cyano-, 1,… [cymitquimica.com]
- 3. 113534-02-4|this compound|BLD Pharm [bldpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 6. zycz.cato-chem.com [zycz.cato-chem.com]
- 7. peptide.com [peptide.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Introduction: The Role of Piperazine Scaffolds in Modern Drug Discovery
An In-depth Technical Guide to the Structure Elucidation of Tert-butyl 4-cyanopiperazine-1-carboxylate
This compound is a key heterocyclic building block in medicinal chemistry. Its rigid, yet conformationally flexible piperazine core, combined with the versatile cyano group and the crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents. The piperazine moiety is a common feature in drugs targeting a wide array of receptors and enzymes, including those for antipsychotic, antihistaminic, and antiviral applications. The cyano group can be readily converted into other functional groups, such as amines or carboxylic acids, providing a vector for molecular elaboration.
Given its role as a foundational precursor, unambiguous confirmation of its structure and purity is not merely a procedural step but a critical prerequisite for the success of any subsequent drug development campaign. An impurity or a misidentified isomer at this early stage can have profound and costly consequences, leading to failed syntheses, misleading biological data, and significant delays. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, grounded in established analytical principles and field-proven methodologies.
Logical Workflow for Structure Confirmation
The definitive identification of a chemical entity requires a convergence of data from multiple orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle. Our approach is systematic, beginning with mass spectrometry to determine molecular weight, followed by spectroscopic methods (IR and NMR) to map functional groups and the precise atomic connectivity, and finally, chromatography to assess purity.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry (MS): Establishing Molecular Weight and Formula
Expertise & Rationale: Mass spectrometry is the first-line technique for structural analysis as it directly measures the mass-to-charge ratio (m/z), providing the molecular weight of the compound. High-resolution mass spectrometry (HRMS), often performed with Time-of-Flight (TOF) or Orbitrap analyzers, can determine the mass with enough accuracy to predict the elemental composition, which is a powerful constraint for any proposed structure. Electrospray ionization (ESI) is the preferred method for this type of molecule due to its polar nature, typically observing the protonated molecule [M+H]⁺.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock 100-fold with the initial mobile phase composition.
-
Chromatographic Separation:
-
System: Agilent 1290 Infinity LC or equivalent.[1]
-
Column: Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Detection:
-
System: Agilent 6230B TOF MS or equivalent.[2]
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scan Range: m/z 50-500.
-
Key Parameters: Drying Gas (N₂) Temperature 325°C, Nebulizer Pressure 30 psig, Vcap 3500 V.
-
Data Interpretation: The molecular formula for this compound is C₁₁H₁₉N₃O₂. The expected monoisotopic mass is 225.1477 Da. In positive ESI mode, the primary ion observed should be [M+H]⁺ with an m/z of 226.1550 . A high-resolution instrument should measure this value to within 5 ppm.
A key validation step is analyzing the fragmentation pattern (MS/MS). The Boc group is notoriously labile and provides a characteristic fragmentation signature.
-
Loss of isobutylene (-56 Da): The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (C₄H₈), resulting in a fragment at m/z 170.0980 .
-
Loss of the tert-butyl group (-57 Da): Cleavage of the C-O bond results in the loss of the tert-butyl radical, yielding a fragment at m/z 169.0902 .
-
Loss of the entire Boc group (-101 Da): Cleavage can also result in the loss of the entire Boc group as a radical, leaving the protonated 4-cyanopiperazine at m/z 125.0847 .
Caption: Predicted MS fragmentation pathway.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber). For this molecule, we expect to see two highly characteristic absorptions: the nitrile (C≡N) stretch and the carbamate carbonyl (C=O) stretch. Their presence provides strong, direct evidence for these key structural features.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount of the solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer.
-
Data Acquisition:
-
System: Bruker Tensor 27 FT-IR or equivalent.[3]
-
Technique: Attenuated Total Reflectance (ATR).
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 16 scans.
-
-
Processing: Perform a background scan (air) before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
Data Interpretation: The IR spectrum provides a distinct "fingerprint" for the molecule. The most informative regions are interrogated for expected absorptions.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2975, ~2860 | Medium | C-H (aliphatic) stretching from tert-butyl and piperazine |
| ~2240 | Medium | C≡N (nitrile) stretching |
| ~1690 | Strong | C=O (carbamate) stretching |
| ~1160 | Strong | C-N stretching |
The observation of a strong, sharp peak around 1690 cm⁻¹ is definitive for the carbamate carbonyl, and a medium intensity peak near 2240 cm⁻¹ is characteristic of a nitrile group. These two peaks, in combination with the MS data, strongly support the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Rationale: NMR is the most powerful technique for elucidating the complete structure of an organic molecule in solution. ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides a count of the unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular skeleton. The chemical shifts are highly sensitive to the electronic environment, with the electronegative nitrogen and oxygen atoms of the Boc and piperazine groups having a predictable deshielding effect on adjacent protons and carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
System: Bruker Avance 400 MHz spectrometer or equivalent.[4]
-
Nuclei: Acquire ¹H, ¹³C, and optionally, 2D spectra like COSY and HSQC.
-
Temperature: 25 °C.
-
-
Processing: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal.
Data Interpretation:
Caption: Structure of tert-butyl 4-cyanopiperidine-1-carboxylate (analogous reference).
(Note: The following predictions are based on known chemical shifts for N-Boc-piperazine and the influence of a 4-cyano substituent. The piperazine ring exists in a chair conformation, but rapid ring-flipping at room temperature often leads to averaged, broader signals for the axial and equatorial protons.)
¹H NMR (400 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.65 | t (broad) | 4H | H-2, H-6 (CH₂-N-Boc) | Protons adjacent to the Boc-protected nitrogen are deshielded. Appears as a broad triplet due to coupling with H-3/H-5. |
| ~2.70 | t (broad) | 4H | H-3, H-5 (CH₂-CH-CN) | Protons adjacent to the second nitrogen and the cyano-substituted carbon. |
| ~3.00 | m | 1H | H-4 (CH-CN) | The proton on the carbon bearing the cyano group. |
| 1.48 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark of the Boc group. |
¹³C NMR (101 MHz, CDCl₃) - Predicted Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~154.5 | C=O (carbamate) | The carbonyl carbon of the Boc group is highly deshielded. |
| ~118.0 | C≡N (nitrile) | Characteristic chemical shift for a nitrile carbon. |
| ~80.5 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |
| ~43.0 | C-2, C-6 | Carbons adjacent to the Boc-protected nitrogen.[5] |
| ~45.0 | C-3, C-5 | Carbons adjacent to the secondary amine nitrogen. |
| ~28.4 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[4] |
| ~25.0 | C-4 | The carbon atom bearing the cyano group. |
Chromatographic Analysis: The Final Purity Check
Expertise & Rationale: While spectroscopy confirms the structure, it provides limited information about purity. Chromatography, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, is the gold standard for assessing the purity of a non-volatile organic compound.[6][7] By separating the main component from any potential impurities (e.g., starting materials, by-products), we can quantify its purity as a percentage of the total detected analytes.
Experimental Protocol: HPLC-UV Purity Assessment
-
Sample Preparation: Prepare a precise ~1.0 mg/mL solution of the compound in acetonitrile.
-
Instrumentation and Conditions:
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (where the carbamate chromophore absorbs).
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
Data Interpretation: A pure sample will exhibit a single, sharp, symmetrical peak in the chromatogram. The purity is calculated by dividing the peak area of the main component by the total area of all peaks and multiplying by 100. For a high-quality synthetic intermediate, the purity should be >98%.
Conclusion: A Unified Structural Assignment
The definitive structure of this compound is confirmed through the powerful synergy of multiple analytical techniques. High-resolution mass spectrometry establishes the correct elemental formula (C₁₁H₁₉N₃O₂) and reveals a fragmentation pattern characteristic of a Boc-protected amine. IR spectroscopy provides unambiguous evidence for the critical nitrile (C≡N) and carbamate (C=O) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide a complete and detailed map of the proton and carbon skeleton, confirming the precise connectivity of the piperazine ring, the cyano substituent, and the tert-butyl protecting group. The final chromatographic analysis validates the high purity of the material, ensuring its suitability for use in demanding research and drug development applications. This rigorous, multi-faceted approach ensures the highest level of confidence in the material's identity and quality.
References
- Benchchem. A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives.
- Supplementary information for Radical Cascade Cyclization.
- PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.
- MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- SynHet. Tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate, E/Z mixture.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.
- Supporting Information for N-Boc protection of amines.
- PubChem. tert-Butyl 4-cyanopiperidine-1-carboxylate. National Center for Biotechnology Information.
- ResearchGate. FTIR spectra of (a) piperazine (b) COP-1.
- Spectral investigation and normal coordinate analysis of piperazine.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs.
- An integrated flow and microwave approach to a broad spectrum kinase inhibitor. Royal Society of Chemistry.
- Synchemia. CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate.
- NIH. Tert-butyl 4-cyanopiperidine-1-carboxylate. PubChem.
- Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2).
- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies.
- DergiPark. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies.
- Agilent Technologies. Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
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Tert-butyl 4-cyanopiperazine-1-carboxylate physical properties
An In-depth Technical Guide to the Physical Properties of Tert-butyl 4-cyanopiperazine-1-carboxylate
Abstract
This compound is a pivotal intermediate in contemporary medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected piperazine ring functionalized with a cyano group, makes it a versatile building block for synthesizing complex molecules, particularly in the development of targeted therapeutics.[1] This guide provides a comprehensive examination of its core physical properties, analytical characterization methods, and essential handling protocols. The information presented is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound for successful application in synthesis and process development.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical intermediate is to confirm its identity and fundamental properties. These parameters are critical for stoichiometric calculations, reaction setup, and regulatory documentation.
Table 1: Core Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 113534-02-4 | [2][3] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [2][4] |
| Molecular Weight | 211.26 g/mol | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C#N | [2] |
| InChIKey | GDPSCFYDXPEIEE-UHFFFAOYSA-N |[2] |
The tert-butoxycarbonyl (Boc) protecting group is a key feature, providing stability under various conditions while allowing for facile deprotection under acidic conditions. This strategic protection is essential for sequential chemical modifications at other sites of a target molecule.
Physicochemical Characteristics
The physical state, solubility, and thermal properties of a compound dictate its handling, purification, and reaction conditions.
Table 2: Physicochemical Data | Property | Value | Significance in Application | | :--- | :--- | :--- | | Appearance | Solid |[1] | Facilitates accurate weighing and handling. | | Melting Point | Data not consistently available in public sources. Requires experimental determination (See Protocol 1). | A sharp melting point is a primary indicator of purity. | | Boiling Point | Data not available; likely to decompose upon heating at atmospheric pressure. | Not a relevant parameter for non-distillable solids. | | Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; poorly soluble in water.[5] | Critical for selecting appropriate reaction and purification solvents (e.g., for chromatography). |
Expert Insight: The poor aqueous solubility is typical for Boc-protected amines of this molecular weight. Solubility in organic solvents is driven by the large, nonpolar tert-butyl group and the overall organic structure. This characteristic is advantageous for extractive workups to remove inorganic impurities.
Spectroscopic and Analytical Profile
Unambiguous structural confirmation is paramount. The following spectroscopic data are characteristic of this compound and serve as a reference for quality control.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.
Table 3: Predicted Mass Spectrometry Adducts
| Adduct | m/z (Predicted) |
|---|---|
| [M+H]⁺ | 212.13936 |
| [M+Na]⁺ | 234.12130 |
| [M+K]⁺ | 250.09524 |
| [M+NH₄]⁺ | 229.16590 |
Data sourced from predicted values, useful for configuring mass spectrometer acquisition methods.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
¹H NMR: The spectrum is expected to show a large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Signals for the piperazine ring protons would appear as multiplets in the 3.0-4.0 ppm region. The specific chemical shifts and coupling patterns are sensitive to the solvent used.
-
¹³C NMR: Key expected signals include the carbonyl carbon of the Boc group (~154 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), the methyl carbons of the tert-butyl group (~28 ppm), and carbons of the piperazine ring. The nitrile carbon (C≡N) would appear around 118-120 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.
-
C≡N stretch: A sharp, medium-intensity peak is expected around 2240 cm⁻¹, characteristic of a nitrile group.
-
C=O stretch: A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.
-
C-H stretch: Bands around 2850-3000 cm⁻¹ correspond to the aliphatic C-H bonds.
Experimental Protocols for Property Determination
To ensure the quality and consistency of this compound, a series of validated analytical protocols must be employed.
Workflow for Identity and Purity Confirmation
The following workflow represents a standard, self-validating system for the characterization of a new batch of the compound.
Caption: Standard workflow for identity and purity confirmation.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC provides a highly accurate and reproducible melting point, which is a critical indicator of purity. It requires a minimal sample amount and provides thermodynamic data.
Methodology:
-
Calibration: Calibrate the DSC instrument using an indium standard (Tₘ = 156.6 °C).
-
Sample Preparation: Accurately weigh 1-3 mg of the compound into an aluminum DSC pan. Crimp the pan to enclose the sample. Prepare an empty, crimped pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature at least 20 °C above the expected melting point at a rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. A sharp peak indicates high purity.
Protocol 2: Semi-Quantitative Solubility Assessment
Rationale: Understanding solubility in various solvents is crucial for designing reaction, extraction, and crystallization procedures. This protocol provides a reliable method for estimation.
Methodology:
-
Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., Water, Ethanol, Dichloromethane, Ethyl Acetate, Hexanes).
-
Sample Preparation: Add an excess amount of the compound (e.g., ~50 mg) to a known volume of solvent (e.g., 1 mL) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches saturation.
-
Separation: Centrifuge the vials to pellet the excess, undissolved solid.
-
Analysis: Carefully take a known volume of the supernatant and dilute it with a suitable solvent for analysis by a calibrated HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the supernatant by comparing its peak area to a calibration curve. This concentration represents the solubility in mg/mL.
Safety, Handling, and Storage
Adherence to safety protocols is non-negotiable when working with chemical intermediates.
GHS Hazard Information: While a specific GHS classification for this exact compound is not universally published, related structures exhibit the following hazards, which should be assumed in its absence:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6][7]
-
Skin Irritation (Category 2), H315: Causes skin irritation.[7]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[6][7]
Handling Recommendations
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[7][8]
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]
Storage Guidelines
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[9]
Conclusion
This compound is a well-defined chemical entity with distinct physical properties that enable its use as a strategic building block in pharmaceutical synthesis. Its solid form, solubility in organic solvents, and characteristic spectroscopic profile provide a clear basis for its identification and quality control. By following the standardized analytical protocols and safety guidelines detailed in this guide, researchers can confidently and safely leverage this valuable compound in their drug discovery and development programs.
References
- MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate.
- The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for ChemComm.
- MedChemExpress. tert-Butyl 4-(piperidine-4-carbonyl)piperazine-1-carboxylate-SDS.
- CATO Research Chemical Inc. SAFETY DATA SHEETS.
- PubChem. Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate.
- Supplementary information. Experimental details for radical cascade cyclization.
- PubChem. tert-Butyl piperazine-1-carboxylate.
- Fisher Scientific. SAFETY DATA SHEET.
- Safety Data Sheet. 4.
- CymitQuimica. tert-Butyl 4-aminopiperazine-1-carboxylate.
- Sigma-Aldrich. SAFETY DATA SHEET.
- PubChemLite. This compound (C10H17N3O2).
- CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate.
- Supporting Information. 2.
- NIH. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem.
- ChemicalBook. 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester.
- ChemBK. tert-butyl 4-formylpiperidine-1-carboxylate.
- Drug Testing and Analysis. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
- NIST. t-Butyl 1-piperaziencarboxylate.
- Pipzine Chemicals. Tert-Butyl 4-Aminopiperidine-1-Carboxylate.
- VulcanChem. This compound.
- India Fine Chemicals. tert-Butyl 4-amino-4-cyanopiperidine-1-carboxylate.
- ChemicalBook. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate.
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An In-Depth Technical Guide to the Synthesis of tert-Butyl 4-Cyanopiperazine-1-carboxylate
Abstract
tert-Butyl 4-cyanopiperazine-1-carboxylate is a pivotal intermediate in contemporary drug discovery and development. Its unique structure, featuring a mono-protected piperazine ring activated with an electrophilic nitrile group, renders it an exceptionally versatile building block for the synthesis of complex pharmaceutical agents. The cyano moiety serves as a valuable precursor to primary amines, amides, and tetrazoles, enabling rapid diversification and structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the most reliable and field-proven synthetic strategies for preparing this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations to ensure reproducibility and scalability.
Introduction: Strategic Importance in Medicinal Chemistry
The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs targeting a wide array of biological pathways. The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the opposing N-4 position.
This compound (C₁₀H₁₇N₃O₂) capitalizes on this strategy by installing a cyano group, a versatile functional handle. The significance of this intermediate lies in its ability to be readily transformed. For instance, reduction of the nitrile provides tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, a key precursor for introducing a basic side chain crucial for receptor binding in many kinase inhibitors and CNS-active agents. This guide will detail the primary synthetic routes, moving from the essential precursor synthesis to the critical cyanation step.
Foundational Synthesis: Preparation of the Key Precursor
The journey to the target molecule begins with the synthesis of its immediate precursor, tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This mono-protection is fundamental to the entire synthetic strategy, preventing undesired side reactions and directing functionalization to the N-4 position.
Principle of Selective Mono-Protection
The direct reaction of piperazine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient method. The reaction relies on the nucleophilic attack of a piperazine nitrogen onto the electrophilic carbonyl of Boc₂O. Once one nitrogen is protected, its nucleophilicity is significantly diminished due to the electron-withdrawing nature of the carbamate, which disfavors a second protection event, leading to high selectivity for the mono-Boc product under controlled conditions.
Optimized Experimental Protocol: Synthesis of N-Boc-Piperazine
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| Piperazine | 86.14 | 10.0 g | 116.1 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 26.6 g | 121.9 | 1.05 |
| Dichloromethane (DCM) | - | 200 mL | - | - |
| Saturated NaHCO₃ (aq) | - | 100 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous Na₂SO₄ | - | - | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (10.0 g, 116.1 mmol) and dissolve in dichloromethane (200 mL). Cool the resulting solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (26.6 g, 121.9 mmol) in a minimal amount of DCM and add it dropwise to the cooled piperazine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the piperazine starting material is consumed.
-
Work-up: Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with saturated aqueous NaHCO₃ solution (1 x 100 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product is typically a white to off-white waxy solid of sufficient purity for the next step. Expected yield: >90%.
Core Directive: The Cyanation of N-Boc-Piperazine
The introduction of the cyano group at the N-4 position is the critical transformation. The most direct and reliable method is the reaction of N-Boc-piperazine with a cyanating agent such as cyanogen bromide (BrCN).
Mechanistic Rationale: The von Braun Reaction
This transformation is a variation of the von Braun reaction. The secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon of cyanogen bromide. This forms a quaternary cyanoammonium bromide intermediate. The bromide ion then attacks one of the carbons adjacent to the now-positive nitrogen, but in this case, a proton is simply lost from the nitrogen to yield the neutral N-cyano product and HBr. A non-nucleophilic base is used to neutralize the HBr generated, driving the reaction to completion.
Caption: N-Cyanation via a cyanoammonium intermediate.
Optimized Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for the N-cyanation of secondary amines.[1]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. |
| N-Boc-Piperazine | 186.25 | 5.0 g | 26.8 | 1.0 |
| Cyanogen Bromide (BrCN) | 105.92 | 3.12 g | 29.5 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 7.4 g | 53.6 | 2.0 |
| Tetrahydrofuran (THF), anhydrous | - | 100 mL | - | - |
| Ethyl Acetate (EtOAc) | - | 150 mL | - | - |
| Deionized Water | - | 100 mL | - | - |
Step-by-Step Procedure:
-
Safety First: CAUTION! Cyanogen bromide is highly toxic and volatile. This entire procedure must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. Have a cyanide antidote kit available and be trained in its use.
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine (5.0 g, 26.8 mmol) and anhydrous potassium carbonate (7.4 g, 53.6 mmol).
-
Solvent Addition: Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask. Stir the resulting suspension vigorously.
-
Reagent Addition: In a separate, dry container, carefully weigh cyanogen bromide (3.12 g, 29.5 mmol) and dissolve it in 20 mL of anhydrous THF. Add this solution dropwise to the stirring piperazine suspension at room temperature over 20 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (eluent: 1:1 Hexane:Ethyl Acetate) for the disappearance of the N-Boc-piperazine spot.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the inorganic salts. Wash the filter cake with THF (2 x 20 mL).
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or semi-solid.
-
Purification: Dissolve the crude residue in ethyl acetate (150 mL). Wash the organic solution with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Final Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting product is typically a white to pale yellow solid. Further purification can be achieved by flash column chromatography on silica gel if necessary. Expected yield: 75-85%.
Product Characterization
Validation of the final product's identity and purity is essential. The following are expected analytical signatures for this compound.
| Analysis Type | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~3.55 (t, 4H, -N(CH ₂)-), ~3.10 (t, 4H, -N(CH ₂)-), 1.48 (s, 9H, -C(CH ₃)₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ (ppm): ~154.2 (C=O), ~116.5 (C≡N), ~80.5 (O-C (CH₃)₃), ~49.0 (piperazine CH₂), ~44.5 (piperazine CH₂), ~28.4 (C(C H₃)₃) |
| IR (ATR, cm⁻¹) | ~2220 cm⁻¹ (C≡N stretch, sharp), ~1695 cm⁻¹ (C=O carbamate stretch) |
| Mass Spec (ESI+) | m/z calculated for C₁₀H₁₇N₃O₂ [M+H]⁺: 212.1394; Found: 212.1399 |
Alternative Synthetic Strategies: An Overview
While direct N-cyanation is efficient, other strategies exist and may be preferable depending on reagent availability or safety constraints.
Caption: Overview of primary synthetic routes.
-
Route B: Dehydration of a Carboxamide: This two-step approach avoids the use of cyanogen bromide.
-
Amide Formation: N-Boc-piperazine is reacted with an isocyanate (e.g., trimethylsilyl isocyanate) or via a carbamoyl chloride to form tert-butyl 4-carbamoylpiperazine-1-carboxylate.
-
Dehydration: The resulting primary amide is then dehydrated using standard reagents like phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), or Burgess reagent to yield the nitrile. This method is robust but involves an additional synthetic step.
-
Conclusion
The synthesis of this compound is a critical process for medicinal chemists, providing access to a highly valuable and versatile chemical intermediate. The direct N-cyanation of N-Boc-piperazine with cyanogen bromide represents the most efficient and high-yielding route. While the toxicity of the cyanating agent necessitates stringent safety protocols, the procedure is straightforward and scalable. By understanding the underlying mechanism and adhering to the detailed protocols outlined in this guide, researchers can confidently and reproducibly synthesize this important building block for application in the development of next-generation therapeutics.
References
- Liang, H., Bao, L., Du, Y., Zhang, Y., Pang, S., & Sun, C. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(17), 2675-2679.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Firth, J. D., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. This reference, while for a different molecule, discusses related piperazine chemistry.
Sources
The Strategic Blueprint for Tert-butyl 4-cyanopiperazine-1-carboxylate in Modern Drug Discovery
For Immediate Release: A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the chemical properties and applications of tert-butyl 4-cyanopiperazine-1-carboxylate, a pivotal building block in contemporary medicinal chemistry. As a Senior Application Scientist, the following guide is structured to deliver not only technical data but also field-proven insights into the strategic application of this versatile molecule.
Core Molecular Attributes and Strategic Value
This compound (CAS No. 113534-02-4) is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butoxycarbonyl (Boc) group and functionalized with a nitrile group at the other. This unique arrangement offers a strategic advantage in multi-step syntheses, allowing for sequential and controlled modifications of the piperazine core.
The Boc protecting group provides stability under a wide range of reaction conditions and can be readily removed under acidic conditions, revealing a secondary amine for further functionalization. The cyano group, a versatile synthetic handle, can be transformed into a variety of other functionalities, including amines, amides, and carboxylic acids, making it a cornerstone for generating molecular diversity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 113534-02-4 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₇N₃O₂ | PubChem |
| Molecular Weight | 211.26 g/mol | PubChem |
| Appearance | White to off-white solid | Supplier Data |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | General Knowledge |
Synthesis and Purification: A Protocol Rooted in Causality
The synthesis of this compound is most commonly achieved through the cyanation of its precursor, tert-butyl piperazine-1-carboxylate. The choice of cyanating agent and reaction conditions is critical to ensure high yield and purity.
Recommended Synthetic Protocol: Cyanation of N-Boc-Piperazine
This protocol outlines a reliable method for the synthesis of the title compound. The rationale behind each step is provided to ensure reproducibility and understanding of the underlying chemical principles.
Experimental Protocol:
-
Step 1: Reaction Setup
-
To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile, add a base (1.1 eq.), typically a tertiary amine like triethylamine or diisopropylethylamine. The choice of an aprotic solvent is crucial to prevent unwanted side reactions of the cyanating agent with protic solvents. The base is essential to neutralize the acid generated during the reaction.
-
-
Step 2: Addition of Cyanating Agent
-
Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of byproducts.
-
Slowly add a solution of cyanogen bromide (CNBr) (1.05 eq.) in the same solvent. Cyanogen bromide is a common and effective cyanating agent for secondary amines. The slight excess ensures complete conversion of the starting material.
-
-
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Step 4: Work-up and Purification
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. This step neutralizes any remaining acidic species and helps in the removal of water-soluble byproducts.
-
Extract the aqueous layer with DCM (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.
-
Caption: Synthetic workflow for this compound.
Chemical Reactivity and Strategic Transformations
The reactivity of this compound is dominated by the chemistry of the nitrile group and the Boc-protected amine. This duality allows for a wide range of synthetic manipulations.
Transformations of the Nitrile Group
The cyano group is a versatile precursor to several important functional groups in drug discovery:
-
Reduction to Primary Amine: The nitrile can be reduced to a primary aminomethyl group using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is fundamental for introducing a key basic nitrogen atom, often crucial for receptor binding.
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile affords the corresponding carboxylic acid. This allows for the introduction of an acidic moiety or a handle for amide bond formation.
-
Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the nitrile to form ketones after hydrolysis, providing a route to introduce diverse carbon skeletons.
Caption: Key transformations of the nitrile group.
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM, to yield the free secondary amine.[1][2] This unmasking is often a late-stage step in a synthetic sequence, allowing for the introduction of a final substituent.
Experimental Protocol: Boc Deprotection
-
Step 1: Dissolve this compound (1.0 eq.) in dichloromethane (DCM).
-
Step 2: Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise at 0 °C.
-
Step 3: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Step 4: Concentrate the reaction mixture under reduced pressure.
-
Step 5: The resulting TFA salt of the deprotected piperazine can often be used directly in the next step or neutralized with a base to obtain the free amine.
Application in Medicinal Chemistry: A Gateway to Bioactive Scaffolds
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[3] this compound serves as a key building block for the synthesis of complex molecules with diverse therapeutic applications. While direct citations for the use of this specific molecule can be limited in open literature, its utility can be inferred from the synthesis of related structures and the general importance of cyanopiperazine derivatives.
For instance, the aminomethylpiperazine substructure, readily accessible from the title compound, is a common feature in antagonists of various receptors, including chemokine receptors which are targets in HIV therapy and inflammatory diseases.[4]
Caption: Logical flow of application in drug discovery.
Spectroscopic Characterization
Accurate characterization is paramount for ensuring the purity and identity of synthetic intermediates. While a publicly available, verified spectrum for this compound is not readily found, the expected NMR signals can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ 3.50-3.70 (m, 4H): Protons on the carbons adjacent to the Boc-protected nitrogen.
-
δ 2.80-3.00 (m, 4H): Protons on the carbons adjacent to the nitrogen bearing the cyano group.
-
δ 1.48 (s, 9H): Protons of the tert-butyl group.
Predicted ¹³C NMR (101 MHz, CDCl₃):
-
δ 154.5: Carbonyl carbon of the Boc group.
-
δ 118.0: Nitrile carbon.
-
δ 80.5: Quaternary carbon of the tert-butyl group.
-
δ 45-50: Piperazine ring carbons.
-
δ 28.4: Methyl carbons of the tert-butyl group.
Handling and Safety Considerations
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- PubChem. tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate.
- MySkinRecipes.
- PrepChem. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. [Link]
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
- Google Patents. Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- ResearchGate. Deprotection of the t-butyl ester group. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. [Link]
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- MDPI.
- ResearchGate. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. [Link]
- Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
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A Technical Guide to the ¹³C NMR Analysis of tert-butyl 4-cyanopiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-butyl 4-cyanopiperazine-1-carboxylate, a common building block in medicinal chemistry. This document outlines predicted chemical shifts, presents a detailed experimental protocol for data acquisition, and utilizes visualizations to illustrate the molecular structure and its correlation to the NMR spectrum. As a self-validating framework, this guide is designed to serve as a vital resource for researchers in spectral interpretation and molecular characterization.
Introduction: The Role of ¹³C NMR in Structural Elucidation
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. By measuring the resonance frequencies of ¹³C nuclei in a magnetic field, we can deduce the chemical environment of each carbon atom, enabling the confirmation of molecular structure, the identification of impurities, and the analysis of conformational dynamics.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five chemically non-equivalent carbon atoms in the molecule. The predicted chemical shifts are based on established ranges for the functional groups present: a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a nitrile group.
| Carbon Atom (Label) | Hybridization | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |
| Carbonyl Carbon (C1) | sp² | 154 - 156 | Singlet |
| Nitrile Carbon (C5) | sp | 115 - 125 | Singlet |
| Quaternary Carbon (tert-Butyl) (C2) | sp³ | 79 - 82 | Singlet |
| Piperazine Carbons (α to N-Boc) (C3) | sp³ | 43 - 47 | Triplet |
| Piperazine Carbons (α to CN) (C4) | sp³ | 45 - 50 | Triplet |
| Methyl Carbons (tert-Butyl) (C6) | sp³ | 28 - 30 | Quartet |
Molecular Structure and Carbon Numbering
To facilitate the assignment of the predicted ¹³C NMR signals, the molecular structure of this compound is illustrated below with each unique carbon atom numbered.
Caption: Molecular structure of this compound with carbon numbering.
In-depth Analysis of Expected Chemical Shifts
The predicted chemical shifts are derived from the electronic environment of each carbon atom, which is influenced by shielding and deshielding effects from neighboring atoms and functional groups.
-
Carbonyl Carbon (C1): The carbon of the carbamate group (N-Boc) is expected to resonate in the downfield region, typically between 154 and 156 ppm. This significant deshielding is due to the electron-withdrawing effect of the two adjacent oxygen atoms.
-
Nitrile Carbon (C5): The carbon of the cyano group (C≡N) is characteristically found in the range of 115-125 ppm. While the nitrogen atom is electronegative, the sp hybridization of the carbon also contributes to its chemical shift.[1]
-
Quaternary and Methyl Carbons of the tert-Butyl Group (C2, C6): The tert-butyl group gives rise to two distinct signals. The three equivalent methyl carbons (C6) are expected to appear as a single peak in the upfield region, typically between 28 and 30 ppm.[2] The quaternary carbon (C2) is deshielded by the adjacent oxygen atom and is predicted to be in the 79-82 ppm range.
-
Piperazine Ring Carbons (C3, C4): The piperazine ring contains two sets of chemically non-equivalent methylene carbons. The carbons adjacent to the N-Boc group (C3) are expected to be in the 43-47 ppm range. The carbons adjacent to the nitrogen bearing the cyano group (C4) are likely to be slightly more deshielded due to the electron-withdrawing nature of the nitrile, appearing in the 45-50 ppm range.[3][4] The exact chemical shifts can be sensitive to the ring conformation.[5]
Experimental Protocol for ¹³C NMR Data Acquisition
The following section details a robust methodology for acquiring a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.
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An In-depth Technical Guide to the Mass Spectrometry of tert-Butyl 4-Cyanopiperazine-1-carboxylate
This guide provides a detailed examination of the mass spectrometric behavior of tert-butyl 4-cyanopiperazine-1-carboxylate, a key building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles of its analysis, from ionization to fragmentation, and offers a robust, field-proven protocol for its characterization.
Introduction: The Analytical Imperative
This compound is a bifunctional molecule featuring a piperazine core, a synthetically versatile cyano group, and a tert-butoxycarbonyl (Boc) protecting group. Its structural motifs are prevalent in a wide array of pharmacologically active agents, making it a compound of significant interest. Accurate mass spectrometric analysis is critical for confirming its identity, assessing purity during synthesis, and monitoring its fate in complex biological matrices. This guide explains the causal relationships behind the analytical choices, ensuring a reproducible and reliable characterization.
Molecular Structure and Ionization Dynamics
Understanding the molecule's structure is paramount to predicting its behavior in the mass spectrometer. The presence of two nitrogen atoms in the piperazine ring provides basic sites that are readily protonated. Consequently, electrospray ionization (ESI) in positive ion mode is the method of choice, yielding a strong signal for the protonated molecule, [M+H]⁺.
Chemical Formula: C₁₀H₁₇N₃O₂ Monoisotopic Mass: 211.1321 u Predicted [M+H]⁺: 212.1399 m/z
The Boc group, while essential for synthetic strategies, is thermally labile and prone to characteristic fragmentation, which is a key diagnostic feature in its mass spectrum.
Core Principles of Fragmentation (MS/MS)
Collision-Induced Dissociation (CID) of the protonated parent ion (m/z 212.14) reveals a predictable and informative fragmentation pattern dominated by the lability of the Boc protecting group. The primary fragmentation pathways are well-documented for N-Boc protected compounds.[1][2]
-
Loss of Isobutylene: The most characteristic initial fragmentation is the neutral loss of isobutylene (C₄H₈, 56.06 u), resulting in a prominent fragment ion at m/z 156.08. This occurs through a six-membered ring transition state.
-
Loss of the Complete Boc Radical: A subsequent or alternative fragmentation is the cleavage of the C-O bond, leading to the loss of the entire Boc group (C₅H₉O₂, 101.06 u) and generating the protonated 4-cyanopiperazine fragment at m/z 111.07.
-
Piperazine Ring Fission: The piperazine ring itself can undergo cleavage, although these fragments are typically of lower abundance compared to the facile loss of the Boc group.[3] Common cleavages of the piperazine ring can result in fragment ions around m/z 56 and m/z 70.[3]
The following diagram illustrates the primary fragmentation cascade for this compound.
Experimental Protocol: A Validated LC-MS/MS Method
This section provides a robust, self-validating protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This method is designed for high sensitivity and selectivity.[4][5][6]
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve the compound in methanol or acetonitrile.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to validate accuracy and precision.
Liquid Chromatography Parameters
The goal of the chromatography is to ensure the analyte is well-resolved from potential impurities and matrix components, delivering it efficiently to the mass spectrometer.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Promotes protonation for efficient ESI+ ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for effective elution. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, return to 5% B and equilibrate for 3 min.[5] | Ensures elution of the analyte and cleans the column of less polar components. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns, balancing speed and efficiency. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A typical volume to balance sensitivity and peak broadening. |
Mass Spectrometry Parameters
These parameters are optimized for a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, though they are applicable to high-resolution instruments like Q-TOF for qualitative work.[7]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The piperazine nitrogens are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the spray for efficient ion generation. |
| Source Temperature | 150 °C | Aids in desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 400 °C | Ensures complete desolvation of ions entering the mass analyzer. |
| Gas Flow | Instrument-specific; typically ~12 L/min (Desolvation), ~6 bar (Nebulizer) | Optimized for stable spray and efficient ion transfer. |
| Scan Mode | MRM (for quantitation) or Product Ion Scan (for confirmation) | MRM provides maximum sensitivity and selectivity. |
| MRM Transitions | Quantifier: 212.1 → 156.1 Qualifier: 212.1 → 111.1 | The transition to m/z 156.1 (loss of isobutylene) is typically the most intense and specific.[1] |
| Collision Energy | ~15-25 eV (Optimize empirically) | Tuned to maximize the intensity of the desired product ions. |
Data Interpretation and System Validation
A successful analysis will yield a sharp chromatographic peak at a specific retention time. The corresponding mass spectrum should show a precursor ion of m/z 212.14. The MS/MS spectrum (or MRM data) must show the expected product ions with a consistent ratio between the quantifier and qualifier transitions across all standards and samples.
Summary of Expected Ions:
| Ion Description | Calculated m/z | Expected Observation |
| [M+H]⁺ (Precursor Ion) | 212.1399 | Strong signal in full scan MS. |
| [M+H - C₄H₈]⁺ (Product Ion / Quantifier) | 156.0822 | Typically the base peak in the MS/MS spectrum.[1] |
| [M+H - C₅H₉O₂]⁺ (Product Ion / Qualifier) | 111.0763 | Significant fragment, confirms the presence of the piperazine core. |
System validation is achieved by ensuring the calibration curve has a correlation coefficient (r²) > 0.99, and that the accuracy of the QC samples falls within ±15% of their nominal value.
Conclusion
The mass spectrometric analysis of this compound is straightforward when founded on a clear understanding of its chemical properties. The molecule's basicity dictates the use of ESI in positive mode, while the lability of the Boc group provides a highly characteristic and predictable fragmentation pattern. The LC-MS/MS protocol detailed herein offers a reliable, sensitive, and selective method for its characterization and quantification, serving as a valuable tool for professionals in pharmaceutical development and chemical synthesis.
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The Strategic Intermediate: A Technical Guide to Tert-butyl 4-cyanopiperazine-1-carboxylate in Modern Drug Discovery
Foreword: Unveiling a Versatile Scaffold
In the intricate landscape of medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a structural motif frequently found in a multitude of clinically successful drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its basic nitrogen atoms that can be tailored for specific receptor interactions, make it a cornerstone of drug design.[3][4] This guide delves into the technical intricacies of a particularly valuable derivative: Tert-butyl 4-cyanopiperazine-1-carboxylate . We will explore its synthesis, reactivity, and strategic applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its role as a pivotal chemical intermediate.
Physicochemical and Structural Characteristics
This compound, often abbreviated as Boc-4-cyanopiperazine, is a bifunctional molecule featuring a piperazine ring protected at one nitrogen with a tert-butoxycarbonyl (Boc) group and substituted with a cyano group at the fourth position. The Boc group serves as a crucial protecting group, enabling selective reactions at the unprotected nitrogen and the cyano group.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [5] |
| Molecular Weight | 211.26 g/mol | [5] |
| CAS Number | 174349-10-3 | |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 60-63 °C | [6] |
| Boiling Point | 325.3±35.0 °C (Predicted) | [6] |
| Solubility | Soluble in chloroform | [6] |
Synthesis of this compound: A Practical Approach
The synthesis of Boc-4-cyanopiperazine is a critical first step for its utilization in more complex molecular architectures. A common and efficient method involves the nucleophilic substitution of a suitable piperazine precursor.
Synthetic Pathway Overview
A prevalent synthetic strategy commences with the mono-Boc protection of piperazine, followed by a nucleophilic substitution reaction to introduce the cyano group. This multi-step process ensures high yields and purity of the final product.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
The following protocol outlines a representative synthesis, emphasizing the rationale behind each step.
Step 1: Synthesis of Tert-butyl piperazine-1-carboxylate
-
Reaction Setup: In a well-ventilated fume hood, dissolve piperazine in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.[7]
-
Boc Protection: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent dropwise. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-protection over di-protection.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure Tert-butyl piperazine-1-carboxylate.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized Tert-butyl piperazine-1-carboxylate in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF). Add a mild base, such as potassium carbonate or triethylamine, to the mixture.
-
Nucleophilic Substitution: To the stirred solution, add a solution of a suitable cyanomethylating agent, such as bromoacetonitrile. The reaction proceeds via an SN2 mechanism where the unprotected secondary amine of the piperazine attacks the electrophilic carbon of the cyanomethylating agent.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The final product, this compound, can be purified by recrystallization or column chromatography to achieve high purity.
Chemical Reactivity and Strategic Transformations
The utility of this compound as an intermediate stems from the distinct reactivity of its functional groups. The Boc-protected nitrogen is stable under many reaction conditions, allowing for selective manipulation of the cyano group and the free secondary amine (after deprotection).
Key Reactions of the Cyano Group
-
Reduction to Amine: The nitrile functionality can be readily reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel). This transformation is fundamental for introducing an aminomethylpiperazine moiety, a common pharmacophore.
-
Hydrolysis to Carboxylic Acid: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. This allows for the introduction of a carboxymethylpiperazine scaffold.
-
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after hydrolysis, providing a route to more complex carbon skeletons.
Deprotection and Further Functionalization
The Boc group can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to liberate the secondary amine. This free amine can then undergo a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to introduce substituents on the piperazine ring.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
Caption: Key chemical transformations of this compound.
Applications in Drug Discovery: A Gateway to Novel Therapeutics
The structural motifs accessible from this compound are prevalent in a wide range of therapeutic agents. Its utility spans multiple disease areas, including oncology and neurology.
Case Study: Synthesis of Ribociclib (Kisqali)
A notable application of a closely related intermediate is in the synthesis of Ribociclib, a selective cyclin-dependent kinase (CDK4/6) inhibitor used for the treatment of certain types of breast cancer.[8] While the exact intermediate may vary in industrial synthesis, the core strategy often involves the use of a functionalized piperazine derivative. The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a key precursor for Ribociclib, highlights the importance of such building blocks.[8]
Caption: Simplified representation of the role of a piperazine intermediate in the synthesis of Ribociclib.
Versatility in Medicinal Chemistry
The piperazine scaffold derived from this intermediate is a key component in the development of:
-
CNS Agents: The piperazine ring is a common feature in drugs targeting central nervous system receptors due to its ability to cross the blood-brain barrier.[9]
-
Anticancer Agents: Many kinase inhibitors and other targeted cancer therapies incorporate the piperazine moiety to enhance potency and pharmacokinetic properties.[1]
-
Antimicrobial Agents: The basic nitrogens of the piperazine ring can be crucial for interactions with microbial targets.[2]
Spectroscopic Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), and methylene protons of the piperazine ring (multiplets in the range of 2.5-3.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group (around 154 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), the carbons of the piperazine ring, and the nitrile carbon.
-
IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2240-2260 cm⁻¹. A strong carbonyl (C=O) stretch from the Boc group will also be prominent around 1680-1700 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), the protonated molecule [M+H]⁺, confirming the molecular weight of the compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
-
Hazard Identification: This compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[10][14] Avoid contact with skin and eyes.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from incompatible materials such as strong oxidizing agents.[14]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[11]
Conclusion: An Indispensable Tool for Innovation
This compound is more than just a chemical intermediate; it is a versatile and strategically important building block in the arsenal of the medicinal chemist. Its predictable reactivity, coupled with the favorable pharmacological properties of the piperazine scaffold, ensures its continued and widespread use in the quest for novel and effective therapeutics. A thorough understanding of its synthesis, chemical behavior, and applications is essential for any researcher or scientist involved in the drug discovery and development process.
References
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- Supporting Information. (n.d.). General experimental details.
- Supplementary information. (n.d.). General Information.
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Role of tert-butyl 4-cyanopiperazine-1-carboxylate in medicinal chemistry
An In-Depth Technical Guide to the Role of tert-butyl 4-cyanopiperazine-1-carboxylate in Medicinal Chemistry
Abstract
This compound has emerged as a cornerstone building block in modern medicinal chemistry. Its unique trifunctional architecture—a Boc-protected amine (N1), a reactive secondary amine (N4), and a versatile cyano group—offers a pre-engineered scaffold for the efficient construction of complex, biologically active molecules. This guide provides an in-depth analysis of its synthesis, chemical utility, and strategic application in drug discovery programs. We will explore the causality behind its use, detailing how its distinct functional groups can be orthogonally manipulated to fine-tune pharmacokinetic and pharmacodynamic properties. Through detailed protocols and strategic case studies, this document serves as a technical resource for researchers and drug development professionals aiming to leverage this powerful synthetic intermediate to accelerate the discovery of novel therapeutics.
The Strategic Advantage of the Piperazine Scaffold
The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry, found in the core structure of numerous approved drugs.[1][2][3][4] Its prevalence is not coincidental but rather a result of its favorable physicochemical properties. The two nitrogen atoms, with their distinct pKa values, can significantly enhance the aqueous solubility and bioavailability of a drug candidate.[4] This diamine structure often serves as a conformationally constrained linker, optimally positioning pharmacophoric elements for high-affinity interactions with biological targets.[2] this compound encapsulates these benefits within a synthetically versatile framework, providing a reliable starting point for library synthesis and lead optimization.
Core Characteristics and Synthesis
The utility of any building block begins with its accessibility and fundamental properties.
Physicochemical Data
A summary of the key properties of this compound is presented below for quick reference.
| Property | Value | Reference |
| CAS Number | 113534-02-4 | [5] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [6] |
| Molecular Weight | 211.26 g/mol | [6] |
| Appearance | White to off-white crystalline solid | |
| Storage | 2-8°C, sealed, dry | [7] |
Synthetic Accessibility
The synthesis of this compound is typically achieved from commercially available tert-butyl piperazine-1-carboxylate. The choice of a one-pot Strecker-type reaction is common due to its efficiency and use of inexpensive reagents.
This protocol describes a common and efficient method for synthesizing the title compound. The rationale is to form an intermediate N-cyanomethyl piperazine derivative, which is a variation of the classical Strecker synthesis.
Materials:
-
tert-Butyl piperazine-1-carboxylate
-
Sodium cyanide (NaCN)
-
Formaldehyde (37% solution in water)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in a 1:1 mixture of MeOH and DCM at 0°C under an inert atmosphere (Argon), add aqueous formaldehyde (1.5 eq.) dropwise.
-
Intermediate Formation: Stir the mixture at 0°C for 1 hour to allow for the formation of the corresponding hemiaminal and iminium ion intermediates.
-
Cyanation: In a well-ventilated fume hood, add a solution of sodium cyanide (1.1 eq.) in a minimum amount of water dropwise to the reaction mixture. Caution: NaCN is highly toxic. Handle with extreme care.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Add water to the reaction mixture and extract with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic extracts with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.
Orthogonal Reactivity: A Chemist's Toolkit
The power of this building block lies in the distinct reactivity of its three functional groups, which can be addressed sequentially. This "orthogonal" control is paramount in complex molecule synthesis.
Caption: A typical synthetic workflow demonstrating the sequential modification of this compound.
The Cyano Group: A Versatile Chemical Handle
The nitrile moiety is not merely a placeholder; it is a linchpin for introducing diverse functionalities. Its transformations are reliable and high-yielding, making it a strategic element in molecular design.
-
Reduction to Amines: The cyano group can be readily reduced to a primary aminomethyl group using reagents like LiAlH₄ or catalytic hydrogenation (H₂/Raney Ni). This introduces a basic center and a key hydrogen bond donor, which is often crucial for target engagement.
-
Hydrolysis to Carboxylic Acids: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid. This is a common strategy for introducing an acidic pharmacophore or improving solubility.
-
Conversion to Tetrazoles: The [2+3] cycloaddition reaction with an azide (e.g., sodium azide) forms a tetrazole ring. In medicinal chemistry, the tetrazole is a well-established bioisostere for a carboxylic acid, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
Caption: Key chemical transformations of the cyano group.
The Piperazine Nitrogens: Orthogonal Handles
The differential reactivity of the two piperazine nitrogens is the core of the molecule's utility.
-
N1-Position (Boc-Protected): The tert-butoxycarbonyl (Boc) group serves as a robust protecting group, rendering the N1 nitrogen unreactive under most conditions used to modify the N4 position. Its removal is typically quantitative and clean, achieved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane), which are orthogonal to many other functional groups.
-
N4-Position (Nucleophilic): The unprotected N4 nitrogen is a moderately strong nucleophile, making it the primary site for initial elaboration. It readily participates in reactions such as:
-
Nucleophilic Aromatic Substitution (SₙAr): Reaction with electron-deficient aryl or heteroaryl halides is a cornerstone of modern drug synthesis.
-
Amide Bond Formation: Coupling with carboxylic acids using standard reagents (e.g., HATU, EDC) to form amides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form C-N bonds.
-
Application in Drug Discovery: A Case Study
The value of this compound is best illustrated through its application in synthesizing molecules for specific therapeutic targets. It is a key intermediate in the development of novel agents for oncology and infectious diseases.[8] Let's consider its use in the synthesis of a hypothetical kinase inhibitor targeting a scaffold similar to those found in anti-cancer agents.
Case Study: Synthesis of a Chloroquinoline-Piperazine Conjugate
Many kinase inhibitors utilize a hinged binding motif where a heterocyclic core (like quinoline) interacts with the enzyme's hinge region. The piperazine moiety often serves as a linker to a solvent-exposed region, where modifications can tune solubility and selectivity.
This protocol details the coupling of the building block with an activated heteroaryl chloride, a common step in constructing kinase inhibitors.
Rationale: The chlorine atom on the 4-position of a 7-chloroquinoline is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen. The secondary amine of the piperazine is an excellent nucleophile for this transformation.
Materials:
-
This compound (1.0 eq.)
-
4,7-Dichloroquinoline (1.05 eq.)
-
Diisopropylethylamine (DIPEA) (2.5 eq.)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Setup: To a solution of this compound in NMP, add 4,7-dichloroquinoline and DIPEA.
-
Reaction: Heat the mixture to 80-100°C and stir for 12-24 hours. The base (DIPEA) scavenges the HCl generated during the reaction, driving it to completion.
-
Monitoring: Follow the disappearance of the starting materials by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and EtOAc.
-
Extraction: Extract the aqueous layer with EtOAc (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine to remove the high-boiling point solvent (NMP). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the resulting crude product by flash column chromatography (using a gradient of hexanes/EtOAc) to yield tert-butyl 4-((7-chloroquinolin-4-yl)amino)piperazine-1-carboxylate.
This intermediate can then be further elaborated by transforming the cyano group or by removing the Boc group to modify the N1 position, demonstrating the strategic, stepwise approach enabled by this building block.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool that embodies principles of synthetic efficiency and modularity. Its pre-packaged, orthogonally protected functional groups allow medicinal chemists to rapidly assemble complex molecular architectures and explore chemical space with precision. The ability to independently modify three key positions—the two piperazine nitrogens and the cyano group—provides unparalleled control over a molecule's final properties. As drug discovery continues to tackle increasingly complex biological targets, the demand for such versatile, reliable, and intelligently designed building blocks will only grow. This compound is poised to remain a staple in the synthetic chemist's arsenal for the foreseeable future, enabling the creation of the next generation of therapeutic agents.
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Technical Guide: Tert-butyl 4-cyanopiperazine-1-carboxylate as a Strategic Linker in PROTAC Design
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] The success of a PROTAC is not solely dependent on its binding moieties for the POI and an E3 ubiquitin ligase; the linker connecting them plays a pivotal, active role in dictating the efficacy, selectivity, and pharmacokinetic properties of the molecule.[1][4][5][] This guide provides an in-depth technical analysis of incorporating saturated heterocycles into PROTAC linkers, with a specific focus on tert-butyl 4-cyanopiperazine-1-carboxylate. We will explore the rationale behind using rigid linkers, the unique advantages conferred by the piperazine scaffold, and provide detailed methodologies for the synthesis and integration of this building block into novel PROTACs. This document is intended for researchers, medicinal chemists, and drug development professionals actively working in the field of targeted protein degradation.
The PROTAC Mechanism: A Primer
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7][8][9] This process involves the formation of a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[1][10] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another catalytic cycle.[1][4] This event-driven, sub-stoichiometric mechanism is a key advantage over traditional occupancy-based inhibitors.[4]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Linker: An Active Modulator of PROTAC Function
The linker is far more than a passive tether; it is a critical design element that influences nearly every aspect of a PROTAC's performance.[][11] Its composition, length, and attachment points must be empirically optimized for each POI-E3 ligase pair to ensure the formation of a stable and productive ternary complex.[1][4]
Key functions modulated by the linker include:
-
Ternary Complex Geometry: The linker dictates the relative orientation of the POI and E3 ligase, which is crucial for effective ubiquitination.[1][11]
-
Physicochemical Properties: Linker composition significantly impacts solubility, permeability, and metabolic stability—key determinants of a drug's ADME profile.[10][12][13]
-
Binding Cooperativity: An optimal linker can facilitate favorable protein-protein interactions between the POI and E3 ligase, leading to enhanced ternary complex stability.[1]
While flexible alkyl and polyethylene glycol (PEG) chains are common starting points, there is a growing trend towards using more rigid and functional linkers to better control molecular conformation and improve drug-like properties.[4][][] Saturated heterocycles, such as piperidine and piperazine, have become prominent in this regard.[4][5]
The Piperazine Advantage in PROTAC Linkers
The piperazine ring is a privileged scaffold in medicinal chemistry and offers distinct advantages when incorporated into a PROTAC linker.[12][]
-
Conformational Rigidity: The semi-rigid chair/boat conformation of the piperazine ring reduces the number of rotatable bonds in the linker.[5][] This pre-organizes the PROTAC into a conformation that may be more favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[1][5]
-
Improved Physicochemical Properties: The two nitrogen atoms in the piperazine ring can significantly alter a PROTAC's properties. The basic nitrogen can be protonated at physiological pH, which can enhance aqueous solubility.[12][13][] This is a critical advantage for PROTACs, which are often large, lipophilic molecules that suffer from poor solubility.[10] The pKa of the piperazine nitrogen is highly tunable based on its chemical environment, allowing for fine control over the molecule's protonation state.[12][13][16]
-
Enhanced Metabolic Stability: Incorporation of heterocyclic structures like piperazine can block sites of metabolism that are common in flexible alkyl chains, potentially improving the PROTAC's half-life.[5]
This compound: A Versatile Building Block
This specific reagent is a valuable building block for introducing the advantageous piperazine motif into a PROTAC linker.
Chemical Structure:
-
Piperazine Core: Provides the foundational semi-rigid scaffold.
-
1-Carboxylate (Boc group): A tert-butyloxycarbonyl protecting group on one of the piperazine nitrogens. This is essential for synthetic control, allowing for selective functionalization of the other nitrogen atom. It is typically removed under acidic conditions in a later step.[17]
-
4-Cyano Group: The cyano (nitrile) group is an electron-withdrawing group that reduces the basicity of the adjacent nitrogen. While not typically used as a direct attachment point, its presence imparts a specific polarity and conformational rigidity to the ring.
The primary utility of this molecule is as a precursor. The synthetic strategy involves incorporating the piperazine ring and later removing the Boc group to reveal a secondary amine, which then serves as a nucleophile for coupling to the rest of the PROTAC structure.
Synthetic Integration into a PROTAC Scaffold
The incorporation of this compound into a PROTAC requires a straightforward, yet robust, synthetic sequence. The overall workflow involves coupling the deprotected piperazine unit to a warhead-linker fragment and an E3-linker fragment.
Caption: General workflow for incorporating the piperazine linker into a PROTAC.
Experimental Protocol 1: Boc Deprotection
This procedure unmasks the secondary amine, preparing the linker for subsequent coupling.
-
Reagents & Setup:
-
This compound (1.0 equiv).
-
4.0 M HCl in 1,4-dioxane (10 equiv).
-
Anhydrous Dichloromethane (DCM) or 1,4-dioxane as solvent.
-
Round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous solvent under a nitrogen atmosphere.
-
Add the 4.0 M HCl in 1,4-dioxane solution dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to obtain the 4-cyanopiperazine hydrochloride salt as a solid.
-
This salt can often be used in the next step without further purification.
-
Experimental Protocol 2: HATU-Mediated Amide Coupling
This protocol couples the deprotected piperazine linker to a carboxylic acid-functionalized fragment (e.g., the warhead or E3 ligase moiety).
-
Reagents & Setup:
-
Carboxylic acid-containing fragment (1.0 equiv).
-
4-Cyanopiperazine hydrochloride (1.2 equiv).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv).
-
DIPEA (N,N-Diisopropylethylamine) (4.0 equiv).
-
Anhydrous Dimethylformamide (DMF).
-
Round-bottom flask with a magnetic stir bar and nitrogen inlet.
-
-
Procedure:
-
Under a nitrogen atmosphere, dissolve the carboxylic acid fragment, 4-cyanopiperazine hydrochloride, and HATU in anhydrous DMF.
-
Add DIPEA to the stirred solution. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide-coupled intermediate.
-
-
Self-Validation (Characterization):
-
¹H and ¹³C NMR: Confirm the structure of the product, ensuring the presence of characteristic piperazine and coupled fragment peaks.
-
High-Resolution Mass Spectrometry (HRMS): Verify the exact mass of the synthesized compound to confirm its elemental composition.[18]
-
Case Study: The Impact of Rigid Linkers in Clinical-Stage PROTACs
The structure of these advanced PROTACs validates the core principle: rigidifying the linker with motifs like piperazine is a field-proven strategy to enhance the drug-like properties required for clinical success. The use of a building block like this compound is a direct application of this design philosophy.
Illustrative Data Presentation
The table below shows hypothetical, yet representative, data for a series of Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating how a rigid piperazine linker can outperform a more flexible PEG linker.
| PROTAC ID | Linker Type | Linker Length (atoms) | BRD4 DC₅₀ (nM) | Dₘₐₓ (%) |
| BRD4-DEG-PEG | PEG-based | 14 | 85 | ~80% |
| BRD4-DEG-PIPZ | Piperazine-based | 12 | 15 | >95% |
This is representative data for illustrative purposes.
This demonstrates that a more rigid, piperazine-containing linker can lead to a significant improvement in degradation potency (lower DC₅₀) and maximal degradation (higher Dₘₐₓ).
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An In-Depth Technical Guide to tert-Butyl 4-Cyanopiperazine-1-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Foreword: Unveiling a Key Scaffold in Medicinal Chemistry
In the landscape of modern pharmaceutical research and development, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, heterocyclic scaffolds play a pivotal role in the construction of complex drug molecules. This guide provides a comprehensive technical overview of tert-butyl 4-cyanopiperazine-1-carboxylate, a versatile intermediate that has garnered significant interest for its utility in the synthesis of innovative therapeutics, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs). We will delve into its discovery and historical context, explore its physicochemical properties, detail synthetic methodologies, and illuminate its applications in the ever-evolving field of drug discovery. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the chemistry and utility of this important compound.
Compound Profile: Structure and Physicochemical Properties
This compound, also known by its CAS Number 113534-02-4, is a mono-Boc-protected piperazine derivative featuring a cyano group at the 4-position. The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen, making it a valuable and versatile synthetic intermediate.
| Property | Value | Source |
| CAS Number | 113534-02-4 | [1] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| Appearance | White to off-white solid | Commercially available data |
| IUPAC Name | This compound | [3] |
Note: Experimental physical properties such as melting point and boiling point are not consistently reported in publicly available literature and may vary depending on the purity of the sample.
The Genesis of a Versatile Building Block: Discovery and History
While a definitive seminal publication detailing the first-ever synthesis of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader development and utilization of piperazine scaffolds in medicinal chemistry. The piperazine ring is a privileged structure, appearing in numerous approved drugs across various therapeutic areas. The development of protecting group strategies, particularly the use of the Boc group, in the latter half of the 20th century, was a critical enabler for the selective functionalization of such diamine cores.
The introduction of the cyano group at the 4-position provided a key functional handle for further chemical transformations. The synthesis of related N-Boc protected cyano-substituted piperidines and piperazines likely arose from the need for versatile building blocks in drug discovery programs. For instance, the synthesis of the analogous tert-butyl 4-cyanopiperidine-1-carboxylate has been more widely documented, with routes often starting from isonipecotamide or related precursors. It is highly probable that the synthesis of the piperazine derivative followed a similar trajectory, driven by the demand for novel chemical entities with diverse pharmacological profiles. The increasing interest in this compound in recent years is closely tied to the rise of PROTAC technology, where it serves as a valuable linker component.[4]
Synthesis and Manufacturing: Crafting the Core
The synthesis of this compound can be approached through several strategic routes, typically involving the introduction of the cyano group onto a pre-formed and protected piperazine ring. The choice of synthetic pathway often depends on the availability of starting materials, desired scale, and safety considerations.
Conceptual Synthetic Pathways
Two primary conceptual strategies for the synthesis of this compound are outlined below. These are based on established chemical transformations for the formation of nitriles.
Figure 1: Conceptual synthetic strategies for this compound.
A more practical and commonly inferred method involves the cyanation of a suitable piperazine precursor. A plausible, though not explicitly detailed in readily available literature for this specific molecule, synthetic approach is the reaction of N-Boc-piperazine with a cyanating agent. It is important to note that some traditional cyanating agents like cyanogen bromide are highly toxic and require stringent safety precautions.
A documented synthesis for a structurally related compound, tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate, provides valuable insight into a potential synthetic methodology.[5] This synthesis involves the reaction of the hydrochloride salt of tert-butyl piperazine-1-carboxylate with sodium cyanide and acetone.[5] This suggests that a direct cyanation of a suitable N-Boc-piperazine derivative is a feasible route.
Exemplary Laboratory-Scale Synthesis Protocol
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a well-ventilated fume hood, a solution of tert-butyl piperazine-1-carboxylate (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), is added to the solution to act as an acid scavenger.
-
Introduction of Cyanating Agent: A solution of a suitable cyanating agent (e.g., 2-chlorobenzonitrile, with a palladium catalyst, or a less hazardous alternative to cyanogen bromide) in the same solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (Boc) at approximately 1.4-1.5 ppm. The piperazine ring protons would appear as multiplets in the region of 2.5-3.6 ppm. The exact chemical shifts and coupling patterns would depend on the solvent and the conformational dynamics of the piperazine ring.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the Boc group would resonate at approximately 154 ppm. The piperazine ring carbons would appear in the range of 40-50 ppm. The nitrile carbon would be observed in the characteristic region of 115-125 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 212.14. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group.
Infrared (IR) Spectroscopy
The IR spectrum would exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2240-2260 cm⁻¹. A strong absorption for the carbonyl (C=O) group of the Boc protector would be present around 1680-1700 cm⁻¹. C-H stretching vibrations for the alkyl groups would be observed in the 2850-3000 cm⁻¹ region.
Applications in Drug Discovery and Development
The synthetic utility of this compound lies in its bifunctional nature. The Boc-protected nitrogen allows for the stable storage and handling of the compound, while the cyano group and the unprotected piperazine nitrogen provide reactive sites for further elaboration.
A Key Linker in PROTACs
A significant and emerging application of this compound is in the synthesis of PROTACs.[1][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperazine moiety can be incorporated as part of the linker connecting the target protein ligand and the E3 ligase ligand. The cyano group can be a precursor to other functional groups or act as a key pharmacophoric element.
Figure 2: Role of this compound in a generalized PROTAC synthesis workflow.
A Versatile Intermediate for Bioactive Molecules
Beyond its use in PROTACs, the piperazine scaffold is a common feature in a wide range of biologically active compounds. The cyano group in this compound can be transformed into various other functional groups, including:
-
Amines: Reduction of the nitrile to a primary amine provides a site for further derivatization, such as amide bond formation.
-
Carboxylic Acids: Hydrolysis of the nitrile yields a carboxylic acid, which can participate in ester or amide couplings.
-
Tetrazoles: Cycloaddition reactions with azides can convert the nitrile into a tetrazole ring, a common bioisostere for a carboxylic acid.
This chemical versatility makes this compound a valuable starting material for the synthesis of libraries of compounds for high-throughput screening in drug discovery campaigns. Its derivatives have been explored as potential agents for a variety of diseases.
Conclusion and Future Outlook
This compound has established itself as a valuable and versatile building block in the field of medicinal chemistry. Its utility is underscored by its growing application in the synthesis of PROTACs, a cutting-edge therapeutic modality. While its early history is not prominently documented, its importance in contemporary drug discovery is undeniable. The synthetic accessibility and the chemical handles it provides ensure its continued use in the quest for novel and more effective medicines. Future research will likely focus on the development of more efficient and greener synthetic routes to this intermediate and its incorporation into an even broader range of complex and innovative therapeutic agents. The continued exploration of the chemical space accessible from this scaffold holds great promise for the future of drug development.
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An In-depth Technical Guide to the Stability and Storage of tert-butyl 4-cyanopiperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
Tert-butyl 4-cyanopiperazine-1-carboxylate is a pivotal building block in contemporary medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates.[1] Its unique structure, featuring a Boc-protected piperazine ring and a cyano moiety, offers versatile reactivity for constructing novel therapeutic agents.[1] However, the very functional groups that make it valuable also render it susceptible to specific degradation pathways. This guide provides a comprehensive technical overview of the chemical stability, optimal storage conditions, and appropriate handling procedures for this compound. We will delve into the mechanistic underpinnings of its degradation, offer protocols for stability assessment, and furnish field-proven insights to ensure the integrity of this critical reagent in research and drug development settings.
Chemical Identity and Physicochemical Properties
Understanding the molecular structure is fundamental to predicting and controlling the stability of this compound.
The structure is defined by three key functional groups:
-
N-tert-butoxycarbonyl (N-Boc) Group: This protecting group is notoriously sensitive to acidic conditions and elevated temperatures.[5] Its stability is a primary determinant of the compound's overall shelf life and handling requirements.
-
Piperazine Ring: A stable heterocyclic scaffold common in pharmaceuticals.[6]
-
Cyano Group (-C≡N): While generally stable, this group can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially converting to a carboxamide or carboxylic acid.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [2][4] |
| Molecular Weight | 211.26 g/mol | [2] |
| CAS Number | 113534-02-4 | [2][3] |
| Appearance | Typically a solid (e.g., Pale yellow solid) | [7] |
| Solubility | Soluble in DMSO, Methanol | [7] |
Table 1: Physicochemical Properties of this compound.
Core Stability Profile and Degradation Pathways
The stability of this compound is principally governed by the lability of the N-Boc protecting group. Exposure to thermal stress or acidic environments are the primary catalysts for degradation.
Thermal Stability
The N-Boc group can be cleaved through thermolysis, a process that does not require an acid catalyst.[8][9] At elevated temperatures (typically >100-150°C), the carbamate undergoes fragmentation to release the deprotected piperazine, along with isobutylene and carbon dioxide as by-products.[8] While this property is exploited in certain synthetic protocols for "catalyst-free" deprotection, it represents a significant stability risk during storage and handling.[10][11] Long-term storage at ambient or elevated temperatures will lead to a gradual loss of purity.
pH and Hydrolytic Stability
The Boc group is highly susceptible to cleavage under acidic conditions.[5] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and quantitatively remove the Boc group, even at room temperature.[12] This reaction proceeds via a mechanism involving protonation of the carbamate carbonyl, followed by the elimination of a stable tert-butyl cation, which subsequently forms isobutylene. Therefore, contact with acidic materials, including acidic surfaces or atmospheric vapors, must be strictly avoided.
The cyano group is generally more robust but can undergo hydrolysis to the corresponding amide or carboxylic acid under prolonged exposure to strong aqueous acids or bases, particularly at elevated temperatures.
Incompatible Materials
To prevent chemical degradation and ensure safety, the compound should not be stored with or exposed to the following:
-
Strong Acids and Alkalis: These will catalyze the removal of the Boc protecting group.[13]
-
Strong Oxidizing Agents: These can react with the amine functionalities of the piperazine ring.[14][15]
-
Strong Reducing Agents: These may react with the cyano or carbamate groups.[16]
Caption: Key degradation pathways for the compound.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to maintain the purity and integrity of this compound.
Long-Term and Short-Term Storage
Quantitative Storage Recommendations:
| Condition | Temperature | Atmosphere | Duration | Rationale | Sources |
| Long-Term | -20°C | Sealed, Dry | > 1 month | Minimizes thermal degradation and slows kinetic processes. | [13][17] |
| Working Stock | 2-8°C | Sealed, Dry | Up to 1 month | Suitable for frequent use while mitigating significant degradation. | [1][18] |
| Shipping | Ambient Temperature (<25°C) | Sealed | < 2 weeks | Acceptable for short durations where thermal exposure is limited. | [13][17] |
Table 2: Recommended Storage Conditions.
Procedural Best Practices:
-
Container: Always store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[14][19]
-
Environment: The storage location must be cool, dry, and well-ventilated.[14][19]
-
Inert Gas: For maximum long-term stability, particularly after a container has been opened, storing under an inert gas like argon or nitrogen is recommended to displace oxygen and moisture.
Safe Handling Protocol
As a laboratory chemical, appropriate safety measures must be employed during handling.[16][19]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.[20][21]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[19][21]
-
Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[16][19]
Engineering Controls:
-
Ventilation: Handle only in a well-ventilated area or under a chemical fume hood to avoid the formation and inhalation of dust or aerosols.[13][14]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible.[16]
Protocol for Stability Assessment
To validate storage conditions or assess shelf-life, a systematic stability study is recommended. This protocol provides a self-validating framework for evaluating the compound's integrity over time.
Experimental Workflow
Caption: Workflow for a typical stability study.
Step-by-Step Methodology
-
Initial Characterization (Time=0):
-
Take a representative sample of the compound from a new, sealed batch.
-
Analyze the initial purity using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Confirm the structure using ¹H NMR and Mass Spectrometry (MS). This serves as the baseline reference.
-
-
Sample Preparation and Exposure:
-
Aliquot several samples of the compound into individual, tightly sealed vials suitable for the chosen stress conditions.
-
Place sets of vials into controlled environment chambers representing different storage conditions (e.g., 2-8°C/dark, 25°C/dark, 40°C/75% relative humidity).
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove one vial from each condition.
-
Allow the sample to equilibrate to room temperature before opening.
-
Prepare the sample for analysis according to the established HPLC method.
-
-
Data Evaluation:
-
Quantify the peak area of the parent compound and any new peaks (degradants) in the HPLC chromatogram.
-
Calculate the remaining purity of the parent compound relative to the T=0 sample.
-
A significant decrease in purity (>5%) indicates instability under that specific condition.
-
Conclusion
The chemical integrity of this compound is intrinsically linked to the stability of its N-Boc protecting group. The primary degradation risks are exposure to elevated temperatures and acidic environments, both of which lead to deprotection. For researchers, scientists, and drug development professionals, ensuring the compound's purity requires strict adherence to recommended storage conditions—specifically, long-term storage at -20°C and short-term use from a working stock kept at 2-8°C, always in a tightly sealed, dry container. By implementing the handling protocols and stability assessment frameworks outlined in this guide, users can mitigate the risk of degradation, thereby ensuring the reliability of their experimental outcomes and the quality of their synthesized materials.
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- The Journal of Organic Chemistry. (n.d.). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions.
- PubMed Central (PMC). (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- ResearchGate. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Request PDF.
- CATO Research Chemical Inc. (n.d.). SAFETY DATA SHEETS.
- PubMed. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
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- PubChem. (n.d.). Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
- International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. IJPSR. [Link]
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An In-depth Technical Guide to the Solubility of tert-butyl 4-cyanopiperazine-1-carboxylate in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl 4-cyanopiperazine-1-carboxylate, a key intermediate in contemporary drug discovery. While specific quantitative solubility data for this compound is not extensively published, this guide synthesizes information from structurally related compounds, outlines the key physicochemical principles governing its solubility, and presents a detailed, field-proven experimental protocol for its precise determination. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and biotechnology industries, offering both theoretical insights and practical methodologies to effectively work with this versatile building block.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a heterocyclic compound of significant interest in the synthesis of novel therapeutic agents. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse biological pathways. The presence of the cyano group offers a versatile chemical handle for further molecular elaboration, while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable means of masking the reactivity of the piperazine nitrogen, facilitating controlled, regioselective synthesis.[1]
Understanding the solubility of this intermediate is paramount for its effective utilization in a laboratory and process chemistry setting. Solubility directly impacts reaction kinetics, purification efficiency (crystallization and chromatography), and the ease of handling and formulation. In the broader context of drug development, early characterization of the solubility of key intermediates and final active pharmaceutical ingredients (APIs) is critical for identifying potential downstream challenges.[2]
Physicochemical Factors Governing Solubility
The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For this compound, the following factors are of primary importance:
-
Molecular Structure: The molecule possesses both non-polar (tert-butyl group) and polar (cyano group, carboxyl group, and piperazine nitrogens) functionalities. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.
-
Solvent Polarity: Solvents with a polarity that can effectively solvate both the polar and non-polar regions of the molecule are likely to be the most effective. This is often described by the principle of "like dissolves like."
-
Hydrogen Bonding: The nitrogen atoms of the piperazine ring and the oxygen atoms of the carbonyl group can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are expected to exhibit good solvating power.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the lattice energy of the solid.
The interplay of these factors is visually represented in the diagram below.
Caption: Key factors influencing the solubility of this compound.
Expected Solubility Profile in Common Organic Solvents
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating the non-polar Boc group and the overall molecule. |
| Chloroform | Soluble | Similar to DCM, provides a good balance of polarity. | |
| Alcohols | Methanol | Soluble | A polar protic solvent capable of hydrogen bonding.[1] |
| Ethanol | Soluble | Similar to methanol, with slightly reduced polarity. | |
| Ethers | Tetrahydrofuran (THF) | Soluble | A polar aprotic solvent that can solvate the molecule well. |
| Diethyl Ether | Sparingly Soluble | Lower polarity compared to THF, may be less effective. | |
| Esters | Ethyl Acetate | Soluble | A moderately polar solvent that can engage in dipole-dipole interactions.[3] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent, excellent for dissolving a wide range of compounds.[3] |
| N,N-Dimethylformamide (DMF) | Soluble | Another highly polar aprotic solvent. | |
| Acetonitrile | Soluble | A polar aprotic solvent commonly used in chromatography. | |
| Hydrocarbons | Hexanes | Insoluble | Non-polar solvent, unlikely to effectively solvate the polar functionalities. |
| Toluene | Sparingly Soluble | Aromatic solvent, may show some interaction with the molecule. | |
| Aqueous | Water | Insoluble to Poorly Soluble | The large non-polar Boc group is expected to significantly limit aqueous solubility.[1] |
Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a well-established and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4] It involves agitating an excess of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (readable to at least 0.1 mg)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for quantification.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the selected solvent to the vial.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100-150 rpm).[4]
-
Allow the samples to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48 hours being preferable to ensure equilibrium is reached, especially for sparingly soluble compounds.[4]
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical method, such as HPLC.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound.
-
Determine the concentration of the dissolved compound in the saturated solution by comparing its analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L) using the determined concentration and the dilution factor.
-
The experimental workflow is illustrated in the following diagram.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Conclusion and Future Perspectives
This compound is a valuable building block in modern synthetic and medicinal chemistry. A thorough understanding of its solubility in organic solvents is essential for its efficient use. While specific quantitative data remains to be extensively published, this guide provides a strong theoretical framework and a robust experimental protocol for its determination. The shake-flask method, as detailed herein, offers a reliable means of obtaining accurate thermodynamic solubility data. For higher throughput screening in early drug discovery, kinetic solubility assays using techniques like nephelometry can also be considered.[5] As the use of this and related intermediates continues to grow, it is anticipated that a more comprehensive public database of their physicochemical properties will become available, further aiding in the rational design of synthetic routes and formulation strategies.
References
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Methodological & Application
Application Notes & Protocols: Leveraging tert-butyl 4-cyanopiperazine-1-carboxylate in Modern Drug Discovery
Introduction: The Strategic Value of a Versatile Scaffold
In the landscape of modern medicinal chemistry, the piperazine ring stands out as a privileged scaffold, present in a multitude of FDA-approved drugs. Its unique physicochemical properties allow it to form crucial interactions with biological targets and improve the pharmacokinetic profile of drug candidates.[1] When functionalized, this core becomes a powerful tool for navigating the complexities of drug design. tert-Butyl 4-cyanopiperazine-1-carboxylate (CAS No. 113534-02-4) is a prime example of such a strategic building block.[2]
This guide provides an in-depth look at the applications of this compound, offering detailed protocols and the scientific rationale behind its use. The molecule's design is deceptively simple yet brilliant: a piperazine core for biological interaction, a tert-butyloxycarbonyl (Boc) protecting group for synthetic control, and a cyano (nitrile) group—a versatile chemical handle ready for diverse transformations. This combination makes it an indispensable intermediate for constructing complex, drug-like molecules.[3][4]
Section 1: Compound Profile and Safe Handling
Before incorporating any reagent into a synthetic workflow, a thorough understanding of its properties and safe handling procedures is paramount.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 113534-02-4 | [2] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [5] |
| Molecular Weight | 211.26 g/mol | [5] |
| Appearance | Solid (Typical) | |
| Monoisotopic Mass | 211.13208 Da | [5] |
| Synonyms | 1-Boc-4-cyanopiperazine, 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester |
Safety and Handling Protocol
While specific hazard data for this exact compound is limited, data from structurally related piperazine and piperidine derivatives necessitate careful handling in a controlled laboratory environment.[6][7]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7]
-
Exposure Controls:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.[9]
-
Skin Contact: In case of contact, wash the affected area immediately with plenty of soap and water. Remove contaminated clothing.[6]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.[8]
-
-
Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[10]
-
Disposal: Dispose of the compound and its container in accordance with local, state, and federal regulations, typically via an approved waste disposal plant.[8]
Section 2: The Piperazine Core and its Chemical Handles
The utility of this compound stems from its distinct functional domains, which can be manipulated with high selectivity. Understanding these domains is key to designing efficient synthetic strategies.
Causality Behind the Structure
-
N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. Its presence deactivates the N1 nitrogen, preventing it from participating in nucleophilic reactions. This directs all initial reactivity towards the N4 nitrogen (after deprotection) or the cyano group. It can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) at a later stage, revealing a secondary amine ready for further coupling.
-
N4-Cyano Group: The nitrile functionality is not merely a placeholder; it is a versatile precursor to several other critical functional groups. Its electron-withdrawing nature also influences the basicity of the piperazine ring.
-
Piperazine Ring: This central scaffold is a "pharmacological chameleon." At physiological pH, it is often protonated, enhancing water solubility and allowing for ionic interactions with target proteins. The two nitrogen atoms provide multiple points for hydrogen bonding.
Below is a diagram illustrating the key functional and reactive sites of the molecule.
Caption: Key functional domains of the title compound.
Section 3: Core Synthetic Transformations and Protocols
The true power of this building block is realized through its chemical transformations. The following protocols detail common and high-value reactions, providing step-by-step guidance and the rationale for their use in drug discovery programs.
Workflow Overview
The cyano group can be readily transformed into other functionalities, dramatically expanding the chemical space accessible from this single intermediate.
Caption: Synthetic pathways from the title compound.
Protocol 3.1: Reduction of the Nitrile to a Primary Amine
Rationale: Converting the cyano group to an aminomethyl group is a cornerstone transformation. It introduces a primary amine with a flexible one-carbon spacer. This new nucleophilic handle is ideal for building out molecular complexity through amide bond formation, reductive amination, or urea formation, which are fundamental reactions in medicinal chemistry.
Methodology: Catalytic Hydrogenation
-
Vessel Preparation: To a suitable hydrogenation vessel, add this compound (1.0 eq).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add Raney Nickel (approx. 10-20% by weight, as a slurry in ethanol).
-
Expert Insight: Raney Nickel is a pyrophoric catalyst and must be handled with care, always kept wet with solvent. Other catalysts like Palladium on Carbon (Pd/C) can also be used, sometimes requiring additives like ammonia to prevent side reactions.
-
-
Solvent Addition: Add a suitable solvent, typically ethanol or methanol, saturated with ammonia.
-
Causality: The use of an ammonia-saturated solvent is critical to suppress the formation of secondary amine byproducts, which can arise from the reaction of the newly formed primary amine with the intermediate imine.
-
-
Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel to the desired pressure (typically 50-100 psi) and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Wash the filter pad thoroughly with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, which can be purified by column chromatography or crystallization if necessary.
-
Protocol 3.2: Conversion of the Nitrile to a Tetrazole
Rationale: The tetrazole ring is a well-established bioisostere for the carboxylic acid group.[11] Replacing a carboxylic acid with a tetrazole in a drug candidate can significantly improve its metabolic stability, oral bioavailability, and membrane permeability, while maintaining the necessary acidic pKa for target binding. This transformation is therefore a high-impact strategy in lead optimization.
Methodology: [2+3] Cycloaddition
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF) or toluene.
-
Reagent Addition: Add sodium azide (NaN₃, approx. 1.5-3.0 eq) and a Lewis acid catalyst, such as zinc chloride (ZnCl₂, approx. 1.0-2.0 eq) or triethylamine hydrochloride.
-
Trustworthiness: The use of a catalyst like ZnCl₂ is often essential to facilitate the cycloaddition at reasonable temperatures and rates. Extreme Caution: Sodium azide is highly toxic and potentially explosive, especially in the presence of acid which can generate hydrazoic acid (HN₃). This reaction must be performed with appropriate safety measures in a fume hood.
-
-
Heating: Heat the reaction mixture to 80-120°C and stir.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-48 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into an acidic aqueous solution (e.g., dilute HCl) to protonate the tetrazole and neutralize any remaining azide.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting tert-butyl 4-(1H-tetrazol-5-yl)piperazine-1-carboxylate by column chromatography or recrystallization.
-
Protocol 3.3: N-Arylation via Buchwald-Hartwig Amination (Post-Deprotection)
Rationale: A common strategy in drug design is to couple the piperazine core to an aromatic or heteroaromatic system. After removing the Boc group from the N1 position, the resulting secondary amine is a potent nucleophile for cross-coupling reactions. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming C-N bonds, enabling the synthesis of compounds like the precursors to the CDK4/6 inhibitor Ribociclib.[12]
Methodology: Palladium-Catalyzed C-N Coupling
-
Boc Deprotection (Pre-step):
-
Dissolve the piperazine starting material (e.g., the product from Protocol 3.1 or 3.2) in a solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), and stir at room temperature until deprotection is complete (monitored by LC-MS).
-
Concentrate under reduced pressure to obtain the piperazine salt, which can often be used directly in the next step.
-
-
Reaction Setup: To an oven-dried reaction vial under an inert atmosphere, add the aryl halide (or triflate) (1.0 eq), the deprotected piperazine salt (approx. 1.1-1.3 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos or BINAP, 2-10 mol%).[13]
-
Expert Insight: The choice of ligand is crucial and often needs to be screened to optimize the reaction for a specific aryl halide. Xantphos is a robust ligand for many such transformations.
-
-
Solvent and Base: Add an anhydrous solvent (e.g., toluene or dioxane) followed by a suitable base (e.g., sodium tert-butoxide or cesium carbonate, approx. 2.0-3.0 eq).
-
Causality: The base is required to neutralize the acid salt of the amine and to facilitate the catalytic cycle. Strong, non-nucleophilic bases are preferred.
-
-
Heating: Seal the vial and heat the reaction mixture to 80-110°C until the starting materials are consumed, as monitored by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter through Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography to yield the desired N-aryl piperazine derivative.
-
Conclusion
This compound is more than a simple chemical; it is a strategically designed platform for innovation in drug discovery. Its protected nitrogen allows for selective reactions, while the versatile cyano group serves as a gateway to essential functionalities like primary amines and tetrazoles. The protocols outlined in this guide demonstrate the practical application of this building block in key medicinal chemistry transformations, from scaffold elaboration to bioisosteric replacement. By understanding and applying these methodologies, researchers can accelerate the synthesis of novel, complex, and potent therapeutic agents.
References
- MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate.
- PubChem. Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate.
- PubChem. Tert-butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate.
- PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate.
- PubChemLite. This compound (C10H17N3O2).
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- Google Patents. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Wikipedia. 1-Boc-4-AP.
- Connect Journals. Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- PrepChem.com. Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- Google Patents. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.
- Google Patents. US9718795B2 - Process for preparing cariprazine and intermediates thereof.
- Beilstein Journal of Organic Chemistry. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- LookChem. 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester (CAS No. 113534-02-4) Suppliers.
- PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate.
- Health Research Board. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
- PubMed. An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement.
- Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate.
- CAS Common Chemistry. tert-Butyl 4-oxopiperidine-1-carboxylate.
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- SciELO México. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate.
- Patsnap. Preparation method of (3S, 4R)-3-amido-4-methyl piperidine-1-tertiary butyl carboxylate.
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- 1. connectjournals.com [connectjournals.com]
- 2. 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester | 113534-02-4 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester (CAS No. 113534-02-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 5. PubChemLite - this compound (C10H17N3O2) [pubchemlite.lcsb.uni.lu]
- 6. file.medchemexpress.com [file.medchemexpress.com]
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- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 11. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 12. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Strategic Synthesis of N-Substituted Piperazine-1-carboximidamides: An Application & Protocol Guide
Abstract
The piperazine moiety is a cornerstone of modern medicinal chemistry, integral to the structure of numerous blockbuster drugs. The functionalization of this privileged scaffold is a key strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. This comprehensive guide details the reaction of tert-butyl 4-cyanopiperazine-1-carboxylate with primary amines to yield N-substituted piperazine-1-carboximidamides, a class of compounds with significant potential in the development of novel therapeutics. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation.
Introduction: The Piperazine Scaffold in Drug Discovery
The piperazine ring is a ubiquitous structural motif in a vast array of clinically approved drugs, demonstrating its importance in the design of new therapeutic agents. Its presence can enhance aqueous solubility, improve bioavailability, and provide handles for further molecular elaboration. The ability to selectively functionalize the piperazine ring is therefore of paramount importance. One such functionalization, the conversion of a cyano group at the 4-position to an N-substituted amidine, opens up new avenues for creating diverse chemical libraries for screening and lead optimization. Amidines are known to be involved in crucial biological interactions, often acting as arginine mimetics and engaging in hydrogen bonding with biological targets.
This application note provides a deep dive into the reaction of this compound with primary amines, a key transformation for accessing N-substituted 4-amidinopiperazines.
Mechanistic Insights: The Pinner Reaction Pathway
The reaction of a nitrile with an amine to form an amidine does not typically proceed by direct nucleophilic substitution of the cyano group. Instead, the transformation is most effectively achieved through a Pinner reaction or a related pathway. The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt, often referred to as a Pinner salt.[1][2] This activated intermediate is then susceptible to nucleophilic attack by a primary amine to furnish the desired N-substituted amidine.
The key steps of the proposed mechanism are as follows:
-
Protonation of the Nitrile: In the presence of a strong acid (e.g., HCl), the nitrile nitrogen of this compound is protonated, which significantly increases the electrophilicity of the nitrile carbon.
-
Nucleophilic Attack by Alcohol: A solvent molecule, typically an alcohol such as ethanol or methanol, acts as a nucleophile and attacks the activated nitrile carbon.
-
Formation of the Pinner Salt: This results in the formation of an imino ester hydrochloride salt (the Pinner salt), a stable and often isolable intermediate.
-
Aminolysis of the Pinner Salt: The Pinner salt is then treated with a primary amine. The amine, being a stronger nucleophile than the alcohol, displaces the alkoxy group to form a tetrahedral intermediate.
-
Formation of the Amidine: Subsequent proton transfers and elimination of an alcohol molecule lead to the formation of the final N-substituted piperazine-1-carboximidamide hydrochloride salt.
Experimental Protocol: Synthesis of tert-Butyl 4-(N-Benzylcarboximidoyl)piperazine-1-carboxylate Hydrochloride
This protocol provides a detailed procedure for the synthesis of a representative N-substituted piperazine-1-carboximidamide using benzylamine as the primary amine.
Materials:
-
This compound
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (gas or solution in dioxane)
-
Benzylamine
-
Sodium Bicarbonate (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Drying tube (e.g., with calcium chloride)
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
Part A: Formation of the Ethyl Imino Ester Hydrochloride (Pinner Salt)
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous ethanol (5-10 mL per gram of nitrile).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble anhydrous hydrogen chloride gas through the stirred solution for approximately 30-60 minutes, or add a saturated solution of HCl in an appropriate solvent like dioxane (1.1-1.5 eq). Ensure the reaction remains cold.
-
After the addition of HCl, allow the reaction to stir at 0 °C for 1 hour and then let it warm to room temperature and stir for an additional 12-24 hours. The Pinner salt may precipitate from the solution as a white solid.
-
To isolate the Pinner salt, add anhydrous diethyl ether to the reaction mixture to induce further precipitation.
-
Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Part B: Formation of the N-Benzyl Amidine Hydrochloride
-
Suspend the isolated Pinner salt (1.0 eq) in anhydrous ethanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of benzylamine (1.0-1.2 eq) in anhydrous ethanol to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl 4-(N-benzylcarboximidoyl)piperazine-1-carboxylate hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether).
Work-up and Purification of the Free Base (Optional):
-
Dissolve the crude hydrochloride salt in water and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to basify the mixture to a pH of 8-9.
-
Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of the amidine.
-
The free base can be further purified by column chromatography on silica gel if necessary.
Critical Parameters and Optimization
Several factors can influence the success of this reaction. Careful control of these parameters is crucial for achieving high yields and purity.
| Parameter | Importance & Rationale | Recommended Range/Condition |
| Anhydrous Conditions | The Pinner salt intermediate is sensitive to moisture and can hydrolyze to the corresponding ester or amide. It is critical to use anhydrous solvents and reagents. | Use flame-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Temperature Control | The formation of the Pinner salt is often exothermic. Low temperatures (0 °C) are recommended during the addition of HCl to prevent side reactions and decomposition of the intermediate.[3] | 0 °C for initial reagent addition, followed by gradual warming to room temperature. |
| Acid Catalyst | A strong acid is required to activate the nitrile. Anhydrous HCl is the classic reagent for the Pinner reaction. | Anhydrous HCl gas or a saturated solution in an anhydrous solvent like dioxane. |
| Primary Amine Stoichiometry | A slight excess of the primary amine can help drive the reaction to completion, but a large excess can complicate purification. | 1.0 to 1.2 equivalents relative to the Pinner salt. |
| Solvent Choice | Anhydrous alcohols, such as ethanol or methanol, are typically used for both the Pinner salt formation and the subsequent amination step as they participate in the reaction. | Anhydrous ethanol is a common and effective choice. |
Conclusion
The synthesis of N-substituted piperazine-1-carboximidamides from this compound via a Pinner-type reaction is a robust and versatile method for expanding the chemical diversity of this important scaffold. By understanding the underlying mechanism and carefully controlling the critical reaction parameters, researchers can reliably access a wide range of amidine derivatives. These compounds serve as valuable building blocks in drug discovery programs, offering new opportunities to modulate biological activity and improve the properties of lead candidates. The detailed protocol provided herein serves as a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- N-substituted-4-(pyridin-4-ylalkyl)piperazine-1-carboxamides and Related Compounds as Leishmania CYP51 and CYP5122A1 Inhibitors. (n.d.). National Institutes of Health.
- Pinner Reaction. (n.d.). NROChemistry.
- Pinner Reaction. (n.d.). SynArchive.
- Pinner reaction. (n.d.). In Wikipedia.
Sources
Application Notes and Protocols for the Deprotection of the Boc Group from tert-butyl 4-cyanopiperazine-1-carboxylate
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the efficient deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl 4-cyanopiperazine-1-carboxylate. This process yields 2-cyanopiperazine, a valuable building block in medicinal chemistry and drug development. This document delves into the underlying chemical principles, offers step-by-step experimental procedures, outlines methods for reaction monitoring and product isolation, and addresses critical safety considerations. The protocols are designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for accessing this important chemical entity.
Introduction: The Significance of 2-Cyanopiperazine in Drug Discovery
The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties allow for the modulation of aqueous solubility and bioavailability. The selective functionalization of the two nitrogen atoms of the piperazine ring is a common strategy in drug design to optimize interactions with biological targets.[1]
The introduction of a cyano group at the 2-position of the piperazine ring offers a versatile handle for further chemical transformations, making 2-cyanopiperazine a highly sought-after intermediate. The synthesis of this compound often starts with a Boc-protected precursor, this compound. The Boc group serves as a temporary masking agent for one of the piperazine nitrogens, enabling selective modifications at other positions.[2] The subsequent removal of the Boc group is a critical step to unveil the secondary amine for further derivatization.
This guide focuses on the most prevalent and effective method for Boc deprotection: acid-catalyzed hydrolysis using trifluoroacetic acid (TFA).
Chemical Principles and Mechanism
The deprotection of a Boc-protected amine is an acid-catalyzed elimination reaction.[3] The stability of the Boc group in non-acidic conditions and its clean removal under acidic treatment make it a favored protecting group in organic synthesis.[2]
The mechanism of TFA-mediated Boc deprotection proceeds through the following key steps:[4][5]
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[4][5]
-
Formation of a tert-butyl Cation: This protonation renders the Boc group unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[4][5]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas.[4][5] This step is irreversible and drives the reaction to completion.
-
Amine Salt Formation: The newly liberated secondary amine of the 2-cyanopiperazine is immediately protonated by the excess TFA in the reaction medium, forming a stable trifluoroacetate salt.[4][5]
The generated tert-butyl cation can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[3] However, with an electron-deficient substrate like 2-cyanopiperazine, this is less of a concern. The tert-butyl cation is typically quenched by deprotonation to form isobutylene gas or by reaction with trace amounts of water.[4]
Experimental Protocols
This section provides two detailed protocols for the deprotection of this compound: one yielding the TFA salt and the other the free amine.
Materials and Reagents
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade (≥99%)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Protocol 1: Synthesis of 2-Cyanopiperazine Trifluoroacetate Salt
This protocol is straightforward and provides the product as its TFA salt, which is often suitable for subsequent reactions, such as amide couplings, with the addition of a non-nucleophilic base.[6]
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. A common and effective condition is a 1:1 mixture of DCM and TFA.[7]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours. The evolution of gas (CO₂ and isobutylene) should be observed. Ensure the reaction is not conducted in a closed system.[4][5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The product will be significantly more polar than the starting material.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with toluene (2-3 times).
-
Isolation: The resulting residue is the 2-cyanopiperazine trifluoroacetate salt, which can often be used in the next step without further purification. For isolation of a solid, trituration with cold, anhydrous diethyl ether may induce precipitation. The solid can then be collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Protocol 2: Synthesis of 2-Cyanopiperazine (Free Amine)
This protocol involves a basic work-up to neutralize the TFA salt and isolate the free amine. This is necessary if the free amine is required for subsequent transformations.
Procedure:
-
Deprotection: Follow steps 1-5 from Protocol 1.
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
Neutralization: Carefully dissolve the residue in a minimal amount of water or DCM and cool in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a stronger base like 1M sodium hydroxide (NaOH) with vigorous stirring until the pH of the aqueous layer is basic (pH 9-10). Be cautious as CO₂ evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-cyanopiperazine as the free amine.
Data Summary and Reaction Monitoring
The progress of the deprotection reaction can be effectively monitored using standard chromatographic techniques.
| Parameter | Starting Material (this compound) | Product (2-Cyanopiperazine) |
| Polarity | Low | High |
| TLC Rf | High (less polar) | Low (more polar, often baseline in non-polar eluents) |
| LC-MS | Higher retention time | Lower retention time |
Table 1: Comparative data for reaction monitoring.
For quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Safety and Handling Precautions
Trifluoroacetic acid (TFA) is a strong, corrosive acid and must be handled with extreme care.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (double gloving is recommended), a lab coat, and splash goggles when handling TFA.[8]
-
Ventilation: All manipulations involving TFA must be performed in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.[8][9]
-
Disposal: Dispose of TFA waste according to institutional and local regulations for hazardous chemical waste. Do not pour TFA down the drain.[8]
-
Emergency Procedures: In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[8] For eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[8]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | - Insufficient TFA- Short reaction time | - Increase the equivalents of TFA or use a higher concentration (e.g., 50% TFA in DCM).- Extend the reaction time and continue monitoring. |
| Low Yield of Free Amine after Work-up | The product, 2-cyanopiperazine, is a small, polar molecule and may have some solubility in the aqueous phase. | - Perform multiple extractions (3-5 times) with a suitable organic solvent.- If the product is highly water-soluble, consider back-extraction of the aqueous layer after saturation with NaCl. |
| Difficulty in Isolating the TFA Salt as a Solid | The TFA salt may be an oil or have high solubility in the chosen solvent. | - After concentrating, place the residue under high vacuum for an extended period to remove all volatile impurities.- Try trituration with a different non-polar solvent, such as a mixture of diethyl ether and hexanes. |
Table 2: Troubleshooting guide for Boc deprotection.
Conclusion
The deprotection of this compound using trifluoroacetic acid is a reliable and efficient method to access 2-cyanopiperazine. The choice between isolating the product as a TFA salt or as the free amine depends on the requirements of the subsequent synthetic steps. By following the detailed protocols and safety guidelines presented in this document, researchers can confidently perform this important transformation.
References
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
- STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. Amherst College. [Link]
- How to do work-up of a BOC deprotection reaction by TFA?
- How to remove TFA salt?
- Boc Deprotection - TFA. Common Organic Chemistry. [Link]
- Anyone ever ran an amide coupling reaction using the TFA salt of the amine? Reddit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes & Protocols: Catalytic Conversion of the Cyano Group in Tert-butyl 4-cyanopiperazine-1-carboxylate
Introduction: The Piperazine Core and the Versatility of the Cyano Group
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Tert-butyl 4-cyanopiperazine-1-carboxylate is a particularly valuable starting material, offering a versatile handle—the cyano group—for diversification. The strategic conversion of this nitrile into either a primary amine or a primary amide unlocks pathways to distinct classes of bioactive molecules, including receptor antagonists, enzyme inhibitors, and other targeted therapeutics.
This guide provides a detailed exploration of two primary catalytic routes for the selective transformation of this compound:
-
Catalytic Hydrogenation: Reduction of the nitrile to tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, a key primary amine intermediate.
-
Catalytic Hydration: Selective hydrolysis of the nitrile to tert-butyl 4-carbamoylpiperazine-1-carboxylate, the corresponding primary amide.
We will delve into the mechanistic rationale behind catalyst selection, provide field-tested protocols, and summarize key performance data to guide researchers in drug development and process chemistry.
Part 1: Catalytic Hydrogenation to Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate
The reduction of a nitrile to a primary amine is a cornerstone transformation. While powerful hydride reagents like lithium aluminum hydride (LiAlH₄) can achieve this, catalytic hydrogenation offers a milder, safer, and more scalable alternative.
Principle and Rationale: Navigating Selectivity with Raney® Nickel
Catalytic hydrogenation of nitriles proceeds through a reactive imine intermediate. A significant challenge in this process is preventing the newly formed primary amine from reacting with the imine intermediate, which leads to the formation of undesired secondary and tertiary amine byproducts.
To maximize the yield of the primary amine, the reaction conditions must favor the complete reduction of the imine intermediate before it can react with the product. Raney® Nickel is an excellent catalyst for this purpose due to its high activity and large surface area. When combined with a hydride source like potassium borohydride (KBH₄), the reduction can be performed under remarkably mild conditions without the need for high-pressure hydrogen gas, enhancing laboratory safety and simplifying the experimental setup.[1][2] This system provides a high concentration of active hydrogen on the catalyst surface, rapidly converting the imine to the desired primary amine.[3]
Quantitative Data Summary: Raney® Ni / KBH₄ System
The following table summarizes typical conditions and expected outcomes for the reduction of nitriles using the Raney® Ni/KBH₄ system, adapted from established literature.[1][2]
| Parameter | Value / Condition | Rationale |
| Catalyst | Raney® Nickel (slurry in water or ethanol) | High-activity, cost-effective heterogeneous catalyst. |
| Reducing Agent | Potassium Borohydride (KBH₄) | Mild, easy-to-handle hydride source, avoids high-pressure H₂.[1] |
| Substrate:Catalyst:KBH₄ Ratio | 1 : ~1 : 4 (molar) | An excess of the hydride donor ensures rapid and complete reduction.[2] |
| Solvent | Dry Ethanol | Excellent solvent for the substrate and KBH₄. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups like the Boc-protecting group.[1] |
| Reaction Time | 45 min - 2 hours | The reaction is typically rapid, as monitored by TLC or LC-MS. |
| Typical Yield | >80% | High yields of the primary amine are consistently reported.[2] |
Experimental Protocol: Synthesis of Tert-butyl 4-(aminomethyl)piperazine-1-carboxylate
Materials and Reagents:
-
This compound
-
Raney® Nickel 2800 (slurry in water)
-
Potassium Borohydride (KBH₄)
-
Dry Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite® 545
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Catalyst Preparation: In a well-ventilated fume hood, carefully transfer the required amount of Raney® Nickel slurry to the reaction flask. Decant the water and wash the catalyst with several portions of dry ethanol to remove residual water.
-
Causality: Removing water is crucial as it can react with KBH₄.
-
Safety: Raney® Nickel is pyrophoric when dry and can ignite spontaneously in air. [4] Never allow the catalyst to dry completely. Handle as a slurry at all times.
-
-
Reaction Setup: To the flask containing the ethanol-wet Raney® Nickel, add dry ethanol (approx. 2.5 mL per mmol of substrate) and a magnetic stir bar.[2] Add potassium borohydride (4.0 equivalents) in one portion.
-
Substrate Addition: While stirring the catalyst suspension, add this compound (1.0 equivalent).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often accompanied by gas evolution (hydrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 45-90 minutes).
-
Work-up:
-
Carefully quench any remaining KBH₄ by the slow, dropwise addition of water.
-
Set up a filtration apparatus with a pad of Celite® in a Büchner funnel. Wet the pad with ethanol.
-
Filter the reaction mixture through the Celite® pad to remove the Raney® Ni catalyst. Wash the pad thoroughly with several portions of ethanol.
-
Safety: The filtered catalyst cake should be immediately quenched into a large volume of water and disposed of according to institutional guidelines for nickel waste. Do not allow it to dry.
-
-
Purification:
-
Combine the filtrate and washes and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl 4-(aminomethyl)piperazine-1-carboxylate. The product is often of sufficient purity for subsequent steps, but can be further purified by column chromatography if necessary.
-
Part 2: Catalytic Hydration to Tert-butyl 4-carbamoylpiperazine-1-carboxylate
The conversion of a nitrile to a primary amide is another valuable transformation. While classical hydrolysis requires harsh acidic or basic conditions that risk cleaving the acid-sensitive Boc-protecting group and can lead to over-hydrolysis to the carboxylic acid, modern transition-metal catalysis provides a mild and highly selective alternative.[5][6]
Principle and Rationale: Chemoselectivity with Platinum Catalysis
Homogeneous platinum(II) complexes, such as the Ghaffar-Parkins catalyst, are exceptionally effective for the selective hydration of nitriles to primary amides.[5] These catalysts operate under neutral or near-neutral conditions, exhibiting high tolerance for sensitive functional groups.[7]
The mechanism involves the coordination of the nitrile's nitrogen atom to the platinum center, which polarizes the C≡N bond and activates the carbon atom toward nucleophilic attack by a water molecule. The key to the high selectivity is that the resulting amide product is a much weaker ligand for the platinum center than the starting nitrile, preventing it from being activated for further hydrolysis to the carboxylic acid.[6]
Quantitative Data Summary: Platinum-Catalyzed Hydration
The table below outlines typical conditions for platinum-catalyzed nitrile hydration.[5][7]
| Parameter | Value / Condition | Rationale |
| Catalyst | Platinum(II) complex (e.g., Ghaffar-Parkins type) | Homogeneous catalyst enabling high chemoselectivity under mild conditions.[5] |
| Catalyst Loading | 0.5 - 1.0 mol% | High catalytic turnover allows for low catalyst usage.[7] |
| Solvent | Aqueous Ethanol or similar protic solvent mixture | Provides the necessary water for the reaction while ensuring substrate solubility. |
| Temperature | 80 - 90 °C | Moderate heating accelerates the reaction without promoting decomposition.[5][8] |
| Reaction Time | 5 - 12 hours | Reaction times are dependent on substrate reactivity and catalyst loading. |
| Typical Yield | >90% | Excellent yields are common due to the high selectivity of the reaction.[5] |
Experimental Protocol: Synthesis of Tert-butyl 4-carbamoylpiperazine-1-carboxylate
Materials and Reagents:
-
This compound
-
Platinum(II) Catalyst (e.g., [PtH(P(OEt)₂O)₃]⁻ or similar phosphinite complex)
-
Ethanol / Deionized Water mixture (e.g., 1:1 v/v)
-
Methanol (for chromatography)
-
Dichloromethane (for chromatography)
-
Silica Gel
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent) and the platinum catalyst (0.01 equivalents).
-
Solvent Addition: Add the aqueous ethanol solvent mixture.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir the mixture.[5]
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 5-12 hours).
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture on a rotary evaporator under reduced pressure to remove the solvent, yielding the crude product.[5]
-
-
Purification:
-
The crude residue can be purified by silica gel column chromatography. A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 5% MeOH in CH₂Cl₂).
-
Combine the fractions containing the pure product and concentrate in vacuo to yield tert-butyl 4-carbamoylpiperazine-1-carboxylate as a solid.
-
Conclusion and Best Practices
The catalytic conversion of the cyano group in this compound provides efficient and selective access to valuable primary amine and primary amide building blocks.
-
For the synthesis of the primary amine , the Raney® Ni/KBH₄ system is a mild, safe, and highly effective method that avoids the use of high-pressure hydrogen gas.
-
For the synthesis of the primary amide , platinum-catalyzed hydration offers exceptional chemoselectivity, preventing over-hydrolysis and preserving the acid-sensitive Boc-protecting group.
The choice of methodology should be dictated by the desired final functional group. In all cases, careful handling of catalysts, particularly the pyrophoric Raney® Nickel, is paramount for a safe and successful outcome.
References
- Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst.
- Parkins, A.W. (1996). Catalytic Hydration of Nitriles to Amides. Johnson Matthey Technology Review, 40(4), 169-174.
- The Journal of Organic Chemistry. (Date not available). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. ACS Publications.
- Wu, B., et al. (Date not available). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- ChemBK. (2024). tert-Butyl 4-carbamothioylpiperazine-1-carboxylate.
- Semantic Scholar. (Date not available). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines.
- ResearchGate. (2025). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Common Organic Chemistry. (Date not available). Nitrile to Amine (H2 + Raney Ni).
- RSC Publishing. (2025). Nitrile hydration and α-deuteration of amides catalyzed by a PC NHC P Mn(I) pincer complex.
- Ingenta Connect. (1996). Catalytic Hydration of Nitriles to Amides.
- YouTube. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
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- 8. Nitrile hydration and α-deuteration of amides catalyzed by a PC NHC P Mn( i ) pincer complex - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02804C [pubs.rsc.org]
The Alchemist's Guide to the Mind: Advanced Synthesis of Neurological Disorder Therapeutics
Introduction: The Challenge of Synthesizing for the Sanctum Sanctorum
The central nervous system (CNS) is the most complex and well-protected organ system in the human body. This biological sanctum, shielded by the formidable blood-brain barrier (BBB), presents a profound challenge to medicinal chemists and drug development professionals. Designing and synthesizing therapeutic agents that can not only navigate this barrier but also selectively interact with intricate neural pathways requires a sophisticated understanding of organic chemistry, biochemistry, and pharmacology. Neurological disorders, from the relentless progression of neurodegeneration in Alzheimer's and Parkinson's disease to the chaotic electrical storms of epilepsy, are rooted in complex pathologies that demand equally complex and precisely engineered treatments.
This guide moves beyond mere reaction schemes to provide an in-depth exploration of the synthesis and application of several classes of modern neurological disorder treatments. We will dissect the causal logic behind synthetic strategies, from stereoselective enzymatic reactions for small molecules to the programmed assembly of oligonucleotides and the bio-engineering of monoclonal antibodies. Each section is designed as a self-contained application note, providing both the "how" and the "why" to empower researchers in their quest to forge new therapies for these devastating conditions.
Section 1: Chiral Small Molecule Synthesis: The Case of Cenobamate for Epilepsy
Application Note: The synthesis of antiepileptic drugs often requires precise control of stereochemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles. Cenobamate, a potent treatment for partial-onset seizures, is a prime example.[1][2] Its mechanism involves the enhancement of the inactivated state of voltage-gated sodium channels and positive allosteric modulation of GABA-A receptors.[2] The therapeutic efficacy resides in the (R)-enantiomer. Therefore, an efficient, enantioselective synthesis is paramount. A highly effective approach combines classical organic synthesis with biocatalysis to achieve high yield and exceptional enantiomeric purity.[3][4]
Key Synthetic Strategy: Chemoenzymatic Synthesis
The core challenge is the stereospecific reduction of a ketone intermediate. While traditional asymmetric hydrogenation with chiral metal catalysts is a viable route[5], a chemoenzymatic approach offers a greener, highly selective, and cost-effective alternative.[1][3] This strategy leverages the exquisite stereoselectivity of enzymes, in this case, an oxidoreductase, to produce the desired chiral alcohol precursor.
Quantitative Data Summary
| Parameter | Value | Source |
| Starting Material | 2-bromo-1-(2-chlorophenyl)ethanone | [6] |
| Key Intermediate | 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-one | [2] |
| Biocatalyst for Reduction | Oxidoreductase / Daucus carota cells | [2][3] |
| Enantiomeric Excess (ee) of (R)-alcohol | >99% | [2] |
| Overall Yield (from ketone) | ~70% | [3][4] |
Synthetic Workflow Diagram
Caption: Chemoenzymatic synthesis workflow for Cenobamate.
Detailed Synthesis Protocol
Protocol 1: Synthesis of (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethyl carbamate (Cenobamate)
-
Part A: Synthesis of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone (Ketone Intermediate)
-
To a solution of 2-bromo-1-(2-chlorophenyl)ethanone (1.0 eq) in acetonitrile, add 1H-tetrazole (1.1 eq) and potassium carbonate (K₂CO₃, 1.5 eq).[6]
-
Stir the mixture vigorously at room temperature for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the solid salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product is a mixture of N1 and N2 tetrazole regioisomers. The desired N2 isomer, 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone, can be isolated and purified via fractional crystallization from a suitable solvent system (e.g., isopropanol/heptane) or by column chromatography on silica gel.[7]
-
-
Part B: Biocatalytic Asymmetric Reduction of the Ketone Intermediate
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Add the ketone intermediate (from Part A) and a co-substrate (e.g., isopropanol) to the buffer.
-
Introduce the biocatalyst. This can be a purified recombinant oxidoreductase/alcohol dehydrogenase or whole cells known to possess the required enzymatic activity, such as Daucus carota (carrot) root cells.[2][3][4]
-
If using a purified enzyme, ensure the presence of a recycling system for the cofactor (e.g., NADP+/NADPH).
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30°C) for 24-48 hours.[8]
-
Monitor the conversion and enantiomeric excess (>99% ee) by chiral High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, extract the product, (R)-1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethan-1-ol, with an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate and concentrate to yield the chiral alcohol.
-
-
Part C: Carbamation to Yield Cenobamate
-
Dissolve the chiral alcohol (from Part B) in anhydrous tetrahydrofuran (THF) and cool the solution to -15°C to -20°C under a nitrogen atmosphere.[6][9]
-
Slowly add chlorosulfonyl isocyanate (CSI, 1.1 eq) dropwise, maintaining the low temperature.
-
Stir the reaction at this temperature for 1-2 hours.
-
Carefully quench the reaction by the slow addition of water.[6]
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain Cenobamate as a white solid.
-
Section 2: Biologics Production: Anti-Amyloid Monoclonal Antibodies for Alzheimer's Disease
Application Note: The "synthesis" of large-molecule biologics like the monoclonal antibodies Lecanemab and Aducanumab is fundamentally different from small-molecule chemistry. These therapeutics are not built atom-by-atom in a flask but are produced by engineered living cells. Both antibodies target the amyloid-beta (Aβ) peptide, a hallmark of Alzheimer's disease, but they recognize different forms of Aβ aggregates.[10][] Aducanumab primarily targets aggregated Aβ fibrils found in established plaques, while Lecanemab shows a higher affinity for soluble Aβ protofibrils, which are considered to be key initiators of neurotoxicity.[10][][12] This difference in targeting is a critical design choice that influences their clinical profiles.
Mechanism of Action: Targeting the Amyloid Cascade
The amyloid hypothesis posits that the accumulation of Aβ is a primary event in Alzheimer's pathology. Monoclonal antibodies are designed to clear these Aβ species from the brain via Fc receptor-mediated phagocytosis by microglia.[]
Caption: Differential targeting of Aβ species by Lecanemab and Aducanumab.
Comparative Data of Anti-Amyloid Antibodies
| Feature | Lecanemab (Leqembi) | Aducanumab (Aduhelm) |
| Primary Target | Soluble Aβ protofibrils[10] | Aggregated Aβ fibrils in plaques[10] |
| Antibody Type | Humanized IgG1[] | Human IgG1[] |
| Mechanism | Blocks plaque formation, promotes clearance[12] | Removes existing beta-amyloid from the brain[12] |
| Administration | Intravenous Infusion | Intravenous Infusion |
General Protocol: Recombinant Monoclonal Antibody Production Workflow
This protocol outlines the major phases of producing a recombinant monoclonal antibody in a laboratory or manufacturing setting.[13][14]
-
Phase 1: Upstream Processing (Cell Line Development & Culture)
-
Gene Synthesis & Vector Construction: Obtain the DNA sequences encoding the variable regions (VH and VL) of the desired antibody. Synthesize these genes and clone them into a mammalian expression vector that contains the constant region framework (e.g., human IgG1).[14][15]
-
Transfection: Introduce the expression vector into a high-yield mammalian host cell line, typically Chinese Hamster Ovary (CHO) cells. This can be for transient expression (rapid, small-scale) or stable expression (for large-scale manufacturing, involving integration of the gene into the host genome).[13][16]
-
Clone Selection: Select and screen clones for high and stable expression of the antibody. This is a critical step to ensure process consistency and high yields.
-
Cell Expansion: Culture the selected master cell bank in progressively larger volumes, moving from flasks to shake flasks and finally to large-scale bioreactors (hundreds to thousands of liters).[12][17] Culture conditions (media, pH, temperature, oxygen) are meticulously controlled to maximize cell growth and antibody production.
-
-
Phase 2: Downstream Processing (Purification & Formulation)
-
Harvest & Clarification: Separate the antibody-containing culture medium from the cells, typically through centrifugation and/or depth filtration.
-
Affinity Chromatography: The clarified harvest is passed over a Protein A or Protein G chromatography column. These proteins specifically bind to the Fc region of IgG antibodies, providing a highly effective capture and initial purification step.[14]
-
Viral Inactivation & Polishing Steps: The antibody eluate undergoes low-pH viral inactivation followed by further chromatography steps (e.g., ion exchange, hydrophobic interaction) to remove remaining impurities like host cell proteins, DNA, and aggregated antibody forms.
-
Formulation: The highly purified antibody is concentrated and exchanged into its final formulation buffer, which is designed to ensure stability during storage and administration.
-
Sterile Filtration & Filling: The final antibody solution is passed through a 0.22-micron filter for sterilization and filled into vials for clinical or commercial use.
-
Section 3: Antisense Oligonucleotide Synthesis for Huntington's Disease
Application Note: Huntington's disease is an autosomal dominant disorder caused by a CAG repeat expansion in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT).[18] Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality that directly targets the root cause by reducing the synthesis of the mHTT protein.[16] ASOs are short, single-stranded synthetic nucleic acids that bind to a target mRNA via Watson-Crick base pairing, leading to its degradation by the endogenous enzyme RNase H.[16][19] The synthesis of these molecules is a precise, automated, solid-phase chemical process.
Mechanism of Action: RNase H-Mediated mRNA Degradation
Caption: Mechanism of ASO-mediated silencing of mutant huntingtin mRNA.
Protocol: Automated Solid-Phase Phosphoramidite Synthesis of ASOs
The synthesis of oligonucleotides is performed on an automated synthesizer using solid-phase phosphoramidite chemistry, proceeding in the 3' to 5' direction.[10][20] The process is a cycle of four main chemical reactions for each nucleotide added.
-
Support: The synthesis begins with the first nucleoside (at the 3' end of the sequence) attached to a solid support, typically controlled-pore glass (CPG).[10]
-
The Four-Step Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-hydroxyl group of the support-bound nucleoside is protected by a dimethoxytrityl (DMT) group. This is removed by treatment with a mild acid (e.g., trichloroacetic acid in dichloromethane), exposing the 5'-hydroxyl for the next reaction.[10]
-
Coupling (Activation): The next nucleoside is added as a phosphoramidite monomer. This monomer is activated by a catalyst (e.g., tetrazole) and reacts with the free 5'-hydroxyl group of the growing chain. This reaction is highly efficient, typically >99%, and forms an unstable phosphite triester linkage.[]
-
Capping: To prevent unreacted 5'-hydroxyl groups (from failed coupling reactions) from elongating further and creating deletion mutations, they are permanently blocked ("capped"). This is typically done by acetylation using acetic anhydride and N-methylimidazole.[10][]
-
Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester (or a phosphorothioate for many ASO therapeutics to increase nuclease resistance) using an oxidizing agent, commonly iodine in the presence of water.[][21]
-
-
Cycle Repetition: These four steps are repeated for each nucleotide in the desired sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using concentrated aqueous ammonia.
-
The ammonia also removes the protecting groups from the phosphate backbone (e.g., cyanoethyl groups) and the nucleobases, releasing the final ASO product into solution.[10]
-
The crude ASO is then purified, typically by HPLC, and prepared for use.[22]
-
Section 4: Advanced Strategies: Deuterated Drugs for Enhanced Pharmacokinetics
Application Note: A significant challenge in drug development is managing metabolic stability. Many drugs are broken down by cytochrome P450 (CYP) enzymes in the liver, which can lead to a short half-life and the formation of toxic metabolites. Deuteration is an innovative strategy to address this. By selectively replacing hydrogen atoms with their heavier, stable isotope deuterium at metabolically vulnerable positions, the C-D bond, being stronger than the C-H bond, is harder for enzymes to break.[23] This phenomenon, known as the kinetic isotope effect (KIE), can slow down the rate of metabolism, leading to improved pharmacokinetic profiles, such as a longer half-life and reduced dosing frequency.[24][25]
Case Study: Deutetrabenazine for Huntington's Disease
Tetrabenazine is used to treat chorea associated with Huntington's disease, but it is rapidly metabolized at its two methoxy groups, leading to a short half-life and requiring frequent dosing. Deutetrabenazine is an analog where the six hydrogens on these methoxy groups are replaced with deuterium.[23][26] This simple isotopic substitution significantly slows its metabolism, allowing for lower, less frequent dosing and an improved side-effect profile.[23][27]
Metabolic Pathway Comparison
Caption: The kinetic isotope effect slows the metabolism of Deutetrabenazine.
General Synthetic Considerations
The synthesis of deuterated drugs requires the strategic introduction of deuterium. This is not achieved by simple exchange but through the use of deuterated building blocks or reagents.[18][25]
Protocol Considerations: Synthesis of Deutetrabenazine
While specific, proprietary industrial syntheses may vary, a general approach can be extrapolated from the chemical literature.[23][28][29]
-
Synthesis of a Demethylated Precursor: A key intermediate of tetrabenazine that lacks the two methoxy groups is synthesized. This intermediate has two hydroxyl groups (-OH) where the methoxy groups would be.
-
Deuterated Alkylation: This key precursor is then alkylated using a deuterated reagent. To form the two -OCD₃ groups, a reagent such as deuterated methyl iodide (CD₃I) or another deuterated methylating agent would be used in a standard Williamson ether synthesis type reaction.
-
Alternative Reagents: Other methods may involve using deuterated methanol (CD₃OD) in a Mitsunobu-type reaction to convert the hydroxyl groups to the deuterated methoxy groups.[29]
-
Purification: The final product, Deutetrabenazine, is then purified using standard techniques like crystallization and chromatography to ensure high purity for pharmaceutical use. The key challenge lies in the cost-effective and high-yield preparation of the deuterated reagents and ensuring complete incorporation of deuterium at the desired positions.[25]
References
- ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis.
- Sino Biological. (n.d.). Recombinant Antibody Production: The Ultimate Guide.
- Creative Biolabs. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.
- ResearchGate. (n.d.). The Phosphoramidite Approach for Oligonucleotide Synthesis.
- Creative Diagnostics. (n.d.). Recombinant Monoclonal Antibody Production.
- GenScript. (2025, July 28). Recombinant Antibody Production: Technology, Benefits, and Use Cases.
- ACS Publications. (n.d.). Novel Process for Preparation of Tetrabenazine and Deutetrabenazine.
- Journal of the American Chemical Society. (2018, January 29). A General Strategy for Site-Selective Incorporation of Deuterium and Tritium into Pyridines, Diazines, and Pharmaceuticals.
- PMC. (2020, March 5). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity.
- PubMed. (2024, April). Biocatalytic enantioselective synthesis of cenobamate, an antiepileptic drug.
- ResearchGate. (n.d.). Methods for introduction of deuterium into organic molecules and drug...
- New Drug Approvals. (2015, August 15). SD-809, Deutetrabenazine.
- Molecules. (n.d.). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity.
- ResearchGate. (n.d.). Novel Process for Preparation of Tetrabenazine and Deutetrabenazine | Request PDF.
- Google Patents. (n.d.). ES2931000B2 - Process for the preparation of cenobamate.
- Google Patents. (n.d.). WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof.
- ResearchGate. (2025, August 9). (PDF) Cenobamate (antiepileptic) synthesis.
- Biotage. (n.d.). Solid Phase Oligonucleotide Synthesis.
- MDPI. (2022, January 18). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions.
- ResearchGate. (2025, August 9). Clinical Application and Synthesis Methods of Deuterated Drugs.
- Bohrium. (2024, March 22). Biocatalytic enantioselective synthesis of cenobamate, an antiepileptic drug.
- ResearchGate. (2024, May 6). An Efficient Biocatalytic Preparation of a Key Chiral Intermediate to the Anti-Epileptic Drug Cenobamate Using an In-House Recombinant Alcohol Dehydrogenase.
- ResearchGate. (2024, March 21). Biocatalytic enantioselective synthesis of cenobamate, an antiepileptic drug.
- Glen Research. (n.d.). PREPARING OLIGONUCLEOTIDES FOR ANTISENSE EXPERIMENTS.
- Single Use Support. (2024, January 24). Monoclonal antibody production process: a comprehensive guide.
- evitria. (2023, May 4). Monoclonal antibody production: Process, Technologies & Steps.
- NIH. (2017, July 28). Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism.
- Molecular Devices. (n.d.). Monoclonal Antibody Production, mAb.
- ACS Publications. (2021, December 15). Solid-Phase Synthesis of Boranophosphate/Phosphorothioate/Phosphate Chimeric Oligonucleotides and Their Potential as Antisense Oligonucleotides.
- Semantic Scholar. (n.d.). Production Processes for Monoclonal Antibodies.
- Google Patents. (n.d.). EP2445890B1 - Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester.
- Technical Disclosure Commons. (2023, July 17). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone.
- Google APIs. (2010, October 15). METHOD FOR PREPARATION OF CARBAMIC ACID (R)-1-ARYL-2-TETRAZOLYL-ETHYL ESTER.
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One-Pot Synthesis of Tert-Butyl 4-Cyanopiperazine-1-Carboxylate: An Application Note and Protocol for Drug Discovery Intermediates
Introduction: The Strategic Importance of the Cyanopiperazine Moiety
In the landscape of modern drug discovery and development, the piperazine scaffold stands out as a "privileged" structural motif, frequently incorporated into a wide array of therapeutic agents due to its favorable pharmacokinetic properties.[1] The introduction of a cyano group onto the piperazine ring, yielding structures like tert-butyl 4-cyanopiperazine-1-carboxylate, further enhances its utility. This functionalization provides a versatile chemical handle for subsequent elaborations, allowing for the construction of complex molecular architectures. The nitrile group can be readily transformed into other key functional groups such as amines, amides, or tetrazoles, which are crucial for modulating biological activity and optimizing drug-like properties. This compound, in particular, serves as a valuable intermediate in the synthesis of various biologically active molecules, including potent enzyme inhibitors and receptor modulators. Its strategic importance lies in its ability to act as a versatile building block, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
This application note provides a detailed, one-pot protocol for the efficient synthesis of this compound from the commercially available starting material, tert-butyl piperazine-1-carboxylate. The presented methodology is robust, scalable, and amenable to the demands of medicinal chemistry campaigns.
Reaction Principle: Electrophilic Cyanation via the von Braun Reaction Analogue
The synthesis of this compound is achieved through an electrophilic cyanation reaction, which is analogous to the classical von Braun reaction.[2] In this transformation, the nucleophilic secondary amine of tert-butyl piperazine-1-carboxylate attacks the electrophilic carbon atom of cyanogen bromide. This results in the formation of a quaternary ammonium salt intermediate, which subsequently collapses to yield the desired N-cyano product and hydrogen bromide as a byproduct. The reaction is typically performed in the presence of a mild base to neutralize the in-situ generated acid, driving the reaction to completion.
Visualizing the Synthesis Workflow
The following diagram illustrates the straightforward, one-pot nature of this synthetic protocol.
Sources
Application Notes and Protocols for the Strategic Use of tert-Butyl 4-Cyanopiperazine-1-carboxylate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold with a Versatile Handle for Diversity-Oriented Synthesis
The piperazine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a wide array of clinically successful drugs.[1] Its presence can significantly enhance the pharmacokinetic properties of a molecule, such as solubility and oral bioavailability. The strategic derivatization of the piperazine core is, therefore, a critical aspect of modern drug discovery. tert-Butyl 4-cyanopiperazine-1-carboxylate emerges as a particularly valuable building block for the construction of diverse compound libraries through parallel synthesis.
This application note provides a detailed guide to the effective utilization of this compound in library synthesis. We will explore its unique structural features that allow for a multi-directional approach to diversification and present detailed protocols for key synthetic transformations amenable to a parallel format.
Key Structural Features and Synthetic Strategy
The utility of this compound in parallel synthesis stems from its three key functional components, each offering a distinct point for diversification:
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides a stable and reliable protecting group for one of the piperazine nitrogens. This allows for the selective functionalization of the other nitrogen atom, preventing undesired side reactions and ensuring regiochemical control.[2] The Boc group can be readily removed under acidic conditions, unveiling a secondary amine for a second wave of diversification.
-
The Secondary Amine: The unprotected secondary amine serves as the primary nucleophile for a variety of coupling reactions. This is the initial point of diversification where a wide range of substituents can be introduced, building upon the piperazine core.
-
The Cyano Group: The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other functional groups. This allows for a third dimension of diversification, significantly expanding the chemical space of the resulting library.
This multi-faceted reactivity allows for a "build-and-diversify" strategy in parallel synthesis, as illustrated in the workflow below.
Figure 1: A conceptual workflow for the multi-phase parallel synthesis strategy utilizing this compound.
Application in Parallel Synthesis: Derivatization of the Piperazine Core
The secondary amine of this compound is readily functionalized using standard parallel synthesis techniques. Below are representative protocols for two of the most common transformations: reductive amination and amide coupling.
Protocol 1: Parallel Reductive Amination with a Library of Aldehydes
Reductive amination is a robust method for forming C-N bonds and is highly amenable to parallel synthesis.[3] This protocol describes the reaction of this compound with a diverse set of aldehydes to generate a library of N-substituted piperazines.
Materials:
-
This compound
-
Library of diverse aldehydes (aliphatic, aromatic, heteroaromatic)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DCE (e.g., 0.5 M).
-
Prepare individual stock solutions of each aldehyde in DCE (e.g., 0.6 M).
-
Prepare a stock solution of acetic acid in DCE (e.g., 1.0 M).
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add the aldehyde solution (e.g., 120 µL, 0.072 mmol, 1.2 eq).
-
Add the this compound solution (e.g., 100 µL, 0.05 mmol, 1.0 eq).
-
Add the acetic acid solution (e.g., 50 µL, 0.05 mmol, 1.0 eq).
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate iminium ion formation.
-
-
Reduction:
-
Add solid sodium triacetoxyborohydride (e.g., 21 mg, 0.1 mmol, 2.0 eq) to each reaction vessel.
-
Seal the reaction block/vials and stir at room temperature for 16-24 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
The organic layers can be passed through a phase separator or dried over sodium sulfate.
-
The solvent is removed in vacuo, and the resulting library of crude products can be purified by parallel HPLC.
-
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (STAB) | A mild and selective reducing agent for iminium ions, well-suited for parallel synthesis due to its ease of handling. |
| Solvent | 1,2-Dichloroethane (DCE) | An aprotic solvent that is compatible with both iminium ion formation and the reduction step. |
| Acid Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Stoichiometry | Aldehyde (1.2 eq), Amine (1.0 eq), STAB (2.0 eq) | A slight excess of the aldehyde and a larger excess of the reducing agent are used to drive the reaction to completion. |
Table 1: Recommended reaction parameters for parallel reductive amination.
Protocol 2: Parallel Amide Coupling with a Library of Carboxylic Acids
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry.[4] The following protocol outlines a reliable method for the parallel synthesis of a library of amides from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
Library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
96-well reaction block or individual reaction vials
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMF (e.g., 0.5 M).
-
Prepare individual stock solutions of each carboxylic acid in DMF (e.g., 0.6 M).
-
Prepare a stock solution of HATU in DMF (e.g., 0.6 M).
-
Prepare a stock solution of DIPEA in DMF (e.g., 1.5 M).
-
-
Reaction Setup (per well/vial):
-
To each reaction vessel, add the carboxylic acid solution (e.g., 120 µL, 0.072 mmol, 1.2 eq).
-
Add the HATU solution (e.g., 120 µL, 0.072 mmol, 1.2 eq).
-
Add the DIPEA solution (e.g., 100 µL, 0.15 mmol, 3.0 eq).
-
Allow the mixture to stir at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the this compound solution (e.g., 100 µL, 0.05 mmol, 1.0 eq).
-
-
Reaction:
-
Seal the reaction block/vials and stir at room temperature for 12-18 hours under an inert atmosphere.
-
-
Work-up and Purification:
-
The reaction mixtures can be diluted with ethyl acetate and washed sequentially with aqueous sodium bicarbonate, water, and brine.
-
The organic layers are dried and concentrated in vacuo.
-
The resulting library of crude products can be purified by parallel HPLC.
-
| Parameter | Condition | Rationale |
| Coupling Reagent | HATU | A highly efficient and widely used coupling reagent that minimizes side reactions and racemization. |
| Base | DIPEA | A non-nucleophilic base used to neutralize the acid formed during the reaction and facilitate the coupling. |
| Solvent | DMF | A polar aprotic solvent that is excellent for dissolving a wide range of reagents. |
| Stoichiometry | Acid (1.2 eq), HATU (1.2 eq), Amine (1.0 eq), DIPEA (3.0 eq) | Excess of the activated acid and base ensures complete consumption of the starting amine. |
Table 2: Recommended reaction parameters for parallel amide coupling.
Application in Parallel Synthesis: Diversification via the Cyano Group
The cyano group on the piperazine ring provides a valuable opportunity for a second stage of diversification, transforming the initial library into a new set of compounds with different physicochemical properties and potential biological activities.
Protocol 3: Parallel Reduction of the Cyano Group to a Primary Amine
The reduction of the nitrile to a primary amine introduces a new basic center and a point for further functionalization.
Figure 2: Workflow for diversification via reduction of the cyano group.
Representative Protocol (to be optimized for parallel format):
-
Reaction Setup:
-
In a parallel hydrogenation reactor, dispense the library of cyanopiperazine derivatives into individual reaction vessels.
-
Add a suitable solvent such as methanol or ethanol, saturated with ammonia.
-
Carefully add a catalytic amount of Raney Nickel slurry to each vessel.
-
-
Hydrogenation:
-
Pressurize the reactor with hydrogen gas (e.g., 50 psi).
-
Stir the reactions at room temperature for 12-24 hours.
-
-
Work-up:
-
Carefully filter off the catalyst.
-
Concentrate the filtrate to yield the library of aminomethylpiperazine derivatives.
-
Protocol 4: Parallel Conversion of the Cyano Group to a Tetrazole
The conversion of a nitrile to a tetrazole is a common bioisosteric replacement for a carboxylic acid, often improving metabolic stability and cell permeability.
Representative Protocol (to be optimized for parallel format):
-
Reaction Setup:
-
In a 96-well reaction block, dispense the library of cyanopiperazine derivatives into individual wells.
-
Add a solution of sodium azide and triethylamine hydrochloride in a solvent such as DMF or toluene.
-
-
Cycloaddition:
-
Seal the reaction block and heat to 80-120 °C for 12-48 hours.
-
-
Work-up:
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the tetrazole products.
-
The products can be isolated by filtration or extraction.
-
Conclusion
This compound is a highly strategic building block for parallel synthesis in drug discovery. Its unique combination of a protected amine, a reactive secondary amine, and a versatile cyano group allows for a multi-directional approach to the creation of large and diverse compound libraries. By employing the robust protocols outlined in this application note, researchers can efficiently explore a vast chemical space around the privileged piperazine scaffold, accelerating the identification of novel lead compounds.
References
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information.
- Tarasov, A. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1823.
Sources
Application Note: Leveraging Tert-butyl 4-cyanopiperazine-1-carboxylate in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] Unlike HTS, which screens large, complex molecules, FBDD identifies low molecular weight fragments (typically < 300 Da) that bind weakly but efficiently to a biological target.[3] These initial "hits" serve as high-quality starting points that can be optimized into potent, drug-like molecules through structure-guided strategies.[1][4] The core principle of FBDD lies in the idea that smaller, less complex molecules can explore chemical space more effectively and form higher quality interactions with the target protein.[5]
This application note provides a detailed guide on the use of a particularly valuable fragment, tert-butyl 4-cyanopiperazine-1-carboxylate , in FBDD campaigns. We will explore the strategic advantages conferred by its unique structural motifs, provide detailed protocols for its use in primary biophysical screens, and outline a logical workflow for hit-to-lead optimization.
The Strategic Value of this compound
The efficacy of this compound as a fragment stems from the synergistic combination of its constituent parts: a piperazine ring, a nitrile group, and a tert-butyloxycarbonyl (Boc) protecting group.
-
The Piperazine Scaffold: The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[6][7] Its inclusion in a fragment library is strategic due to its ability to improve pharmacokinetic properties such as aqueous solubility and its capacity to be readily functionalized at the nitrogen atoms, providing clear vectors for chemical elaboration.[8][9]
-
The Nitrile Group: The nitrile moiety is a versatile functional group in drug design.[10][11] It is a potent hydrogen bond acceptor and can act as a bioisostere for carbonyl or hydroxyl groups, and even halogen atoms.[12][13] Its linear geometry allows it to probe narrow pockets within a protein's binding site.[12] Furthermore, the nitrile group is generally metabolically stable.[12]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides a temporary steric bulk and lipophilicity, while also preventing unwanted reactions at one of the piperazine nitrogens. This allows for controlled, site-selective chemical modification during hit-to-lead optimization.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C11H19N3O2 | PubChem |
| Molecular Weight | 225.29 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
FBDD Workflow Using this compound
A typical FBDD campaign involves a series of integrated steps, from initial screening to hit validation and optimization. The unique properties of our featured fragment make it amenable to a variety of biophysical techniques.
Caption: FBDD workflow from primary screening to lead optimization.
Experimental Protocols
The weak binding affinities typical of fragments necessitate the use of highly sensitive biophysical techniques for screening.[14][15] Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most robust and widely used methods.[16][17]
Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures changes in the refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[14] It is highly sensitive and provides kinetic data (kon and koff), making it ideal for fragment screening.[18][19]
Objective: To identify if this compound binds to the target protein and to estimate its binding affinity (KD).
Materials:
-
SPR instrument (e.g., Biacore, Cytiva)
-
Sensor chip (e.g., CM5, Series S)
-
Target protein of high purity (>95%)
-
Immobilization buffer (e.g., 10 mM Sodium Acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+, pH 7.4)
-
This compound stock solution (e.g., 100 mM in 100% DMSO)
-
Amine coupling kit (EDC, NHS, Ethanolamine-HCl)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) over the activated surface until the desired immobilization level is reached (typically 5,000-10,000 RU for fragment screening).
-
Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare a concentration series of this compound (e.g., 1000, 500, 250, 125, 62.5 µM) in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).
-
Inject the fragment solutions over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Include buffer-only injections (blanks) periodically for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal.
-
Subtract the average of the blank injections from the fragment injection sensorgrams.
-
Analyze the steady-state binding responses as a function of fragment concentration to determine the equilibrium dissociation constant (KD). Fit the data to a 1:1 binding model.
-
Causality and Self-Validation:
-
Why a reference channel? To subtract non-specific binding and bulk refractive index changes, ensuring the observed signal is due to specific binding to the target.[20]
-
Why double referencing? To correct for systematic artifacts and DMSO mismatch, reducing the rate of false positives.[20]
-
Why test a concentration series? To demonstrate a dose-dependent binding response, a key indicator of a genuine interaction, and to accurately determine the KD.
Protocol 2: Hit Validation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for detecting weak molecular interactions.[17][21] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening as they do not require isotope-labeled protein.[21][22]
Objective: To confirm the binding of this compound and gain initial structural insights into the binding epitope.
Materials:
-
High-field NMR spectrometer (≥ 600 MHz) with a cryoprobe.
-
NMR tubes.
-
Target protein solution (e.g., 10-50 µM in a deuterated buffer like PBS, pH 7.4 in 99.9% D2O).
-
This compound stock solution (in a deuterated solvent like DMSO-d6).
Methodology (STD-NMR):
-
Sample Preparation:
-
Prepare two NMR samples:
-
Sample A (Reference): 200 µM of the fragment in deuterated buffer.
-
Sample B (Protein + Fragment): 200 µM of the fragment and 20 µM of the target protein in the same buffer.
-
-
-
NMR Acquisition:
-
Acquire a standard 1D proton spectrum for both samples to ensure fragment solubility and integrity.
-
Perform the STD experiment on Sample B. This involves two spectra:
-
On-resonance spectrum: Selective saturation of a protein resonance far from any ligand signals (e.g., -1 ppm).
-
Off-resonance spectrum: Saturation applied at a frequency where no protein or ligand signals are present (e.g., 40 ppm).
-
-
The saturation time should be optimized (typically 1-2 seconds).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting STD difference spectrum will only show signals from the protons of the fragment that are in close proximity to the saturated protein.
-
The presence of signals in the STD difference spectrum confirms binding.
-
The relative intensity of the signals can provide information about which parts of the fragment are most closely interacting with the protein (the binding epitope).
-
Causality and Self-Validation:
-
Why on- and off-resonance saturation? The off-resonance spectrum serves as a negative control. The difference spectrum isolates the magnetization transfer that occurs only upon binding, confirming a direct interaction.[23]
-
Why ligand-observed? These methods are highly sensitive for detecting weak binders and are efficient as they do not require expensive and time-consuming protein isotope labeling.[21]
-
Orthogonal Confirmation: A positive result from both SPR and NMR provides strong evidence of a true binding event, as the techniques rely on different physical principles.[24]
Hit-to-Lead Optimization Strategies
Once this compound is validated as a hit, the next phase is to improve its affinity and selectivity through chemical modification.[4][25] Structural information from X-ray crystallography is invaluable at this stage.[14]
Caption: Hit-to-lead optimization paths for the fragment.
-
Fragment Growing: This is the most common strategy, where the initial fragment is elaborated to make additional favorable interactions with the target protein.[4][26]
-
Vector 1 (Piperazine N-H): The unprotected nitrogen of the piperazine ring is the most obvious point for modification. Acylation or reductive amination can introduce new functional groups designed to interact with nearby pockets identified through structural biology.
-
Vector 2 (Cyano Group): The nitrile can be hydrolyzed to an amide or converted to a tetrazole, which can alter its hydrogen bonding capabilities and steric profile.[11]
-
-
Fragment Linking: If a second fragment is found to bind in a proximal pocket, the piperazine moiety can serve as a central scaffold to link the two fragments, often resulting in a significant increase in affinity and potency.[25]
Safety and Handling
This compound should be handled in accordance with good laboratory practice.[27] It is advisable to consult the Safety Data Sheet (SDS) before use.[28][29]
-
Handling: Use in a well-ventilated area, such as a chemical fume hood.[30] Avoid inhalation of dust and contact with skin and eyes.[28][30] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[27]
-
Storage: Store in a tightly sealed container in a cool, dry place.[30]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[28]
Conclusion
This compound is a high-value fragment for FBDD campaigns. Its combination of a versatile piperazine scaffold and a functionality-rich nitrile group provides multiple avenues for hit identification and subsequent optimization. By employing robust biophysical screening techniques like SPR and NMR, researchers can confidently identify and validate hits. The clear, chemically tractable vectors for modification on this fragment, guided by structural biology, provide a logical and efficient path from a low-affinity fragment to a potent, optimized lead candidate.
References
- Fragment Screening by Surface Plasmon Resonance.ACS Medicinal Chemistry Letters. [Link]
- Biophysical screening in fragment-based drug design: a brief overview.Bioscience Horizons. [Link]
- Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.RSC Medicinal Chemistry. [Link]
- NMR Spectroscopy in Fragment-Based Drug Design.
- Fragment Screening.
- Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery.PNAS. [Link]
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.Journal of Medicinal Chemistry. [Link]
- A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions.Future Medicinal Chemistry. [Link]
- Fragment Based Drug Design: A Review.International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Emerging role of surface plasmon resonance in fragment-based drug discovery.Future Medicinal Chemistry. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to date.Expert Opinion on Drug Discovery. [Link]
- Exploring Chemical Synthesis: The Role of Nitriles in Pharma.Medium. [Link]
- Fragment-based drug discovery: A graphical review.Computational and Structural Biotechnology Journal. [Link]
- Biophysics for Successful Drug Discovery Programs.Eurofins Discovery. [Link]
- The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research.LinkedIn. [Link]
- Application of Fragment-Based Drug Discovery to Versatile Targets.Frontiers in Molecular Biosciences. [Link]
- Biophysical screening in fragment-based drug design: a brief overview.UCL Press. [Link]
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Fragment-Based Drug Discovery Using NMR Spectroscopy.PMC. [Link]
- Fragment-Based Drug Design: From Then until Now, and Toward the Future.Journal of Medicinal Chemistry. [Link]
- Fragment Based Drug Discovery with Surface Plasmon Resonance Technology.DiVA. [Link]
- Different hit-to-lead optimization strategies (fragment growing, merging and linking approach).
- Emerging Role of Surface Plasmon Resonance in Fragment-Based Drug Discovery.
- NMR‐based fragment screening and hit identification.
- An Introduction to Fragment-Based Drug Discovery (FBDD).Drug Hunter. [Link]
- Fragment-to-Lead.
- Practical aspects of NMR-based fragment screening.PubMed. [Link]
- Fragment Screening by Surface Plasmon Resonance.PMC. [Link]
- NMR-based fragment screening for drug discovery.European Pharmaceutical Review. [Link]
- In silico Strategies to Support Fragment-to-Lead Optimiz
- Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach.YouTube. [Link]
- tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxyl
- SAFETY DATA SHEETS.
- Tert-butyl 4-cyanopiperidine-1-carboxyl
- Tert-butyl 4-(4-cyanopyridin-2-yl)
- SAFETY DATA SHEET.United Bio-Chemical Inc. [Link]
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.PrepChem.com. [Link]
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- 2. biosciencehorizons.com [biosciencehorizons.com]
- 3. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. drughunter.com [drughunter.com]
- 6. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. academic.oup.com [academic.oup.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. creative-biostructure.com [creative-biostructure.com]
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- 23. researchgate.net [researchgate.net]
- 24. pnas.org [pnas.org]
- 25. Fragment-to-Lead - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 26. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 27. zycz.cato-chem.com [zycz.cato-chem.com]
- 28. file.medchemexpress.com [file.medchemexpress.com]
- 29. fishersci.com [fishersci.com]
- 30. peptide.com [peptide.com]
Application Notes & Protocols: Solid-Phase Synthesis Using tert-Butyl 4-Cyanopiperazine-1-carboxylate
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective utilization of tert-butyl 4-cyanopiperazine-1-carboxylate in solid-phase synthesis (SPS). As a bifunctional heterocyclic building block, this reagent offers a unique scaffold for creating diverse molecular libraries. The piperazine core is a privileged structure in medicinal chemistry, while the cyano group serves as a versatile synthetic handle for further derivatization. This guide details the underlying chemical principles, provides step-by-step protocols for coupling and cleavage, and explains the rationale behind experimental choices to ensure reproducible and high-yield synthesis.
Introduction: The Strategic Value of the Cyanopiperazine Scaffold
This compound is a valuable intermediate for the synthesis of complex molecules and pharmaceutical agents.[1] Its structure incorporates two key features that make it highly amenable to solid-phase synthesis:
-
A Nucleophilic Secondary Amine (N4): This site allows for direct coupling to a resin-bound electrophile, typically an activated carboxylic acid, to form a stable amide bond.
-
An Acid-Labile Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N1 nitrogen is orthogonal to the widely used Fmoc (9-fluorenylmethoxycarbonyl) protecting group strategy.[2] This allows for selective deprotection and chain elongation on one part of a molecule (e.g., a peptide) without affecting the piperazine's Boc protection, which is removed during the final acid-mediated cleavage step.[3]
-
A Versatile Cyano Moiety: The nitrile group is stable under standard SPS conditions (coupling, Fmoc deprotection) and can be carried through to the final product. Post-cleavage, it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering a powerful tool for structure-activity relationship (SAR) studies.
Solid-phase peptide synthesis (SPPS) methodologies provide a robust framework for leveraging these features, enabling rapid purification and the use of excess reagents to drive reactions to completion.[4][5] This guide will focus on the integration of this building block within the context of the Fmoc/tBu SPPS strategy.
Foundational Principles and Workflow Design
The successful incorporation of this compound onto a solid support hinges on a logical, multi-step workflow. The overall strategy involves anchoring a primary scaffold (such as an amino acid) to the resin, deprotecting its reactive terminus, coupling the cyanopiperazine building block, and finally, cleaving the completed molecule from the solid support.
Caption: The key coupling reaction schematic.
-
Pre-activation Solution: In a clean vial, dissolve this compound (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF. Allow this solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated solution to the deprotected resin from Protocol 2. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Confirmation: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates the successful consumption of the free amine and completion of the coupling reaction. If the test is positive, a second coupling may be required.
Protocol 4: Final Cleavage and Product Isolation
This protocol simultaneously cleaves the synthesized molecule from the resin and removes the Boc protecting group.
Caution: Trifluoroacetic acid (TFA) is highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE).
-
Resin Preparation: Wash the final, resin-bound product with DCM (3x) and dry the resin thoroughly under high vacuum for at least 1 hour. [6]2. Cleavage Cocktail Preparation: Prepare the cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate into a fresh conical tube.
-
Precipitation: Add the TFA filtrate dropwise into a larger volume of ice-cold diethyl ether (typically 10x the volume of the filtrate). A white precipitate of the crude product should form.
-
Purification: Pellet the precipitate by centrifugation, decant the ether, and wash the pellet with cold ether two more times. Dry the crude product under vacuum.
-
Analysis: Dissolve the crude product in a suitable solvent (e.g., Acetonitrile/Water) and analyze by HPLC and Mass Spectrometry to confirm identity and purity. Further purification by preparative HPLC may be necessary.
Data Summary and Expected Outcomes
The following table summarizes typical parameters and expected results for the described protocols. Actual results may vary based on the specific sequence and scale.
| Parameter | Protocol Step | Reagents | Typical Value / Condition | Expected Outcome |
| Resin Loading | Protocol 1 | Fmoc-AA-OH, DIPEA, 2-CTC Resin | 2-4 hours, RT | 0.4 - 0.8 mmol/g |
| Deprotection | Protocol 2 | 20% Piperidine in DMF | 2 x 15 min cycles | >99% Fmoc removal |
| Coupling Success | Protocol 3 | TBCP, HATU, DIPEA | 2-4 hours, RT | >98% coupling efficiency (Kaiser test negative) |
| Cleavage Yield | Protocol 4 | TFA/TIS/H₂O (95:2.5:2.5) | 2-3 hours, RT | 70-90% crude yield |
| Final Purity | Post-Protocol 4 | Preparative HPLC | N/A | >95% purity |
References
- MySkinRecipes. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.
- Sleebs, B. E., et al. (2015). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications.
- Springer Nature Experiments. Solid-Phase Peptide Synthesis.
- ResearchGate. Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Wikipedia. 1-Boc-4-AP.
- El-Faham, A., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols.
- Guryanov, I., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery.
- Schmidt, M., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry.
- PubChem. Tert-butyl 4-cyanopiperidine-1-carboxylate.
- Digital CSIC. Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids.
- ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?.
- Pharmaffiliates. Tert-butyl 4-nitrosopiperazine-1-carboxylate.
- ResearchGate. Efficient Cleavage of Carboxylic tert-Butyl and 1-Adamantyl Esters, and N-Boc-Amines Using H2SO4 in CH2Cl2.
- ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
Sources
- 1. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 6. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Application Note & Protocols: Streamlining Drug Discovery with Click Chemistry on Piperazine Scaffolds
Introduction: The Convergence of a Privileged Scaffold and a Powerful Ligation Chemistry
In the landscape of modern medicinal chemistry, the piperazine ring is considered a "privileged scaffold." Its frequent appearance in FDA-approved drugs is a testament to its favorable pharmacokinetic properties, synthetic tractability, and ability to present substituents in defined vectors to interact with biological targets such as enzymes and receptors.[1][2][3] Piperazine derivatives are integral to therapeutics for conditions ranging from central nervous system disorders to infectious diseases.[4][5]
Parallel to the evolution of scaffold-based drug design, the advent of "click chemistry" has revolutionized how scientists assemble complex molecules.[6][7] Coined by K.B. Sharpless, this suite of reactions is defined by its high yields, modularity, stereospecificity, and tolerance of a wide range of functional groups and reaction conditions.[8][9] These characteristics make click chemistry an exceptionally powerful tool for bioconjugation, lead generation, and the development of targeted drug delivery systems.[10][11][12][]
This guide provides a detailed exploration of the application of click chemistry to derivatives of tert-butyl 4-cyanopiperazine-1-carboxylate, a versatile building block. We will detail the core principles and provide field-tested protocols for the two most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—empowering researchers to leverage this powerful combination in their drug development programs.
Core Concepts: Choosing the Right Click Reaction
The choice between CuAAC and SPAAC is dictated by the experimental context, particularly the presence of biological systems.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving the cycloaddition of a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.[14] This reaction boasts an enormous rate acceleration compared to the uncatalyzed thermal cycloaddition.[8]
-
Mechanism: The reaction is catalyzed by a Cu(I) species, which forms a copper acetylide intermediate. This intermediate then reacts with the azide through a six-membered copper metallacycle, which, after rearrangement and protonolysis, yields the stable triazole product and regenerates the catalyst.[8]
-
Generation of Catalyst: The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, most commonly sodium ascorbate.[14][15]
-
Advantages: Extremely fast, high-yielding, and utilizes readily available starting materials.
-
Limitations: The primary drawback is the requirement for a copper catalyst, which can be cytotoxic. This limits its application in live cells or in vivo studies unless used at very low, carefully controlled concentrations.[16]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC was developed to overcome the cytotoxicity limitations of CuAAC. It is a truly bioorthogonal reaction, proceeding rapidly without the need for an exogenous catalyst.[17][]
-
Mechanism: The driving force for SPAAC is the high ring strain of a cyclooctyne derivative (e.g., dibenzocyclooctyne, DBCO). This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed spontaneously under physiological conditions.[16][19]
-
Advantages: Copper-free, making it ideal for bioconjugation in living systems.[17] The azide and strained alkyne are abiotic, ensuring the reaction is highly specific and does not interfere with native biochemical processes.[]
-
Limitations: Strained alkyne reagents are typically larger, more complex, and more expensive than simple terminal alkynes. Reaction kinetics are generally slower than optimized CuAAC reactions.[20]
Experimental Workflows & Protocols
The following sections provide detailed protocols for preparing click-ready piperazine derivatives and executing both CuAAC and SPAAC reactions.
Workflow Overview: From Scaffold to Conjugate
The overall strategy involves a two-stage process: first, the synthesis of a piperazine derivative bearing a "click handle" (an azide or alkyne), and second, the click reaction itself to conjugate the piperazine to a molecule of interest.
Protocol 1: Synthesis of Azide-Functionalized Piperazine Derivative
This protocol describes the conversion of the cyano group in this compound to a primary amine, followed by transformation into an azide.
Step 1a: Reduction of Nitrile to Primary Amine
-
Dissolve this compound (1.0 eq) in anhydrous THF or methanol (approx. 0.1 M).
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C.
-
Rationale: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is highly exothermic and reacts violently with water, necessitating anhydrous conditions and slow addition at reduced temperature.
-
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC or LC-MS.
-
Cool the reaction to 0 °C and carefully quench by sequential, dropwise addition of water (X mL), 15% aq. NaOH (X mL), and water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, which can be used directly or purified by column chromatography.
Step 1b: Conversion of Amine to Azide via Diazo Transfer
-
Dissolve the amine from Step 1a (1.0 eq) in a suitable solvent like methanol or DCM.
-
Add a base such as triethylamine (2.0 eq).
-
In a separate flask, dissolve a diazo-transfer reagent (e.g., triflyl azide or imidazole-1-sulfonyl azide, 1.1 eq) in the same solvent.
-
Safety Note: Diazo-transfer reagents can be explosive and should be handled with extreme care behind a blast shield.
-
-
Slowly add the diazo-transfer reagent solution to the amine solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired tert-butyl 4-(azidomethyl)piperazine-1-carboxylate.
Protocol 2: Synthesis of Alkyne-Functionalized Piperazine Derivative
This protocol uses a more direct approach starting from tert-butyl piperazine-1-carboxylate to introduce a terminal alkyne via N-alkylation.
-
Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF (approx. 0.2 M).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 1.5 eq).
-
Add propargyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Rationale: The secondary amine of the Boc-piperazine acts as a nucleophile, displacing the bromide from the propargyl group in a standard Sₙ2 reaction. The base is required to neutralize the HBr generated.
-
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor reaction progress via TLC or LC-MS.
-
Once complete, filter off any solids (if K₂CO₃ was used) and concentrate the solvent.
-
Perform a standard aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify by column chromatography to yield tert-butyl 4-propargylpiperazine-1-carboxylate.
Protocol 3: General Protocol for CuAAC Conjugation
This protocol describes the conjugation of the alkyne-piperazine (from Protocol 2) to an azide-containing molecule (e.g., Azido-PEG-Fluorophore).
-
Reagent Stock Solutions:
-
Alkyne-Piperazine: 10 mM in DMSO.
-
Azide-Partner Molecule: 10 mM in DMSO.
-
Copper(II) Sulfate (CuSO₄): 50 mM in deionized water.
-
Sodium Ascorbate (NaAsc): 100 mM in deionized water (prepare fresh).
-
Ligand (optional): 100 mM TBTA in DMSO.
-
Scientist's Note: A ligand like TBTA stabilizes the Cu(I) oxidation state, accelerates the reaction, and can reduce oxidative damage to sensitive biomolecules.[15]
-
-
-
Reaction Assembly:
-
In a microcentrifuge tube, combine the following in a solvent mixture (e.g., tBuOH/H₂O 1:1 or DMSO):
-
Alkyne-Piperazine (1.0 eq)
-
Azide-Partner Molecule (1.0-1.2 eq)
-
-
Add the ligand solution (if used) to a final concentration of 250-500 µM.
-
Add the CuSO₄ solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-2 mM.
-
Rationale: A stoichiometric excess of ascorbate is used to ensure the copper remains in the active Cu(I) state throughout the reaction.[14]
-
-
-
Incubation & Purification:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor progress by LC-MS.
-
Purify the final conjugate using an appropriate method, such as reverse-phase HPLC or silica gel chromatography.
-
Protocol 4: General Protocol for SPAAC Conjugation
This protocol describes the conjugation of the azide-piperazine (from Protocol 1) to a strained alkyne (e.g., DBCO-Peptide).
-
Reagent Preparation:
-
Dissolve the Azide-Piperazine (1.0 eq) in a biocompatible solvent (e.g., PBS, DMSO, or a mixture).
-
Dissolve the DBCO-Partner Molecule (1.0-1.5 eq) in the same solvent system.
-
Scientist's Note: A slight excess of the strained alkyne is often used to ensure complete consumption of the limiting azide-modified component.
-
-
-
Reaction Assembly:
-
Combine the azide and DBCO solutions in a microcentrifuge tube.
-
The final concentration of reactants should typically be in the range of 100 µM to 5 mM, depending on the reaction kinetics of the specific cyclooctyne used.[17]
-
-
Incubation & Purification:
-
Incubate the reaction at room temperature (or 37 °C for biological samples) for 2-24 hours.
-
Rationale: SPAAC reactions are typically slower than CuAAC and may require longer incubation times. The reaction proceeds spontaneously without any additives.[16]
-
-
Monitor progress by LC-MS.
-
Purify the final conjugate using a method appropriate for the product's properties, such as size-exclusion chromatography (for large biomolecules) or reverse-phase HPLC.
-
Data Summary & Comparison
The choice of protocol significantly impacts experimental design. The following table summarizes key parameters for comparison.
| Parameter | Copper-Catalyzed (CuAAC) Protocol | Strain-Promoted (SPAAC) Protocol |
| Catalyst | Cu(I), generated from CuSO₄/NaAsc | None (Bioorthogonal) |
| Key Reagents | Terminal Alkyne, Azide | Strained Alkyne (e.g., DBCO), Azide |
| Typical Solvents | tBuOH/H₂O, DMSO, DMF | PBS, H₂O, DMSO (Biocompatible) |
| Temperature | Room Temperature | 4 °C to 37 °C |
| Typical Reaction Time | 0.5 - 4 hours | 2 - 24 hours |
| Biocompatibility | Limited due to copper cytotoxicity | Excellent for in vitro and in vivo use |
| Relative Cost | Lower (simple alkynes) | Higher (complex strained alkynes) |
| Expected Yield | > 90% | > 85% |
Conclusion
The strategic combination of the medicinally significant piperazine scaffold with the efficiency and modularity of click chemistry provides a robust platform for accelerating drug discovery and chemical biology research. By functionalizing a versatile building block like this compound with azide or alkyne handles, researchers can rapidly generate novel conjugates for high-throughput screening, create targeted therapeutics, or develop advanced molecular probes. The detailed protocols and comparative data herein serve as a comprehensive guide for scientists to successfully implement these powerful chemical tools in their laboratories.
References
- Title: Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research Source: PMC - PubMed Central URL:[Link]
- Title: Applications of Click Chemistry in Medicinal Chemistry: From Bioconjugation to Drug Delivery Source: Research and Reviews URL:[Link]
- Title: The Use of Click Chemistry in Drug Development Applications Source: ResearchG
- Title: Click chemistry in drug development recent trends and applic
- Title: Click chemistry Source: Wikipedia URL:[Link]
- Title: Piperazine & Derivatives Source: Adani Pharmachem Priv
- Title: Click Chemistry for Drug Development and Diverse Chemical–Biology Applications Source: ACS Public
- Title: Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry Source: ResearchG
- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: ResearchG
- Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools Source: PubMed URL:[Link]
- Title: The Role of Piperazine Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]
- Title: Strain-Promoted Azide-Alkyne Cycloaddition Source: Thieme Chemistry URL:[Link]
- Title: "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology Source: Jena Bioscience URL:[Link]
- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC - PubMed Central URL:[Link]
- Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: PMC - NIH URL:[Link]
- Title: a Mechanism of the strain-promoted azide-alkyne cycloaddition (SPAAC)
Sources
- 1. adanipharma.net [adanipharma.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. クリックケミストリー [sigmaaldrich.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. researchgate.net [researchgate.net]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Notes & Protocols: Synthesis of Enzyme Inhibitors from tert-Butyl 4-Cyanopiperazine-1-carboxylate
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of tert-butyl 4-cyanopiperazine-1-carboxylate as a pivotal starting material in the synthesis of enzyme inhibitors. The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] When functionalized with a cyano group, it becomes a powerful building block for inhibitors targeting serine proteases, such as Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[2][3] This document elucidates the core chemical strategies, explains the mechanistic rationale behind experimental choices, and provides validated, step-by-step protocols for key transformations, including N-Boc deprotection and cyano group reduction. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to leverage this versatile chemical intermediate in their discovery programs.
Scientific Rationale & Strategic Overview
This compound is a strategically designed building block for several reasons:
-
The Piperazine Core: This heterocyclic motif is frequently employed in drug design to improve physicochemical properties such as aqueous solubility and to serve as a constrained linker between different pharmacophoric elements.[1]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on one of the piperazine nitrogens serves as a robust and reliable protecting group. It is stable under a wide range of reaction conditions but can be removed cleanly and efficiently under acidic conditions, allowing for sequential and site-selective functionalization of the piperazine ring.[4][5] The mechanism involves protonation followed by the loss of a stable tert-butyl cation and decarboxylation.[4]
-
The Cyano Moiety: In the context of DPP-4 inhibitors, the nitrile (cyano) group is not merely a synthetic handle but often a key "warhead." It can form a reversible covalent bond with the catalytic serine residue (Ser630) in the enzyme's active site, leading to potent and durable inhibition.[3] This interaction is a cornerstone of the mechanism for drugs like Vildagliptin and Saxagliptin.[3]
Our synthetic strategy, therefore, revolves around the selective manipulation of these two key functional groups to construct more complex inhibitor molecules.
Core Synthetic Transformations
The primary synthetic pathways originating from this compound involve two key operations, which can be performed in either order to access different intermediates.
Caption: Synthetic pathways from the starting material.
Experimental Protocols
The following protocols are presented as self-validating systems. Each includes causality behind procedural choices, monitoring suggestions, and expected outcomes.
Protocol 1: N-Boc Deprotection using HCl in 1,4-Dioxane
This method is highly effective for removing the Boc group and conveniently provides the product as a stable hydrochloride salt, which is often crystalline and easier to handle than the free base.[4]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous Methanol (MeOH) or Dichloromethane (DCM)
-
Diethyl ether (Et₂O)
-
Standard laboratory glassware, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the this compound (1.0 equiv.) in a minimal amount of anhydrous MeOH or DCM (approx. 0.2 M concentration).
-
While stirring at room temperature (20-25°C), add the 4M solution of HCl in 1,4-dioxane (5-10 equiv.) dropwise. Causality: A large excess of acid ensures the reaction goes to completion and helps precipitate the hydrochloride salt.
-
Stir the reaction mixture at room temperature for 1 to 4 hours.
-
Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Upon completion, a white precipitate (the product hydrochloride salt) will typically form. Add an excess of diethyl ether to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration. Wash the filter cake with a generous amount of diethyl ether to remove any residual starting material and dioxane.
-
Dry the solid under vacuum to yield piperazine-4-carbonitrile hydrochloride. The product is often pure enough for the next step without further purification.
| Parameter | Condition | Rationale |
| Reagent | 4M HCl in 1,4-Dioxane | Provides anhydrous acidic conditions; product precipitates as a stable salt.[4] |
| Solvent | MeOH or DCM | Good solubility for starting material. |
| Temperature | Room Temperature | Sufficient for rapid deprotection without side reactions. |
| Time | 1-4 hours | Typically sufficient for full conversion. |
| Workup | Precipitation with Ether | Maximizes recovery of the salt product. |
Protocol 2: Reduction of Nitrile to Primary Amine using LiAlH₄
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of cleanly converting nitriles to primary amines.[6] This protocol requires strict anhydrous conditions.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
15% Aqueous Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware (oven or flame-dried), magnetic stirrer, ice bath
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.
-
Suspend LiAlH₄ (1.5-2.0 equiv.) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C using an ice bath. Causality: LiAlH₄ is highly reactive with water; anhydrous conditions are critical. The reaction is exothermic and requires initial cooling.
-
Dissolve this compound (1.0 equiv.) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of the starting material dropwise to the stirred LiAlH₄ suspension at 0°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux (approx. 66°C) for 4-8 hours.
-
Monitoring: The reaction can be monitored by TLC or LC-MS. A ninhydrin stain on the TLC plate can be used to visualize the newly formed primary amine.
-
After completion, cool the reaction mixture back down to 0°C.
-
Workup (Fieser Method): Quench the reaction by the slow, sequential, dropwise addition of 'X' mL of water, followed by 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water, where 'X' is the mass of LiAlH₄ used in grams. Causality: This specific quenching procedure is designed to produce a granular, easily filterable aluminum salt precipitate.
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms.
-
Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, which can be purified by silica gel column chromatography if necessary.
| Parameter | Condition | Rationale |
| Reagent | LiAlH₄ | Powerful, non-selective hydride donor for nitrile reduction.[6][7] |
| Solvent | Anhydrous THF | Standard inert solvent for LiAlH₄ reactions. |
| Temperature | 0°C to Reflux | Controlled initial addition, followed by heating to drive the reaction to completion. |
| Time | 4-8 hours | Ensures complete reduction of the stable nitrile group. |
| Workup | Fieser Quench | Generates easily filterable inorganic salts, simplifying purification. |
Protocol 3: Example Application - Synthesis of an Amide-Coupled Inhibitor
This protocol demonstrates how to couple the deprotected intermediate from Protocol 1 with a carboxylic acid to form a potential enzyme inhibitor.
Caption: Workflow for synthesis of an amide-coupled inhibitor.
Materials:
-
Piperazine-4-carbonitrile hydrochloride (from Protocol 1)
-
A representative carboxylic acid (e.g., 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[5]triazolo[4,3-a]pyrazine-7-carboxylic acid, a fragment used in Sitagliptin synthesis)[8]
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DMF, add EDC (1.2 equiv.) and HOBt (1.2 equiv.). Stir at room temperature for 30 minutes to pre-activate the carboxylic acid. Causality: Pre-activation forms a highly reactive ester intermediate, facilitating efficient coupling.
-
In a separate flask, dissolve/suspend piperazine-4-carbonitrile hydrochloride (1.1 equiv.) in anhydrous DMF. Add DIPEA (2.5 equiv.) to neutralize the hydrochloride salt and provide a basic environment for the coupling reaction.
-
Add the neutralized piperazine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the formation of the desired product mass and consumption of starting materials.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the final enzyme inhibitor.
Conclusion & Future Directions
This compound is a high-value, versatile intermediate for constructing sophisticated enzyme inhibitors. The protocols detailed herein for N-Boc deprotection and nitrile reduction provide reliable and scalable pathways to key synthetic intermediates. By strategically combining these transformations with robust coupling chemistries, researchers can rapidly generate diverse libraries of novel piperazine-based compounds for screening and lead optimization. Further derivatization of the aminomethyl group generated in Protocol 2 offers an additional vector for exploring structure-activity relationships and fine-tuning the pharmacological properties of next-generation therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
- Benchchem. (n.d.). Technical Support Center: N-Boc Deprotection of Piperazine Derivatives.
- Wang, W., Jiang, H., Pang, J., Jiang, Z., & Xi, B. (2012). [Design, synthesis and characterization of cyanopyrrolidine-bearing compounds as DPP-4 inhibitors]. Nan Fang Yi Ke Da Xue Xue Bao, 32(2), 177-80.
- MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- Patel, R. N. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Catalysis.
- Mooney, J. P., & O'Brien, P. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Chen, J., et al. (2019). An efficient synthesis of Vildagliptin intermediates. Journal of Chemical and Pharmaceutical Research, 11(1), 28-32.
- Ivanov, I., et al. (2023). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 28(13), 5087.
- LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- Zahan, M., et al. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5650.
- Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
- Peters, J. U. (2007). 11 years of Cyanopyrrolidines as DPP-IV Inhibitors. Current Topics in Medicinal Chemistry, 7(6), 579-595.
Sources
- 1. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-butyl 4-cyanopiperazine-1-carboxylate by Column Chromatography
Welcome to the technical support center for the chromatographic purification of tert-butyl 4-cyanopiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, you will find practical, field-tested advice presented in a troubleshooting and FAQ format to help you overcome common challenges and optimize your purification workflow.
Introduction: The Chemistry Behind the Purification
This compound is a key intermediate in the synthesis of numerous pharmacologically active compounds. Its purification via column chromatography is a critical step to ensure the removal of unreacted starting materials and byproducts, which could interfere with subsequent synthetic transformations or biological assays. The molecule possesses a moderately polar cyano group and a lipophilic tert-butyloxycarbonyl (Boc) protecting group, which dictates its chromatographic behavior. Successful purification hinges on exploiting the polarity differences between the desired product and potential impurities.
A common synthetic route to this compound involves the reaction of tert-butyl piperazine-1-carboxylate with a cyanating agent like cyanogen bromide. This reaction, while generally efficient, can lead to impurities such as unreacted starting material and potential side products. This guide will address the separation of these and other common issues.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My product is eluting with the solvent front, resulting in no separation from non-polar impurities. What should I do?
Answer:
This indicates that your eluent system is too polar, causing the compound to have a very low affinity for the silica gel stationary phase and travel with the mobile phase. To resolve this, you need to decrease the polarity of your eluent.
-
Immediate Action: Start with a less polar solvent system. For this compound, a good starting point for thin-layer chromatography (TLC) analysis is a mixture of hexane and ethyl acetate. Begin with a high ratio of hexane to ethyl acetate (e.g., 9:1 or 8:2) and gradually increase the proportion of ethyl acetate to find a solvent system that gives your product an Rf value between 0.2 and 0.4.[1]
-
Rationale: A lower Rf value on TLC indicates stronger interaction with the silica gel, which is necessary for effective separation on a column.[2] By using a less polar mobile phase, you increase the retention of your compound on the stationary phase, allowing for the separation from less polar impurities that will still travel faster.
Question 2: I'm seeing significant tailing of my product spot on the TLC plate and column fractions. What is causing this and how can I fix it?
Answer:
Tailing is often a sign of undesirable interactions between your compound and the stationary phase, or it can be due to overloading the column. Given that piperazine derivatives are basic, interaction with the acidic silica gel is a likely cause.
-
Troubleshooting Steps:
-
Add a Basic Modifier: To your eluent system (e.g., hexane/ethyl acetate), add a small amount of a basic modifier like triethylamine (Et3N), typically 0.1-1% by volume.[3]
-
Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds.
-
Check for Overloading: If you are loading a large amount of crude material, this can also cause tailing. Ensure you are not exceeding the capacity of your column. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1.
-
-
Causality: The lone pairs on the nitrogen atoms of the piperazine ring can interact strongly with the acidic silanol groups on the surface of the silica gel. This can lead to a slow and uneven elution, resulting in tailed peaks. The addition of a small amount of a base like triethylamine will neutralize these acidic sites, leading to sharper, more symmetrical peaks.
Question 3: My yield after column chromatography is very low, and I suspect the product is degrading on the column. How can I confirm this and prevent it?
Answer:
Loss of product on a silica gel column can be due to the acidic nature of the silica, which can potentially cleave the acid-labile Boc protecting group.
-
Diagnostic Test: To test for stability, dissolve a small, pure sample of your product in your chosen eluent, spot it on a TLC plate, and then add a small amount of crushed silica gel directly onto the spot. Let it sit for an hour, then elute the plate as usual. If you see a new, more polar spot (which would be the deprotected piperazine) or significant streaking from the origin, your compound is likely degrading on the silica.
-
Preventative Measures:
-
Deactivate the Silica Gel: Before packing your column, you can slurry the silica gel in your eluent containing 1% triethylamine to neutralize the acidic sites.
-
Use a Different Stationary Phase: As mentioned previously, switching to a more inert stationary phase like neutral alumina can prevent degradation.
-
Work Quickly: Do not let your compound sit on the column for an extended period. A faster flow rate (using flash chromatography with positive pressure) can minimize the contact time between your compound and the silica gel.[2]
-
Question 4: I am having trouble separating my product from the unreacted starting material, tert-butyl piperazine-1-carboxylate. Their Rf values are very close. How can I improve the separation?
Answer:
Separating compounds with similar polarities is a common challenge in chromatography. The key is to optimize your solvent system to maximize the small differences in their affinity for the stationary phase.
-
Strategies for Improved Resolution:
-
Fine-Tune the Solvent System: Experiment with different solvent systems. Sometimes, switching from an ethyl acetate/hexane system to a diethyl ether/hexane system can alter the selectivity and improve separation.[4] You can also try adding a small amount of a third solvent, like dichloromethane, to modulate the polarity.
-
Use Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective.[5] Start with a low polarity eluent (high hexane content) to first elute any non-polar impurities. Then, gradually increase the polarity by increasing the proportion of ethyl acetate. This will cause the compounds to elute at different times, improving the separation. A shallow gradient around the elution point of your compounds will provide the best resolution.
-
Column Dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve separation, although this will also increase the elution time.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for TLC analysis and subsequent column chromatography is a mixture of hexane and ethyl acetate. Based on the polarity of similar compounds, a ratio of 7:3 to 1:1 (hexane:ethyl acetate) is likely to give a suitable Rf value for the product.[6][7] It is always recommended to first determine the optimal solvent system by TLC.
Q2: How can I visualize this compound on a TLC plate?
A2: Since this compound lacks a strong chromophore, it may not be visible under UV light.[8] Therefore, you will need to use a chemical stain for visualization. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will react with the oxidizable parts of the molecule, appearing as a yellow or brown spot on a purple background.[1][9]
Q3: Should I use isocratic or gradient elution for my purification?
A3: The choice between isocratic and gradient elution depends on the complexity of your crude mixture.
-
Isocratic Elution: If your TLC shows good separation between your product and all impurities with a single solvent system, isocratic elution is simpler and sufficient.
-
Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, or if your product is difficult to separate from a particular impurity, a gradient elution will likely provide a better and faster separation.[5] It allows for the efficient removal of both less polar and more polar impurities in a single run.
Q4: What are the most likely impurities I need to separate?
A4: The most common impurities will likely be:
-
Unreacted tert-butyl piperazine-1-carboxylate: This starting material is more polar than the product due to the free secondary amine.
-
Di-tert-butyl piperazine-1,4-dicarboxylate: If an excess of Boc-anhydride was used in the synthesis of the starting material, this less polar impurity might be present.
-
Hydrolyzed product: If the cyano group is hydrolyzed to a carboxamide or carboxylic acid during the reaction or workup, this will result in a much more polar impurity that will likely remain at the baseline of the TLC plate in standard solvent systems.[10]
Q5: Can I dry-load my sample onto the column?
A5: Yes, dry loading is often the preferred method, especially if your crude product is not very soluble in the initial, low-polarity eluent. To do this, dissolve your crude product in a suitable solvent (like dichloromethane or ethyl acetate), add a small amount of silica gel, and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Experimental Protocols
Protocol 1: TLC Analysis
-
Prepare a small amount of a solution of your crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 7:3 hexane:ethyl acetate).
-
After the solvent front has reached near the top of the plate, remove it and mark the solvent front.
-
Dry the plate and visualize the spots using a potassium permanganate stain.
-
Calculate the Rf values and adjust the solvent system to achieve an Rf of ~0.3 for the product.
Protocol 2: Column Chromatography (Gradient Elution)
-
Column Packing: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate).
-
Sample Loading: Dry-load your crude sample onto the top of the packed column.
-
Elution:
-
Begin eluting with the initial low-polarity solvent, collecting fractions.
-
Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
9:1 hexane:ethyl acetate (2 column volumes)
-
8:2 hexane:ethyl acetate (4 column volumes)
-
7:3 hexane:ethyl acetate (4 column volumes)
-
1:1 hexane:ethyl acetate (2 column volumes)
-
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Compound | Expected Polarity | Typical Eluent System | Expected Rf |
| This compound | Moderate | 7:3 Hexane:Ethyl Acetate | ~0.3 |
| tert-butyl piperazine-1-carboxylate | High | 7:3 Hexane:Ethyl Acetate | <0.2 |
| Di-tert-butyl piperazine-1,4-dicarboxylate | Low | 7:3 Hexane:Ethyl Acetate | >0.5 |
Visualizations
General Column Chromatography Workflow
Caption: Workflow for Column Chromatography Purification.
Troubleshooting Decision Tree
Caption: Decision Tree for Chromatography Troubleshooting.
References
- Ratani, T. S., Bachman, S., Fu, G. C., & Peters, J. C. (n.d.). S–1 Photoinduced, Copper-‐‑Catalyzed Carbon−Carbon Bond Formation with Alkyl Electrophiles: Cyanat. CORE.
- Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?
- Supporting Information. (n.d.). Semantic Scholar.
- is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. (n.d.). Organic Syntheses Procedure.
- Thin Layer Chromatography. (n.d.).
- Baran, P. S., & Maimone, T. J. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
- PrepChem. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- EPFL. (n.d.). TLC Visualization Reagents.
- Supplementary information. (n.d.).
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Google Patents. (n.d.). CN108033931A - A kind of synthetic method of N-Boc piperazines.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- TLC stains. (n.d.).
- Google Patents. (n.d.). CN108033931B - Synthesis method of N-Boc piperazine.
- Firth, J. D., & O'Brien, P. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate.
- Caprì, A., & Ciaffaglione, V. (2023).
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. (n.d.). Organic Syntheses Procedure.
- White Rose Research Online. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- Arrázola, G., Wang, Y., & Kwon, Y. (2024). A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. Molecules, 29(20), 4786. [Link]
- Flash preparation of carbenoids: A different performance of cyanogen bromide. (n.d.).
- Petrucci, R., & Rencurosi, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1421. [Link]
- Sun, C., et al. (2017). Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines. Synlett, 28(18), 2675-2679. [Link]
- Yeung, C. W., Carpenter, F. H., & Busse, W. D. (1977). Cyanogen bromide treatment of methionine-containing compounds. Biochemistry, 16(8), 1635–1641. [Link]
- Activated nitriles in heterocyclic synthesis: reaction of cyanogen bromide with some functionally substituted enamines. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
- Arrázola, G., et al. (2020). Analysis of Cyanogenic Compounds Derived from Mandelonitrile by Ultrasound-Assisted Extraction and High-Performance Liquid Chromatography in Rosaceae and Sambucus Families. Molecules, 25(21), 5183. [Link]049/25/21/5183)
Sources
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
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- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TLC stains [reachdevices.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate
Document ID: TSC-2026-01-A Version: 1.0 Last Updated: January 9, 2026
Introduction
Welcome to the technical support guide for the synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate. This molecule is a crucial building block in medicinal chemistry and drug development, valued for its role as a versatile intermediate. The successful synthesis of this compound relies on the precise N-cyanation of a Boc-protected piperazine precursor. However, the journey from starting material to purified product is often complicated by side reactions that can impact yield, purity, and scalability.
This guide is designed for researchers, scientists, and process chemists. It provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental issues, offer validated protocols, and present visual aids to clarify complex reaction pathways and decision-making processes.
The Primary Synthetic Route
The most common and direct method for synthesizing this compound involves the electrophilic cyanation of tert-butyl piperazine-1-carboxylate. This is typically achieved by reacting the starting amine with a cyanating agent, such as cyanogen bromide (BrCN), in the presence of a base.
Caption: Primary synthesis pathway for the target compound.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Reaction-Specific Issues
Question 1: My reaction yield is consistently low, or the starting material remains unconsumed according to TLC/LC-MS. What's going wrong?
Answer: This is a classic issue often rooted in insufficient reactivity or premature degradation of reagents. Let's break down the probable causes:
-
Cause A: Ineffective Cyanating Agent. Cyanogen bromide (BrCN) is highly effective but also notoriously sensitive to moisture.[1] If it has been improperly stored, it may have hydrolyzed to hydrogen cyanide (HCN) and hypobromous acid, rendering it useless for N-cyanation.
-
Troubleshooting:
-
Always use freshly opened or properly stored BrCN from a desiccator.
-
Consider running the reaction under a strictly inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.
-
As a quality check, you can attempt a small-scale reaction with a more reliable amine to test the BrCN's efficacy.
-
-
-
Cause B: Insufficient Basicity or Inappropriate Base. The reaction generates HBr as a byproduct. If the base is too weak or sterically hindered, it cannot effectively neutralize the acid. This leads to the protonation of the starting piperazine, deactivating it towards nucleophilic attack.
-
Troubleshooting:
-
Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often a reliable choice as it is non-nucleophilic and sufficiently basic. Triethylamine (Et₃N) can also be used, but ensure it is dry.
-
Stoichiometry: Use at least 1.1 to 1.5 equivalents of the base to ensure complete acid scavenging.
-
-
-
Cause C: Low Reaction Temperature. While low temperatures can control exotherms, they may also slow the reaction rate to an impractical level.
-
Troubleshooting: The reaction is typically run at 0 °C to room temperature. If you observe low conversion at 0 °C, allow the reaction to slowly warm to room temperature and monitor by TLC until the starting material is consumed.
-
Question 2: I've isolated a major byproduct with a mass roughly double that of my starting material. What is it and how do I prevent it?
Answer: This is a strong indicator of dimer formation. There are a few possibilities:
-
Cause A: Bis-piperazine Urea Formation. This can occur if the cyanating agent is contaminated or if alternative reagents like phosgene or its equivalents are inadvertently generated. More commonly, if a di-functional impurity is present in the starting materials, it can bridge two piperazine molecules.
-
Cause B: Reaction with Boc-Anhydride. If there's unreacted piperazine and leftover Boc-anhydride from the synthesis of your starting material, a urea-linked dimer can form.
-
Troubleshooting & Prevention:
-
Purify Starting Material: Ensure your tert-butyl piperazine-1-carboxylate is of high purity (>98%) before starting the cyanation. Recrystallization or column chromatography can remove residual reagents from its synthesis.
-
Use a Less Reactive Cyanating Agent: While BrCN is highly reactive, this can sometimes lead to side products. Alternatives like trichloroacetonitrile (CCl₃CN) have been shown to offer distinct selectivity and may prevent the formation of certain dimeric species.[2][3]
-
Controlled Addition: Add the cyanating agent slowly at a low temperature (e.g., 0 °C) to the solution of the amine and base. This maintains a low concentration of the electrophile and minimizes undesired side reactions.
-
-
Category 2: Work-up & Purification Challenges
Question 3: During aqueous work-up, I'm experiencing significant product loss. Is my product water-soluble or unstable?
Answer: Both are possible. The product has moderate polarity and some water solubility. Furthermore, the cyano and Boc groups can be susceptible to hydrolysis under harsh pH conditions.
-
Cause A: Product Partitioning into the Aqueous Layer. Due to the presence of three nitrogen atoms, the molecule retains some hydrophilic character.
-
Troubleshooting:
-
Salting Out: During the extraction, use a saturated brine (NaCl solution) wash instead of deionized water. This decreases the solubility of the organic product in the aqueous layer.
-
Back-Extraction: After the initial extraction with a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc), re-extract the aqueous layer 2-3 more times with fresh solvent to recover any dissolved product.
-
-
-
Cause B: Hydrolysis of the Boc Group or Cyano Group.
-
Boc Hydrolysis: Strong acidic conditions (pH < 2) during work-up can cleave the tert-butoxycarbonyl (Boc) protecting group. The resulting free piperazine nitrile is significantly more water-soluble.
-
Cyano Hydrolysis: Strongly basic conditions (pH > 12) can hydrolyze the nitrile group, first to an amide and then potentially to a carboxylic acid.[4][5]
-
Troubleshooting:
-
Maintain a neutral or slightly basic pH (7-9) during the aqueous wash. Use a dilute sodium bicarbonate (NaHCO₃) solution rather than strong bases like NaOH.
-
Avoid strong acid washes. If an acid wash is necessary to remove basic impurities, use a weak, cold acid like 1% KHSO₄ solution and perform the wash quickly.[6]
-
-
Caption: Troubleshooting workflow for low product yield.
Question 4: My purified product looks clean by NMR, but my elemental analysis is off. What could be the issue?
Answer: This suggests the presence of a persistent, NMR-silent impurity.
-
Cause: Residual Inorganic Salts. If the work-up was not thorough, inorganic salts like potassium bromide (from the reaction) or sodium sulfate (from drying) can co-precipitate with your product, especially if it is a solid. These will not appear in a ¹H or ¹³C NMR spectrum but will significantly affect the elemental analysis percentages.
-
Troubleshooting:
-
Thorough Washing: Ensure you wash the organic layer sufficiently with water and brine to remove all water-soluble salts.
-
Filtration: After drying with an agent like MgSO₄ or Na₂SO₄, filter the solution through a small plug of celite or silica gel to remove fine particulates before concentrating.
-
Re-dissolve and Filter: If you already have the solid product, re-dissolve it in a suitable organic solvent (like DCM), filter the solution to remove any insoluble material, and then re-evaporate the solvent.
-
-
Optimized Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 eq)
-
Cyanogen bromide (BrCN) (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to form a slurry (approx. 5-10 mL per gram of starting amine).
-
Cool the mixture to 0 °C using an ice-water bath.
-
In a separate flask, dissolve cyanogen bromide (1.1 eq) in a minimal amount of anhydrous acetonitrile. Caution: Cyanogen bromide is highly toxic and moisture-sensitive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.[1]
-
Add the cyanogen bromide solution dropwise to the cooled, stirring slurry over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Proceed with the purification protocol.
Protocol 2: Purification by Column Chromatography
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude material onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable eluent system. A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective.
-
Pro-Tip: To prevent peak tailing caused by the basic nitrogen atoms, the silica gel can be pre-treated with a solvent mixture containing 1% triethylamine.
-
-
Load the adsorbed crude product onto the column and elute with the solvent system.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, typically as a white to off-white solid.
Summary of Potential Side Reactions
The following table summarizes the key side reactions and provides a quick reference for their mitigation.
| Side Reaction | Causal Factor(s) | Prevention Strategy |
| Incomplete Conversion | Moist/degraded BrCN; Insufficient base; Low temperature | Use fresh, dry reagents; Use ≥1.5 eq of K₂CO₃; Allow reaction to warm to RT |
| Boc Deprotection | Acidic conditions (reaction or work-up) | Ensure sufficient base during reaction; Use neutral or mild basic wash (NaHCO₃) in work-up |
| Nitrile Hydrolysis | Strongly basic conditions (pH > 12) | Avoid strong bases (e.g., NaOH, KOH) in work-up; Use NaHCO₃ solution |
| Dimer/Oligomer Formation | Impure starting material; High reactivity of BrCN | Purify starting amine; Slow addition of BrCN at 0 °C; Consider alternative cyanating agents[2] |
References
- SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS.
- PubMed. (2016). N-Cyanation of Secondary Amines Using Trichloroacetonitrile.
- ORCA - Online Research @ Cardiff. (2016). N-Cyanation of Secondary Amines using Trichloroacetonitrile.
- Wikipedia. (n.d.). Nitrile.
- ResearchGate. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- ResearchGate. (n.d.). How can I selectively remove cyano functional group from a complex essential oil mixture?.
Sources
Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 4-Cyanopiperazine-1-carboxylate
Welcome to the technical support center for the synthesis and optimization of tert-butyl 4-cyanopiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Here, we move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust, field-tested solutions to ensure the success of your synthesis.
Overview: The Synthetic Challenge
The primary route to this compound involves the N-cyanation of the commercially available starting material, tert-butyl piperazine-1-carboxylate (1-Boc-piperazine).[1][2][3] While seemingly straightforward, this reaction is fraught with potential challenges related to reagent toxicity, reaction control, and product purification. The nucleophilic secondary amine of the Boc-protected piperazine is reacted with an electrophilic cyanide source to form the desired N-cyano derivative.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis.
Q1: What are the most common and effective cyanating agents for this reaction?
A1: Several reagents can be used, each with distinct advantages and disadvantages.
-
Cyanogen Bromide (BrCN): This is the most traditional and often high-yielding reagent. However, it is highly toxic, volatile, and moisture-sensitive, requiring stringent safety protocols.[4]
-
Trimethylsilyl Cyanide (TMSCN) with an Oxidant: A safer alternative involves the in situ generation of an electrophilic cyanating species from TMSCN and an oxidant like sodium hypochlorite (bleach).[4][5][6] This method avoids the direct handling of cyanogen halides.
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS): A solid, stable, and less toxic electrophilic cyanating agent that can be highly effective for the cyanation of secondary amines.
-
Trichloroacetonitrile (CCl₃CN): This reagent can also serve as a cyanating agent for secondary amines, often in a one-pot, two-step protocol involving the formation of an amidine intermediate.[7]
Q2: My reaction yield is low or the reaction is not going to completion. What are the likely causes?
A2: Low yield or incomplete conversion can stem from several factors:
-
Reagent Inactivity: Your cyanating agent (especially BrCN) may have degraded due to improper storage or exposure to moisture.
-
Insufficient Base: The reaction often generates HBr (when using BrCN), which protonates the starting amine, rendering it non-nucleophilic. An appropriate acid scavenger (like triethylamine or potassium carbonate) is crucial.
-
Low Temperature: While safer, running the reaction at very low temperatures (e.g., < 0 °C) can significantly slow the reaction rate.
-
Poor Solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and poor reactivity.
Q3: What are the primary impurities I should expect and how can I minimize them?
A3: The most common impurity is unreacted starting material, 1-Boc-piperazine. Other potential byproducts can arise from:
-
Hydrolysis of the Boc group: If acidic conditions are not properly neutralized during workup, the tert-butoxycarbonyl (Boc) protecting group can be partially cleaved.
-
Reaction with Water: If excess water is present, cyanating agents can hydrolyze, reducing their effectiveness and creating cyanide salts that can complicate purification.
-
Byproducts from the Cyanating Agent: For example, when using NCTS, the p-toluenesulfonamide byproduct must be removed during purification.
Q4: How can I best monitor the reaction's progress?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like ethyl acetate/hexanes (e.g., 30-50% ethyl acetate). The product, being more polar than the starting material due to the nitrile group, will have a lower Rf value. Staining with potassium permanganate is effective for visualizing both the starting material and the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for precise monitoring.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving problems organized by the experimental stage.
Problem Area 1: Starting Materials & Reagents
| Issue | Probable Cause(s) | Recommended Solution & Scientific Rationale |
| Inconsistent Results | Purity and quality of 1-Boc-piperazine.[1] | Verify Purity: Use 1-Boc-piperazine with >98% purity. Lower-grade material may contain residual piperazine (leading to double cyanation if a large excess of cyanating agent is used) or moisture. Rationale: The presence of impurities consumes the cyanating agent and introduces side products that complicate purification. |
| No Reaction or Very Slow Reaction | Degradation of the cyanating agent. | Use Fresh Reagent: For BrCN, use a freshly opened bottle or a solution prepared from a new ampule. For TMSCN/bleach, use fresh, high-quality household bleach. Rationale: Cyanogen bromide is highly susceptible to hydrolysis. The oxidizing power of bleach degrades over time, preventing the effective generation of the electrophilic "CN+" species from TMSCN.[4][5] |
| Poor Reaction Kinetics | Inappropriate solvent or presence of moisture. | Use Anhydrous Solvents: Employ dry solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. Rationale: Protic impurities like water will react competitively with highly electrophilic cyanating agents, quenching the reaction and reducing the effective stoichiometry. |
Problem Area 2: Reaction Conditions & Optimization
The success of the cyanation reaction hinges on the careful balance of several parameters.
| Reagent | Stoichiometry (Equivalents) | Temperature | Pros | Cons |
| Cyanogen Bromide (BrCN) | 1.0 - 1.2 | 0 °C to RT | High reactivity, often clean conversion. | Highly toxic, volatile, moisture-sensitive.[4] |
| TMSCN / Bleach | 1.5 - 2.0 (TMSCN) | 0 °C to RT | Much safer, avoids toxic gas.[4][5] | Biphasic reaction may require vigorous stirring; bleach quality is critical. |
| NCTS | 1.1 - 1.3 | RT to 40 °C | Solid, stable, easy to handle. | Can be slower; sulfonamide byproduct to remove. |
The flowchart below provides a logical pathway for diagnosing the root cause of low product yield.
Sources
- 1. tert-Butyl piperazine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 2. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 3. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A Simple Method for the Electrophilic Cyanation of Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyanamide synthesis by cyanation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting Guide: Tert-butyl 4-cyanopiperazine-1-carboxylate Deprotection
<Technical Support Center >
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with tert-butyl 4-cyanopiperazine-1-carboxylate and need to perform the critical N-Boc deprotection step. Having overseen numerous syntheses involving this versatile building block, I understand the nuances and potential pitfalls that can arise. This document consolidates field-proven insights and troubleshooting strategies into a practical, question-and-answer format to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Boc deprotection is sluggish or incomplete. How can I drive the reaction to completion?
A1: This is a common issue that typically points to three main factors: insufficient acid strength/concentration, suboptimal reaction time, or steric hindrance.[1][2]
-
Insufficient Acid: The most common reagent, Trifluoroacetic Acid (TFA), is often used in concentrations from 20% to 50% in a solvent like Dichloromethane (DCM).[2][3] If the reaction stalls, consider increasing the TFA concentration. For particularly stubborn substrates, neat TFA can be used, though this increases the risk of side reactions.[3] An alternative is 4M HCl in an organic solvent like 1,4-dioxane or ethyl acetate, which can be more effective for certain substrates.[1][2][4]
-
Reaction Time & Temperature: Most Boc deprotections are complete within 1-4 hours at room temperature.[2][5] Monitor the reaction's progress every 30-60 minutes using an appropriate analytical method like TLC or LC-MS.[5][6] If the reaction is slow, extending the time is the first logical step. Gentle warming (e.g., to 30-40 °C) can also accelerate the reaction, but proceed with caution as this may promote side reactions, particularly with the nitrile group.[1]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can impede the acid's access, slowing the reaction rate.[1][2] In such cases, a combination of stronger acid conditions and longer reaction times may be necessary.[1]
Q2: I'm observing unexpected side products in my LC-MS analysis. What are they and how can I prevent them?
A2: The two most likely culprits are t-butylation of your product and hydrolysis of the nitrile group.
-
t-Butylation: The mechanism of Boc deprotection generates a stable tert-butyl carbocation.[2][7][8] This cation is a potent electrophile and can alkylate nucleophiles, including the newly deprotected piperazine nitrogen. To prevent this, you must use a "scavenger." Scavengers are nucleophilic compounds that are added to the reaction to trap the tert-butyl cation.[2]
-
Nitrile Hydrolysis: While nitriles are generally stable, harsh acidic conditions, especially with prolonged heating, can lead to their hydrolysis.[10][11] The reaction typically proceeds first to an amide and then to a carboxylic acid.[11][12][13][14]
-
Mitigation Strategy: To avoid this, use the mildest conditions that still afford complete deprotection. Start with 25% TFA in DCM at 0 °C, warming to room temperature.[3][15] Avoid high temperatures and unnecessarily long reaction times. If hydrolysis remains an issue, switching to HCl in dioxane at room temperature may be a milder alternative.[2]
-
Q3: My product is difficult to isolate after the reaction. What is the best work-up and purification procedure?
A3: The deprotected product, piperazine-2-carbonitrile, is a basic amine that is typically isolated as an acid salt (e.g., trifluoroacetate or hydrochloride). These salts are often highly polar and may have high water solubility, complicating standard extraction.
-
Isolation as the Salt: The most straightforward method is to remove the solvent and excess acid under reduced pressure (rotary evaporation).[2][3][16] To ensure all acid is removed, you can co-evaporate the residue with a solvent like DCM or toluene several times.[3] The resulting salt can then be precipitated or triturated with a non-polar solvent like cold diethyl ether, collected by filtration, and dried under vacuum.[3][5]
-
Isolation as the Free Base: If the free amine is required for the next step, a basic work-up is necessary.
-
After removing the reaction solvent, dissolve the crude salt residue in water.[17]
-
Carefully neutralize the aqueous solution by adding a base, such as saturated sodium bicarbonate solution or 1M NaOH, until the pH is ~9-10.[7]
-
Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).[7]
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate to yield the free amine.[7]
-
Pro-Tip: For water-soluble amines where extraction is inefficient, using a basic ion-exchange resin (e.g., Amberlyst A21) can be an excellent alternative to aqueous work-up.[18]
-
Q4: What are the best analytical techniques to monitor the reaction and confirm my product?
A4: A combination of techniques provides the most complete picture.
-
Thin-Layer Chromatography (TLC): This is the quickest way to monitor reaction progress.[6] The Boc-protected starting material is significantly less polar than the resulting amine salt product. You will see the starting material spot (higher Rf) disappear and a new, more polar spot (lower Rf) appear at the baseline. Staining the plate with ninhydrin is highly effective, as it will develop a colored spot (usually purple or yellow) for the deprotected primary or secondary amine product, while the Boc-protected starting material will not stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for monitoring. It provides a quantitative assessment of the disappearance of the starting material and the appearance of the product.[6][19] The mass spectrometer will confirm the expected molecular weight of the deprotected product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for structural confirmation of the final product.[6] The most telling sign of a complete reaction is the complete disappearance of the large singlet peak corresponding to the nine protons of the tert-butyl group, typically found around 1.4-1.5 ppm.[20]
Experimental Protocols & Data
Protocol 1: Standard Deprotection using TFA in DCM
This protocol is a reliable starting point for most applications.[2][5]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.[5]
-
Reagent Addition: Slowly add Trifluoroacetic Acid (TFA) (10-20 eq, often as a 25-50% solution in DCM) to the stirred solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–4 hours.
-
Monitoring: Track the reaction's progress by TLC (eluent: 10% MeOH in DCM, stain: ninhydrin) or LC-MS until the starting material is fully consumed.[5]
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate twice with DCM to remove residual TFA.[3] Add cold diethyl ether to the residue, sonicate or stir to break up any solids, collect the precipitate by filtration, wash with more cold ether, and dry under high vacuum to yield the piperazine-2-carbonitrile TFA salt.
Comparison of Deprotection Conditions
| Reagent Condition | Solvent | Typical Time | Temperature (°C) | Key Considerations |
| 25% TFA | DCM | 2-4 hours | 0 to RT | Standard, mild conditions. Good starting point.[2][15] |
| 50% TFA | DCM | 1-2 hours | 0 to RT | Faster reaction; suitable for less sensitive substrates.[3][4] |
| 95% TFA / 2.5% H₂O / 2.5% TIS | (Neat) | 30-60 min | RT | Robust conditions with scavenger to prevent t-butylation.[5][9] |
| 4M HCl | 1,4-Dioxane | 1-4 hours | RT | Good alternative to TFA; yields hydrochloride salt.[2][4] |
Mechanistic & Workflow Visualizations
To better illustrate the process, the following diagrams outline the key chemical transformations and the logical steps for troubleshooting.
Caption: A logical workflow for troubleshooting common issues in Boc deprotection experiments.
References
- Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions.
- Clark, J. (2023). Hydrolysing Nitriles. Chemguide.
- Hartwig, J. F., et al. (2010). Supporting Information for "Palladium-Catalyzed α-Arylation of Trimethylsilyl Enol Ethers with Aryl Bromides and Chlorides". The Royal Society of Chemistry.
- AK Lectures. (n.d.). Acid Induced Hydrolysis of Nitriles.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Reddit r/chemistry. (2023). Alternative Methods for Boc Deprotection.
- Aouf, N. E., et al. (2013). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
- Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- ResearchGate. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
- Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry.
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry.
- Chen, E., et al. (2021). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.gov.
- Pathare, R. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health.
- ResearchGate. (n.d.). Boc deprotection conditions tested.
- ResearchGate. (2019). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?.
- Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
- ResearchGate. (2016). How to confirm BOC deprotection by TFA?.
- ResearchGate. (2014). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?.
- Google Patents. (1959). US3481933A - Recovery and purification of piperazine.
- International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis and evaluation of deprotected N-BOC piperazine derived mono-mannich bases.
- Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Google Patents. (1959). US2919275A - Purification of piperazine.
- PubChem. (n.d.). Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate.
- PubChem. (n.d.). Tert-butyl 4-aminopiperazine-2-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. aklectures.com [aklectures.com]
- 13. byjus.com [byjus.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Boc Deprotection - TFA [commonorganicchemistry.com]
- 16. rsc.org [rsc.org]
- 17. jgtps.com [jgtps.com]
- 18. researchgate.net [researchgate.net]
- 19. microsaic.com [microsaic.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Preventing Dimer Formation in Reactions with tert-Butyl 4-Cyanopiperazine-1-Carboxylate
Welcome to the technical support center for chemists and researchers working with tert-butyl 4-cyanopiperazine-1-carboxylate. As a Senior Application Scientist, I understand that unexpected side reactions, particularly dimer formation, can be a significant source of frustration, leading to reduced yields and complex purification challenges. This guide is designed to provide you with in-depth, field-proven insights to diagnose, troubleshoot, and ultimately prevent the formation of unwanted dimers in your reaction schemes.
Part 1: Understanding the "Why" - Common Pathways to Dimer Formation
Before we can effectively troubleshoot, we must first understand the potential mechanisms driving the formation of dimers. Dimerization is not a single reaction but a category of side reactions where two molecules of your starting material react with each other. For a multifunctional molecule like this compound, several pathways are possible depending on your specific reaction conditions.
FAQ: What are the most likely ways my starting material is forming a dimer?
Answer: Based on the structure of this compound, dimer formation typically arises from one of three main scenarios:
-
Homocoupling in Catalytic Cycles: In transition-metal-catalyzed reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), the organometallic intermediate formed from your piperazine derivative can react with another molecule of the same starting material instead of the intended coupling partner. This is a classic side reaction in cross-coupling chemistry.[1]
-
Intermolecular Condensation/Addition: The cyano group is an electrophilic site, while the piperazine nitrogens are nucleophilic. If the Boc-protecting group is compromised (e.g., by trace acid) or if the reaction conditions activate the cyano group, the deprotected secondary amine of one molecule can attack the cyano group of another, leading to amidine-linked dimers or more complex oligomers.
-
Oxidative or Radical Coupling: Trace oxygen or certain catalytic systems can initiate radical-based pathways.[2] Similarly, oxidative conditions, sometimes catalyzed by metal contaminants like copper or iron, can lead to the formation of N-N or C-C coupled dimers.[3][4]
Below is a diagram illustrating these potential problematic pathways.
Caption: Potential pathways leading to dimer formation.
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section is structured as a series of common problems encountered in the lab. For each issue, we provide a causal explanation and a set of actionable recommendations.
Problem 1: "I'm observing a major side product with ~2x the mass of my starting material in a Palladium-catalyzed cross-coupling reaction."
Diagnosis: This is a classic sign of homocoupling, where your piperazine derivative couples with itself. This side reaction competes directly with your desired cross-coupling and is often promoted by suboptimal reaction conditions.[1]
Actionable Solutions:
The key is to promote the rate of the desired cross-coupling reaction relative to the homocoupling side reaction. This can be achieved by carefully tuning several parameters.
| Parameter | Recommendation | Rationale & Expert Insight |
| Catalyst & Ligand | Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig). Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃) instead of a Pd(II) source. | The ligand sphere around the palladium center dictates its reactivity. Bulky, electron-rich phosphine ligands often accelerate the reductive elimination step that forms your desired product, outcompeting the homocoupling pathway. Using Pd(0) avoids side reactions that can occur with Pd(II) precatalysts.[1] |
| Reagent Addition | Add the this compound solution slowly (e.g., via syringe pump) to the reaction mixture containing the catalyst and the other coupling partner. | This strategy keeps the instantaneous concentration of the piperazine derivative low, minimizing the statistical probability of two molecules finding each other in the catalytic cycle. This is one of the most effective and often overlooked methods.[1] |
| Atmosphere Control | Ensure rigorous degassing of all solvents and reagents (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and maintain a positive pressure of an inert gas (Ar or N₂). | Oxygen can degrade phosphine ligands and the palladium catalyst, leading to the formation of catalytically inactive palladium black, which can sometimes promote homocoupling.[1] |
| Temperature | Start at a lower temperature (e.g., room temperature or 50 °C) and only increase if the reaction is too slow. | Side reactions often have a higher activation energy than the desired reaction. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly improve selectivity. |
Problem 2: "During a nucleophilic substitution reaction on an alkyl halide, my reaction is clean at first but forms intractable mixtures upon prolonged heating."
Diagnosis: This suggests thermal instability or a reaction between the starting material and the product. The N-H of the newly formed product (a secondary amine) can potentially react with the cyano group of the starting material, especially at elevated temperatures.
Actionable Solutions:
-
Strict Temperature Control: Determine the minimum temperature required for the desired reaction. Use a temperature-controlled oil bath and monitor the internal reaction temperature. Avoid aggressive heating. Thermal degradation of piperazine derivatives can proceed via SN2 substitution reactions, which are highly temperature-dependent.[4]
-
Monitor Reaction Progress Closely: Use TLC or LC-MS to track the consumption of the starting material. Stop the reaction as soon as the limiting reagent is consumed to prevent the formation of secondary products.
-
Change the Order of Addition: If your product is also a nucleophile, consider adding the this compound slowly to the solution of the alkyl halide. This keeps the concentration of the starting piperazine low, reducing the chance of it reacting with the product.
Part 3: A Self-Validating Protocol for Dimer Prevention
Adopting a robust experimental workflow is the best defense against side reactions. The following protocol integrates best practices for setting up a reaction to minimize dimerization from the outset.
Caption: Optimized workflow for minimizing side reactions.
Step-by-Step Methodology: General Protocol for a Cross-Coupling Reaction
-
Glassware Preparation: Ensure all glassware is oven-dried and free of metal contaminants by washing with a chelating agent or an acid bath, followed by rinsing with deionized water and acetone.
-
Reagent & Solvent Preparation: Degas the reaction solvent (e.g., Toluene, Dioxane) by sparging with Argon for at least 30 minutes. Ensure all solid reagents are dry and of high purity.
-
Reaction Assembly: To a flame-dried round-bottom flask equipped with a stir bar and condenser, add the aryl halide (1.0 eq), the palladium precatalyst (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq) under a positive flow of Argon.
-
Solvent Addition: Add the degassed solvent via cannula or syringe.
-
Reagent Addition Setup: In a separate flame-dried flask, dissolve the this compound (1.1 eq) in a portion of the degassed solvent. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Execution: Begin stirring the main reaction flask and bring it to the desired temperature (e.g., 80 °C). Once the temperature is stable, begin the slow addition of the piperazine solution from the syringe pump over 2-4 hours.
-
Monitoring: After the addition is complete, monitor the reaction's progress every hour using TLC or LC-MS.
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature, quench appropriately, and proceed with standard extraction and purification procedures.
Part 4: Additional FAQs
-
Q: Can my choice of solvent influence dimer formation?
-
A: Absolutely. The solvent can affect the solubility of your reagents and catalyst, as well as the stability of intermediates in the catalytic cycle. In some cases, more polar solvents can accelerate certain side reactions. It is always best to consult literature for the specific reaction type you are performing, but common choices like toluene, dioxane, and THF are often a good starting point.[5]
-
-
Q: The Boc protecting group is supposed to be stable. Could it be causing issues?
-
A: While generally robust, the Boc group is labile to strong acids. If your reaction conditions contain even catalytic amounts of a strong acid (or generate it in situ), you can get partial deprotection. The resulting free secondary amine is highly nucleophilic and can lead to a host of side products, including dimerization via reaction with the cyano group. Always ensure your reagents are free from acidic impurities.
-
-
Q: How can I definitively identify the dimer?
-
A: The best methods are High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the dimer and Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR will show a different set of signals compared to your starting material. Comparing the integration and symmetry of the NMR signals can often help elucidate the specific structure of the dimer that was formed.
-
References
- Journal of Materials Chemistry C. (n.d.). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. RSC Publishing. [Link]
- Voice, A. K. (n.d.). (PDF) Effects of Catalysts, Inhibitors, and Contaminants on Piperazine Oxidation.
- National Center for Biotechnology Information. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PMC. [Link]
- Freeman, S., et al. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- MDPI. (2021).
- Organic Chemistry Portal. (n.d.). Piperazine synthesis. [Link]
- ResearchGate. (n.d.).
Sources
Technical Support Center: Recrystallization of Tert-butyl 4-cyanopiperazine-1-carboxylate
<Step>
Welcome to the technical support center for the purification of tert-butyl 4-cyanopiperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these techniques to your specific experimental context.
Understanding the Molecule: Key Physicochemical Properties
Before attempting any purification, understanding the physicochemical properties of this compound is critical for designing an effective recrystallization strategy.
| Property | Value/Information | Significance for Recrystallization |
| Molecular Formula | C₁₁H₁₈N₂O₂ | Indicates a moderately sized molecule with polar functional groups (carbamate, nitrile) and a non-polar moiety (tert-butyl group). |
| Molecular Weight | 210.27 g/mol [1] | Influences dissolution rate and the mass of solvent required. |
| Structure | N-Boc protected piperazine with a cyano group at the 4-position | The Boc group adds steric bulk and lipophilicity, while the cyano and piperazine nitrogens introduce polarity. This dual nature is key to solvent selection. |
| Melting Point | Not explicitly found in searches, but related compounds like tert-butyl 4-oxopiperidine-1-carboxylate melt at 71-72 °C.[2] | The melting point of the pure compound is a crucial indicator of purity. A sharp melting range close to the literature value signifies high purity. |
| General Solubility | Expected to be soluble in many common organic solvents.[3] | The goal is to find a solvent where solubility is highly temperature-dependent. |
Recrystallization Protocols
The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[4][5] This differential solubility is the driving force for crystallization.
Solvent Selection: A Systematic Approach
Given the molecule's structure, a good starting point for solvent screening is to test a range of solvents with varying polarities.[6] For a compound like this compound, which has both polar and non-polar characteristics, single-solvent systems or mixed-solvent systems may be effective.[4]
Recommended Solvents for Screening:
-
Alcohols: Isopropanol, Ethanol, Methanol
-
Esters: Ethyl acetate
-
Ketones: Acetone
-
Ethers: Dichloromethane, Tetrahydrofuran (THF)
-
Hydrocarbons (as anti-solvents): Hexane, Heptane
-
Water (as an anti-solvent in combination with a miscible organic solvent)
The following diagram outlines the decision-making process for selecting an appropriate solvent system.
Caption: Workflow for selecting a recrystallization solvent system.
Step-by-Step Protocol: Single-Solvent Recrystallization (Example with Isopropanol)
This protocol is a general guideline. The optimal solvent and volumes should be determined through small-scale trials.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to a gentle boil with stirring (e.g., using a magnetic stir plate). Continue adding hot isopropanol in small portions until the solid completely dissolves.[5] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-warmed flask.[8] This step prevents premature crystallization in the funnel.[9]
-
Cooling and Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is essential for the formation of large, pure crystals as it allows the crystal lattice to form correctly, excluding impurities.[10]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[11] Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities adhering to the crystal surfaces.[7]
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a free-flowing crystalline solid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Too much solvent was used: The solution is not supersaturated.[12] | Gently heat the solution to evaporate some of the solvent, increasing the concentration. Allow it to cool again.[8] If you need to restart, the solvent can be removed on a rotary evaporator to recover the crude product.[13] |
| Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.[12] | Induce crystallization: • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[8][10] This creates microscopic imperfections that can act as nucleation sites. • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to act as a template for crystal growth.[8][10] | |
| The product "oils out" instead of crystallizing. | High concentration of impurities: Impurities can lower the melting point of the mixture, leading to the formation of a liquid phase. | Consider pre-purification by column chromatography to remove the bulk of impurities before recrystallization. |
| Solution is too concentrated or cooled too quickly: The compound comes out of solution faster than it can form an ordered crystal lattice. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration.[12] Allow the solution to cool much more slowly. Insulating the flask can help. | |
| Inappropriate solvent system: This is more common with mixed-solvent systems.[12] | Re-evaluate your solvent choice. A different single solvent or a different mixed-solvent pair may be necessary. | |
| Purity is still low after recrystallization. | Rapid crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.[10] | Add a bit more solvent than the minimum required to dissolve the solid when hot.[10] This will slow down the crystallization process upon cooling. |
| Inadequate washing: Soluble impurities remaining in the mother liquor can contaminate the surface of the crystals. | Ensure the wash solvent is ice-cold and use it sparingly to avoid redissolving the product.[9] | |
| Yield is very low. | Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor even when cold.[10] | Use the minimum amount of hot solvent necessary for dissolution.[7] You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate, though this crop may be less pure. |
| Washing with too much or warm solvent: The product was redissolved during the washing step.[7] | Always use a minimal amount of ice-cold solvent for washing. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound? A1: There is no single "best" solvent, as the optimal choice depends on the specific impurities present in your crude material. A good starting point is to screen solvents like isopropanol, ethanol, and ethyl acetate.[8] A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can also be effective.[4] The key is to find a system where the compound is very soluble when hot and poorly soluble when cold.[5]
Q2: My compound is soluble in most solvents at room temperature. What should I do? A2: If your compound is too soluble in a particular solvent at room temperature, that solvent is not suitable for a single-solvent recrystallization.[6] However, it can be an excellent "good" solvent for a mixed-solvent system.[4] In this technique, you would dissolve your compound in a minimal amount of the "good" solvent at room temperature and then slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) until the solution becomes cloudy (the point of saturation). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.[14]
Q3: How can I remove colored impurities? A3: If your crude product is colored, you can often remove the colored impurities by adding a small amount of activated charcoal to the hot solution before the filtration step.[8] The colored impurities adsorb to the surface of the charcoal, which is then removed during the hot gravity filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q4: How do I know if my recrystallized product is pure? A4: The most common methods to assess purity are melting point analysis and chromatographic techniques (like TLC or HPLC). A pure compound will have a sharp melting point range (typically < 2 °C) that matches the literature value. An impure compound will exhibit a depressed and broad melting range.
Q5: Is it possible to lose all my product during recrystallization? A5: While a low yield is possible if too much solvent is used, it's difficult to lose all of your product. The compound remains dissolved in the solvent.[12] If you get a poor yield or no crystals, you can typically recover the material by removing the solvent via rotary evaporation and attempting the recrystallization again with different parameters.[13]
References
- Solvent Choice. Chemistry Teaching Labs - University of York. [Link]
- Finding the best solvent for recrystallisation student sheet.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
- Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]
- Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. [Link]
- Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem. [Link]
- 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
- tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxyl
- Recrystalliz
- Problems with Recrystallisations. Chemistry Teaching Labs - University of York. [Link]
- Guide to Recrystallis
- Recrystalliz
- Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate | C15H20N4O2 | CID 18525852. PubChem. [Link]
- CN114057637A - Method for purifying 4-cyanopyridine by recrystallization.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. [Link]
- tert-butyl 4-formylpiperidine-1-carboxyl
- Recrystalliz
- CN108033931A - A kind of synthetic method of N-Boc piperazines.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
- Tert-Butyl 4-Aminopiperidine-1-Carboxyl
- tert-Butyl 4-amino-4-cyanopiperidine-1-carboxyl
- Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem. NIH. [Link]
- tert-Butyl 4-oxopiperidine-1-carboxyl
- 1-Boc-4-AP. Wikipedia. [Link]
- CAS No : 877177-42-9 | Product Name : Tert-butyl 4-nitrosopiperazine-1-carboxylate.
Sources
- 1. Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Tert-Butyl 4-Aminopiperidine-1-Carboxylate | Properties, Uses, Safety Data & Reliable China Supplier [pipzine-chem.com]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. edu.rsc.org [edu.rsc.org]
- 6. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 13. reddit.com [reddit.com]
- 14. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of tert-Butyl 4-Cyanopiperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of tert-butyl 4-cyanopiperazine-1-carboxylate. This resource is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. The inherent chemical properties of piperazine derivatives—namely their basicity and polarity—can present unique challenges during purification.[1] This guide provides in-depth, experience-driven answers to common problems, detailed protocols, and logical workflows to help you achieve high purity and yield in your experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Chemistry
This section addresses the fundamental chemical challenges associated with purifying this compound.
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: Impurities typically arise from the synthetic route and can be categorized as follows:
-
Unreacted Starting Materials: The most common impurity is often unreacted tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) .[2] Depending on the cyanating agent used, traces of it or its decomposition products may also be present.
-
Reaction By-products:
-
Disubstituted Piperazines: If the reaction begins with piperazine and not pre-formed 1-Boc-piperazine, symmetrically disubstituted by-products can form.[3]
-
Hydrolyzed Product: The cyano (-CN) group can undergo hydrolysis to a primary amide (-CONH₂) under either acidic or basic workup conditions, especially in the presence of water, forming tert-butyl 4-carbamoylpiperazine-1-carboxylate.
-
-
Protecting Group-Related Impurities:
-
Solvent and Reagent Residues: Residual solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene) and reagents (e.g., triethylamine) are common and must be removed.[6][7]
Q2: Why is my Boc-protected piperazine compound streaking or tailing badly on a silica gel column?
A2: This is a classic problem when purifying basic compounds like piperazines on standard silica gel.[1] The root cause is an acid-base interaction. The surface of silica gel is decorated with acidic silanol groups (Si-OH). The basic nitrogen atoms in the piperazine ring interact strongly with these sites via hydrogen bonding and acid-base interactions. This causes a portion of your compound to "stick" to the stationary phase and elute slowly, resulting in broad, tailing peaks, poor separation, and potentially lower recovery.
Q3: I'm losing my Boc protecting group during the purification workup. What am I doing wrong?
A3: The Boc group is cleaved by acid. The most likely cause is an overly acidic aqueous wash during the workup phase. Using strong acids like HCl to wash the organic layer is a common mistake. Even a saturated ammonium chloride (NH₄Cl) wash, which is only mildly acidic, can sometimes cause partial deprotection if the contact time is prolonged. Always monitor the pH of your aqueous layers and aim to keep the conditions neutral or slightly basic to preserve the Boc group.[5] For quenching, a gentle wash with saturated sodium bicarbonate (NaHCO₃) solution is often the safest choice.
Section 2: Troubleshooting Experimental Workflows
This section provides practical solutions to specific problems encountered during common purification procedures.
Workflow 1: Column Chromatography Purification
Column chromatography is the most frequently used method for purifying this compound. Success hinges on selecting the right conditions.
Problem: Poor separation of the product from a closely-eluting impurity (e.g., unreacted 1-Boc-piperazine).
Solution Guide:
Q: How do I select the optimal solvent system (eluent) for flash chromatography?
A: The goal is to find a solvent system where your product has an Rf value of ~0.2-0.4 on a TLC plate. Given the polar nature of the compound, common eluents are mixtures of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Dichloromethane). Acetone or even a small percentage of Methanol can be used to increase polarity further for stubborn compounds.
| Eluent System (v/v) | Polarity | Typical Application & Notes |
| Hexane / Ethyl Acetate | Low to Medium | The most common starting point. A gradient from 10% to 50% Ethyl Acetate is a good initial screen. |
| Dichloromethane / Methanol | Medium to High | Excellent for more polar compounds. A gradient of 1-5% Methanol in Dichloromethane is highly effective. Caution: Methanol can alter the silica surface. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester-based systems. Can sometimes resolve impurities that co-elute in Hexane/EtOAc. |
Q: How can I prevent the peak tailing you described in the FAQ?
A: To counteract the acidity of the silica gel, you must add a basic modifier to your eluent. This simple step is critical for obtaining sharp peaks and good separation.
-
Protocol: Add 0.5-1% triethylamine (TEA) or 0.5-1% of a 7N solution of ammonia in methanol to the pre-mixed eluent.
-
Causality: The added base acts as a competitive binder for the acidic silanol sites on the silica. It effectively "passivates" the stationary phase, preventing your basic piperazine product from sticking and allowing it to travel through the column in a tight, symmetrical band.[1]
Workflow 2: Recrystallization / Trituration
Problem: The purified compound is a thick oil or waxy solid that refuses to form a proper crystal.
Solution Guide:
Q: My product "oiled out" during my recrystallization attempt. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. Try these steps:
-
Re-heat the mixture to dissolve the oil completely.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. A Dewar flask with warm water can provide slow, controlled cooling over several hours.
-
If it still oils out, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.
Q: My product is an oil. Can it still be purified by crystallization techniques?
A: Yes. If traditional recrystallization fails, trituration is an excellent alternative.
-
Protocol for Trituration:
-
Dissolve your crude oil in a minimal amount of a suitable solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Add this solution dropwise to a flask containing a vigorously stirring, poor solvent in which your product is insoluble but the impurities are soluble (e.g., Hexanes, Pentane, or Diethyl Ether).
-
Your product should precipitate as a solid or powder.
-
Continue stirring for 30-60 minutes to "slurry" the solid, which helps wash away soluble impurities.
-
Isolate the solid product by filtration and wash with fresh, cold, poor solvent. This method is highly effective for removing non-polar impurities from a polar product.[8]
-
Section 3: Standard Operating Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Standard Silica Gel Flash Chromatography
This protocol is designed for the purification of 1-5 grams of crude this compound.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good target is a Hexane/Ethyl Acetate mixture that gives the product an Rf of ~0.3.
-
Eluent Preparation: Prepare a sufficient volume of the chosen eluent. Add 1% triethylamine to the final mixture.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Concentrate this slurry on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" method typically results in better separation than loading a liquid sample.
-
-
Column Packing:
-
Pack a flash chromatography column with silica gel using your prepared eluent. Ensure the column is packed evenly without air bubbles.
-
-
Purification:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the prepared solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method is suitable for determining the final purity of your compound.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B
-
-
Detection: UV at 210 nm
-
Rationale: Formic acid is added to the mobile phase to protonate the basic piperazine nitrogen. This ensures a consistent charge state for the molecule, leading to sharp, symmetrical peaks and reproducible retention times.[1][9]
Section 4: Visual Guides & Workflows
Diagram 1: Purification Strategy Decision Tree
This diagram helps you select the most appropriate purification method based on your initial sample assessment.
Caption: Decision tree for selecting a purification method.
Diagram 2: Flash Chromatography Workflow
This diagram outlines the key steps in performing a successful flash chromatography purification.
Caption: Workflow for basic compound flash chromatography.
References
- Daicel Pharma Standards. (n.d.). piperazine Impurities.
- Pharmaffiliates. (n.d.). piperazine-impurities.
- Kollár, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169.
- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(9), 1211.
- Hassan, A. S., et al. (2018). Piperazine: An excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium. Journal of Saudi Chemical Society, 22(7), 875-885.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Google Patents. (2020). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Holzgrabe, U., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate.
- MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- Synchemia. (2022). CERTIFICATE OF ANALYSIS Product Name: tert-butyl 4-nitrosopiperazine-1-carboxylate.
- O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of organic chemistry, 82(13), 7023-7031.
- Google Patents. (2021). CN112661672A - Crystallization method of Boc-amino acid.
- Wikipedia. (n.d.). Piperazine.
- El-Gazzar, A. B. A., et al. (2009). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 14(4), 1501-1511.
- Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm.
- Journal of Organic Chemistry. (2001). Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid.
- PrepChem.com. (n.d.). Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.
- National Institutes of Health. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate.
- National Institutes of Health. (n.d.). Tert-butyl 4-(4-cyanopyridin-2-yl)piperazine-1-carboxylate.
- Google Patents. (2019). CN108033931B - Synthesis method of N-Boc piperazine.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- National Institutes of Health. (n.d.). tert-Butyl piperazine-1-carboxylate.
- International Journal of Pharmaceutical Sciences and Research. (2015). A Review on Analytical Methods for Piperazine Determination.
- Journal of Forensic Sciences. (2021). An unusual detection: tert-butyl-4-anilinopiperidine-1-carboxylate (4-Anilinopiperdine-t-BOC) found in seizures of falsified 'Xanax' tablets.
- ChemRxiv. (2020). Electronic Supplementary Information for: A general and efficient route to diketopyrrolopyrrole (DPP) dyes via C-H arylation.
- Google Patents. (2022). CN113429340B - Method for preparing 4- (6-aminopyridine-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate.
Sources
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- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
Technical Support Center: Stability and Handling of tert-Butyl 4-Cyanopiperidine-1-Carboxylate
Welcome to the technical support center for tert-butyl 4-cyanopiperidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Our goal is to provide in-depth, practical insights into its stability in solution, helping you anticipate challenges, troubleshoot common issues, and ensure the integrity of your experiments.
The chemical structure of tert-butyl 4-cyanopiperidine-1-carboxylate contains two key functional groups that dictate its reactivity and stability profile: an acid-labile tert-butoxycarbonyl (Boc) protecting group and a chemically reactive nitrile moiety. Understanding the interplay between these groups under various experimental conditions is critical for successful synthesis.
Section 1: Core Stability Profile
The stability of tert-butyl 4-cyanopiperidine-1-carboxylate is highly dependent on the pH, temperature, and solvent environment. The molecule has two primary degradation pathways: acid-catalyzed deprotection of the Boc group and hydrolysis of the nitrile group.
Summary of Stability Under Common Conditions
| Condition | Boc Group Stability | Nitrile Group Stability | Primary Degradation Product(s) |
| Strongly Acidic (e.g., TFA, conc. HCl) | Highly Labile [1][2] | Moderately Labile | 4-Cyanopiperidine (Boc deprotection) |
| Mildly Acidic (e.g., aq. NH₄Cl, silica gel) | Generally Stable | Stable | Minimal degradation |
| Neutral (e.g., dry DCM, THF, Toluene) | Stable | Stable | Stable if anhydrous |
| Basic (e.g., NaOH, K₂CO₃ in H₂O/MeOH) | Stable[3] | Labile [4][5] | tert-Butyl 4-(aminocarbonyl)piperidine-1-carboxylate (Nitrile hydrolysis to amide) |
| Reductive (e.g., LiAlH₄, H₂/Pd-C) | Stable to H₂/Pd-C | Reactive [6] | Potential reduction to the corresponding primary amine |
| Thermal | Can be labile at high temperatures (>150 °C)[1] | Stable | 4-Cyanopiperidine |
Primary Degradation Pathways
The following diagram illustrates the two most common degradation routes encountered in solution.
Caption: Key degradation pathways for tert-butyl 4-cyanopiperidine-1-carboxylate.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction is showing an unexpected byproduct with a mass of ~110 Da, and the Boc group is missing from my mass spec analysis. What happened?
A1: This is a classic case of inadvertent Boc deprotection. The Boc group is extremely sensitive to acidic conditions.[1][2] The molecular weight of the resulting 4-cyanopiperidine is approximately 110.1 g/mol , which matches your observation.
-
Root Cause Analysis:
-
Acidic Reagents: Did you use any acidic reagents, even in catalytic amounts? This includes Lewis acids or reagents that can generate acid in situ.
-
Acidic Additives/Byproducts: Some reactions, like those involving acyl chlorides or sulfonyl chlorides, produce HCl as a byproduct, which can rapidly cleave the Boc group.
-
Workup Conditions: Quenching your reaction with an acidic aqueous solution (e.g., 1M HCl) before neutralization will cause immediate deprotection.
-
Chromatography: Using un-neutralized silica gel for purification can be sufficiently acidic to cause partial or complete deprotection during a long column run.
-
-
Preventative Measures:
-
Buffer the Reaction: If acidic byproducts are unavoidable, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to the reaction mixture to act as an acid scavenger.
-
Modify Workup: Always quench the reaction with a basic solution (e.g., saturated NaHCO₃) or water first, before any potential exposure to acid.
-
Neutralize Silica Gel: Before performing column chromatography, flush the column with your eluent system containing a small amount of a volatile base, such as 0.5-1% TEA.
-
Q2: I'm seeing a new peak in my LC-MS with a mass increase of +18 Da (M+18). What is this impurity?
A2: A mass increase of 18 Da (the mass of water) is a tell-tale sign of nitrile hydrolysis. The nitrile group (–C≡N) has been converted to a primary amide (–C(=O)NH₂). This reaction is typically catalyzed by acid or base, especially in the presence of water.[4][5][7]
-
Root Cause Analysis:
-
Basic Conditions: Performing reactions under basic aqueous conditions (e.g., using NaOH, K₂CO₃ in water or methanol) is a common cause.
-
"Wet" Solvents: Using non-anhydrous solvents for prolonged reactions or storage can lead to slow hydrolysis, especially if trace amounts of acid or base are present.
-
Storage of Stock Solutions: Storing the compound in a protic solvent (like methanol) for extended periods can lead to the formation of this impurity.
-
-
Preventative Measures:
-
Use Anhydrous Conditions: For reactions that are sensitive to water, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
pH Control: If basic conditions are required, consider using milder, non-aqueous bases (e.g., DIPEA in DCM) if the reaction chemistry allows.
-
Fresh Solutions: Prepare stock solutions fresh and avoid long-term storage, particularly in protic solvents. If storage is necessary, use a dry, aprotic solvent like anhydrous acetonitrile or THF and store at low temperatures.
-
Troubleshooting Workflow
This workflow can help diagnose unexpected experimental outcomes.
Caption: A diagnostic workflow for troubleshooting stability issues.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid tert-butyl 4-cyanopiperidine-1-carboxylate?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage temperatures are typically 2-8°C to minimize any potential for slow degradation over time.[8] It is crucial to protect it from moisture, as amines can be hygroscopic.[9]
Q2: What are the best practices for preparing and storing stock solutions?
A2:
-
Solvent Choice: The best choice is a high-purity, anhydrous aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF).
-
Preparation: Prepare solutions under an inert atmosphere (nitrogen or argon) if they are to be stored for more than a few hours.
-
Storage: Store solutions at low temperatures (-20°C is ideal for long-term storage). Use containers with tight-fitting septa to allow for removal by syringe without introducing atmospheric moisture.
-
Avoid: Do not store stock solutions in protic solvents like methanol or ethanol for extended periods, as this increases the risk of nitrile hydrolysis.
Q3: Which analytical techniques are best for monitoring the stability of this compound?
A3:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It can separate the starting material from its primary degradation products (deprotected amine and hydrolyzed amide) and confirm their identities by mass.
-
¹H NMR (Proton Nuclear Magnetic Resonance): NMR can be used to assess purity. The disappearance of the large singlet for the tert-butyl group (around 1.4 ppm) is a clear indicator of Boc deprotection. The appearance of new signals in the amide region (~5.5-7.5 ppm, broad) could indicate nitrile hydrolysis.
-
TLC (Thin-Layer Chromatography): A quick method to check for the presence of impurities. The deprotected product will have a much lower Rf value (be more polar) on silica gel compared to the starting material.
Q4: Can I use this reagent in protic solvents like methanol or ethanol?
A4: Yes, but with caution. You can use it as a reaction solvent for short reaction times if the conditions are neutral and anhydrous. However, be aware that protic solvents can participate in hydrolysis reactions if any acid or base is present. If your reaction requires heating for an extended period in a protic solvent, it is advisable to monitor the reaction for the formation of the amide byproduct (+18 Da).
Section 4: Experimental Protocols
These protocols are designed to be self-validating systems to help you proactively assess stability and compatibility.
Protocol 1: Monitoring Stock Solution Stability by LC-MS
Objective: To determine the stability of tert-butyl 4-cyanopiperidine-1-carboxylate in a chosen solvent over time.
-
Preparation (t=0):
-
Accurately prepare a 10 mg/mL stock solution of the compound in your desired solvent (e.g., anhydrous Acetonitrile).
-
Immediately take a 10 µL aliquot, dilute it appropriately for LC-MS analysis, and run the sample. This is your baseline (t=0) measurement.
-
Record the purity by peak area percentage.
-
-
Storage:
-
Store the stock solution under your intended storage conditions (e.g., 4°C on the benchtop or -20°C in a freezer).
-
-
Time-Point Analysis:
-
At specified intervals (e.g., 24h, 48h, 1 week), take another 10 µL aliquot from the stock solution.
-
Dilute and analyze by LC-MS using the same method as the t=0 sample.
-
-
Data Analysis:
-
Compare the purity at each time point to the t=0 baseline.
-
Look for the appearance of new peaks corresponding to the masses of potential degradation products:
-
Boc-deprotected product: [M-100+H]⁺
-
Nitrile hydrolysis product: [M+18+H]⁺
-
-
A stable solution will show <1-2% change in purity over the tested period.
-
Protocol 2: Small-Scale Test for Reaction Condition Compatibility
Objective: To quickly assess if your planned reaction conditions will degrade the starting material before committing a large amount of material.
-
Control Reaction:
-
In a small vial, dissolve a small amount of tert-butyl 4-cyanopiperidine-1-carboxylate (~5-10 mg) in the reaction solvent.
-
Add all reaction reagents except for the main coupling partner or substrate.
-
Include any catalysts, bases, or additives you plan to use.
-
-
Reaction Simulation:
-
Stir the mixture under the intended reaction temperature and time.
-
-
Analysis:
-
After the simulated reaction time, take a small sample of the mixture and analyze it by TLC or LC-MS.
-
Compare the result to a sample of the pure starting material.
-
-
Evaluation:
-
If you observe significant consumption of the starting material or the formation of the known degradation products, your conditions are too harsh. You will need to re-evaluate your choice of reagents, solvent, or temperature.
-
References
- Wikipedia. (n.d.). Nitrile.
- MySkinRecipes. (n.d.). tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate.
- OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2025, August 6). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- PubChem. (n.d.). tert-Butyl 4-cyanopiperidine-1-carboxylate.
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Nitrile - Wikipedia [en.wikipedia.org]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate [myskinrecipes.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Scaling Up Tert-butyl 4-cyanopiperazine-1-carboxylate Synthesis
Welcome to the technical support guide for the synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Scaling up presents unique challenges that are often not apparent in small-scale experiments. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience, to help you navigate these complexities safely and efficiently.
Troubleshooting Guide: From Bench to Bulk
This section addresses specific problems that can arise during the scale-up process. Each issue is presented in a question-and-answer format, focusing on causality and providing actionable solutions.
Q1: My reaction yield dropped significantly when I moved from a 10g to a 1kg scale. What are the most likely causes?
A decrease in yield upon scale-up is a common issue, often rooted in physical and engineering principles that are less impactful on a smaller scale. The primary culprits are typically inadequate heat and mass transfer.
-
Causality - The Surface-Area-to-Volume Ratio: As you increase the reactor volume, the surface area available for heat exchange does not increase proportionally. This makes it significantly harder to dissipate heat from exothermic events or to heat the vessel uniformly. Poor heat control can lead to the formation of thermal degradation byproducts, reducing the yield of the desired product.[1]
-
Causality - Inefficient Mixing: Achieving homogenous mixing in a large reactor is far more challenging than in a round-bottom flask. Inadequate agitation can create localized "hot spots" or regions of high reagent concentration. This can accelerate side reactions that were negligible at the bench scale.
Recommended Solutions:
-
Characterize Thermal Hazards: Before any significant scale-up, perform a reaction calorimetry study to understand the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is critical for designing a safe and effective cooling strategy.
-
Control Reagent Addition: Do not add reagents in one portion. Use a calibrated addition funnel or a syringe pump to add the cyanating agent sub-surface over an extended period. This allows the cooling system to keep pace with the heat being generated. For highly exothermic reactions, a slow, continuous addition is crucial.[2]
-
Optimize Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine or anchor stirrer) and that the stirring speed is sufficient to maintain a vortex and ensure good mixing without splashing. Baffles within the reactor can also improve mixing efficiency.
-
Consider a "Heel" or Dilution: Starting the reaction with a portion of the solvent (a "heel") can help moderate the initial concentration and temperature changes as the first aliquots of reagent are added. Increasing the overall solvent volume can also help create a more manageable thermal profile, though this has implications for throughput.
Q2: I'm observing a new, major impurity in my scaled-up batch. How can I identify and mitigate it?
The appearance of new impurities often signals that a minor reaction pathway on a small scale has become significant due to the altered conditions of a large-scale reaction.
-
Causality - Extended Reaction Times & Higher Temperatures: Larger batches may be held at temperature for longer periods, or localized overheating may occur, providing more opportunity for side reactions or product degradation.
Recommended Solutions:
-
Impurity Identification: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using analytical techniques such as LC-MS, NMR (¹H, ¹³C, DEPT), and FT-IR. Knowing the structure is key to understanding its formation mechanism.
-
Potential Side Reactions & Mitigation:
-
Dimerization: Piperazine derivatives can sometimes self-react. This is often concentration and temperature-dependent. Mitigation involves slower addition and maintaining a lower reaction temperature.
-
Reaction with Solvent: Solvents like DMF can decompose at higher temperatures to form dimethylamine, which can act as a nucleophile and generate new impurities.[3] If this is suspected, consider switching to a more robust solvent like NMP or acetonitrile, provided the solubility and reactivity are suitable.
-
Hydrolysis of Cyanide Source: If using a moisture-sensitive reagent like trimethylsilyl cyanide (TMSCN), ingress of water can lead to the formation of hydrogen cyanide (HCN) gas and siloxanes, altering reactivity and posing a significant safety risk.[2] Ensure all reagents, solvents, and equipment are scrupulously dry.
-
Boc Deprotection: If any acidic conditions are inadvertently generated (e.g., from a reagent impurity), the acid-labile Boc group can be cleaved, leading to unprotected piperazine byproducts.[4] Ensure the reaction is run under neutral or basic conditions.
-
Q3: The reaction is showing a dangerous exotherm that is difficult to control. What are my options?
A runaway reaction is a major safety hazard. Immediate action and process redesign are required.
-
Causality - Exothermic Nature of Cyanation: The formation of the C-N bond is an exothermic process. Without adequate cooling capacity, the reaction temperature can rise uncontrollably, leading to boiling of the solvent, over-pressurization of the reactor, and potentially decomposition of the reaction mixture.[1]
Recommended Solutions:
-
Immediate Control: If an exotherm is underway, immediately stop reagent addition, apply maximum cooling, and if necessary and safe to do so, add a pre-chilled, inert quenching agent or solvent to dilute the reaction.
-
Process Re-Evaluation:
-
Reduce Batch Size: Operate at a smaller scale until the thermal profile is well understood and controllable.
-
Improve Cooling: Use a more powerful chiller on the reactor jacket or switch to a reactor with a better heat transfer coefficient.
-
Semi-Batch vs. Continuous Flow: Transition from a batch process to a semi-batch process (where one reagent is added slowly) is the standard approach. For highly exothermic or hazardous reactions, continuous flow chemistry is an excellent alternative.[1][2] Flow reactors offer superior heat transfer and control, minimizing the volume of hazardous material reacting at any given time.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling cyanide reagents on a large scale?
Cyanide reagents are highly toxic and require stringent safety protocols.[5]
-
Engineering Controls: All manipulations must be conducted in a well-ventilated area, preferably within a contained system like a glovebox or a closed-charging reactor system. An HCN gas detector should be in place with an audible alarm.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (nitrile is often insufficient; butyl rubber or neoprene are recommended).
-
Emergency Preparedness: A certified cyanide antidote kit (containing items like amyl nitrite ampules and sodium thiosulfate for injection) must be readily available. All personnel involved must be trained in its use and in emergency response procedures. A safety shower and eyewash station are mandatory.
-
Quenching and Waste Disposal: Never acidify a solution containing cyanide salts, as this will liberate lethal HCN gas. A dedicated waste stream must be used. Excess cyanide should be quenched by slow addition to a stirred, cooled solution of sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to oxidize it to the much less toxic cyanate.
Q2: Which cyanide source is best for scaling up this reaction?
The choice depends on a balance of reactivity, safety, cost, and ease of handling.
| Cyanide Source | Pros | Cons | Scale-Up Recommendation |
| Sodium/Potassium Cyanide (NaCN/KCN) | Inexpensive, readily available. | Highly toxic, hygroscopic, can lead to heterogeneous reactions if solubility is low.[5] | Use with extreme caution. Best for processes where a phase-transfer catalyst can be used to improve reactivity and avoid large excesses.[5] |
| Zinc Cyanide (Zn(CN)₂) | Less acutely toxic than alkali cyanides, transfers both cyanide groups.[3] | More expensive than NaCN/KCN, often requires a catalyst. | A good compromise for scale-up due to its improved safety profile. Often used in palladium-catalyzed cyanations.[3] |
| Trimethylsilyl Cyanide (TMSCN) | Highly reactive, soluble in organic solvents. | Expensive, extremely moisture-sensitive, liberates HCN on contact with water.[2] | Generally reserved for smaller-scale or high-value syntheses where cost is less of a concern and anhydrous conditions can be strictly maintained. |
| Acetone Cyanohydrin | Can be a safer liquid source of cyanide. | Can be thermally unstable, may require a catalyst to transfer the cyanide group.[6] | A viable alternative, but thermal stability must be assessed before scaling. |
Q3: What is a plausible reaction mechanism I should consider for this transformation?
The most direct method for this synthesis is the cyanation of a secondary amine. A common and effective reagent for this is cyanogen bromide (BrCN) .
-
Nucleophilic Attack: The secondary amine of the Boc-piperazine acts as a nucleophile, attacking the electrophilic carbon atom of cyanogen bromide.
-
Intermediate Formation: This forms a quaternary ammonium intermediate.
-
Deprotonation: A mild base present in the reaction (or another molecule of the starting amine) removes the proton from the nitrogen, collapsing the intermediate.
-
Product Formation: This yields the final product, this compound, and a bromide salt.
This mechanism's efficiency relies on the nucleophilicity of the piperazine nitrogen, which is generally high.
Q4: How can I effectively monitor the reaction progress in a large, enclosed reactor?
In-process controls (IPCs) are essential for tracking reaction completion and preventing the formation of byproducts from over-running the reaction.
-
Sampling: Use a dedicated sampling port on the reactor that allows for the safe extraction of a small, representative sample without exposing the operator or the reaction to the atmosphere.
-
Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis. Develop a robust TLC system during bench-scale work to visualize the consumption of starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. It can accurately measure the percentage of starting material, product, and any impurities, providing a clear endpoint for the reaction.[7]
-
Gas Chromatography (GC): Useful if the starting materials and products are sufficiently volatile and thermally stable.
-
Visualizations and Protocols
Experimental Workflow Diagram
This diagram illustrates a typical workflow for the scaled-up synthesis.
Caption: General workflow for scaled-up synthesis of this compound.
Troubleshooting Logic: Low Yield
This decision tree helps diagnose the root cause of low yield.
Caption: Decision tree for troubleshooting low product yield in a scaled-up reaction.
Protocol 1: Example Scaled-Up Synthesis (100g Scale) using Cyanogen Bromide
Disclaimer: This protocol is for informational purposes only and should be adapted and risk-assessed by qualified personnel before implementation. Cyanogen bromide is extremely toxic and corrosive.
Materials:
-
tert-Butyl piperazine-1-carboxylate: 100 g
-
Cyanogen bromide (BrCN): 62 g
-
Potassium carbonate (K₂CO₃), fine powder: 111 g
-
Acetonitrile (MeCN): 1.5 L
-
Deionized Water
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
Procedure:
-
Reactor Setup: Assemble a 5 L jacketed glass reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and an addition funnel. Ensure the reactor is clean and dry.
-
Charging: Charge the reactor with tert-butyl piperazine-1-carboxylate (100 g) and potassium carbonate (111 g).
-
Inerting & Dissolution: Purge the reactor with nitrogen. Add acetonitrile (1.0 L) and begin stirring to form a slurry.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Dissolve cyanogen bromide (62 g) in acetonitrile (0.5 L) and charge this solution to the addition funnel. Add the BrCN solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16 hours.
-
Monitoring (IPC): Take a sample from the reaction mixture. Quench it with water, extract with ethyl acetate, and analyze by TLC or HPLC to confirm the consumption of the starting material.
-
Work-up:
-
Filter the reaction mixture to remove inorganic salts (K₂CO₃, KBr). Wash the filter cake with fresh acetonitrile.
-
Combine the filtrate and washes and concentrate under reduced pressure to obtain a crude oil/solid.
-
Dissolve the crude material in ethyl acetate (1 L). Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
References
- Pitts, M. R., McCormack, P., & Whittall, J. (2006). Optimisation and scale-up of microwave assisted cyanation. Tetrahedron, 62(18), 4705-4709.
- Stepan, A. F., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. Organic Process Research & Development, 24(5), 835-843.
- Stepan, A. F., et al. (2020). Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir. ResearchGate.
- Taylor & Francis Online. Cyanation – Knowledge and References.
- MDPI. Nickel-Catalyzed Cyanation of Aryl Halides. Molecules, 29(1), 237.
- ResearchGate. Cyanation leading to drug intermediates.
Sources
Technical Support Center: A Guide to Handling tert-Butyl 4-Cyanopiperazine-1-carboxylate
Welcome to the technical support center for tert-butyl 4-cyanopiperazine-1-carboxylate (CAS 113534-02-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we address common pitfalls and provide in-depth troubleshooting advice to ensure the success and integrity of your experiments. Our approach is rooted in mechanistic understanding to not only solve immediate problems but also to empower you with the knowledge to proactively avoid future complications.
Structure and Core Properties
This compound is a bifunctional molecule featuring a piperazine ring protected with a tert-butyloxycarbonyl (Boc) group and substituted with a nitrile (cyano) group. This structure makes it a valuable intermediate for introducing a 4-(aminomethyl)piperazine moiety after nitrile reduction, a common scaffold in pharmacologically active compounds.
| Property | Value | Source(s) |
| CAS Number | 113534-02-4 | [1] |
| Molecular Formula | C₁₀H₁₇N₃O₂ | [2] |
| Molecular Weight | 211.26 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C, sealed, dry | [4] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common challenges encountered when working with this reagent, from basic handling to complex reaction troubleshooting.
Category 1: Storage, Handling, and Stability
Question 1: My reagent appears clumpy/discolored. Is it still usable?
Answer: this compound is generally a stable, white to off-white solid.[3] Discoloration or clumping may suggest exposure to moisture or impurities. While slight discoloration might not impact all reactions, it is advisable to first assess its purity by TLC or LC-MS. For sensitive downstream applications, purification by recrystallization or flash chromatography may be necessary. Always store the reagent in a tightly sealed container in a cool, dry place to prevent degradation.[4]
Question 2: What are the primary chemical incompatibilities I should be aware of?
Answer: The molecule has two main reactive centers: the Boc-protected amine and the nitrile group. Therefore, you should avoid:
-
Strong Acids: These will cleave the Boc group. This is often a desired reaction, but unintentional exposure should be avoided.
-
Strong Reducing Agents: These can reduce the nitrile group. Again, this is often a desired subsequent reaction step.
-
Strong Bases and High Temperatures: Prolonged exposure to strong bases, especially at elevated temperatures, can potentially lead to the hydrolysis of the nitrile group to a carboxamide or carboxylic acid.
Category 2: Boc Group Deprotection
The removal of the Boc group is one of the most common transformations performed on this molecule. However, it is not without its pitfalls.
Question 3: My Boc deprotection with Trifluoroacetic Acid (TFA) is giving a low yield of the desired 4-cyanopiperazine. What is going wrong?
Answer: This is a frequent issue and can stem from several factors. The core of the problem lies in the mechanism of acid-catalyzed Boc deprotection, which generates a reactive tert-butyl cation intermediate.[5]
-
Causality & The Problem: The tert-butyl cation is a potent electrophile. If other nucleophiles are present, it can lead to unwanted side reactions, primarily t-butylation of the deprotected piperazine nitrogens. This results in the formation of N-tert-butylated byproducts that are difficult to remove and lower the yield of your desired product.[6]
-
Troubleshooting & Solutions:
-
Use of Scavengers: This is the most effective solution. Scavengers are nucleophilic compounds added to the reaction to "trap" the tert-butyl cation before it can react with your product.[7]
-
Common Scavengers: Triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole are excellent choices. A typical deprotection cocktail would be 25-50% TFA in dichloromethane (DCM) with 2-5 equivalents of a scavenger.
-
-
Incomplete Reaction: Ensure you are using a sufficient excess of acid and allowing the reaction to go to completion. Monitor by TLC or LC-MS until no starting material is observed.[8]
-
Work-up Issues: The product of the deprotection is the TFA salt of 4-cyanopiperazine, which can be highly polar and may have some water solubility. Avoid aqueous work-ups where possible. Typically, the TFA and DCM are removed in vacuo. If an aqueous work-up is necessary to remove scavengers, ensure the aqueous phase is thoroughly extracted.
-
Workflow: Troubleshooting Boc Deprotection
Caption: Troubleshooting workflow for low yields in Boc deprotection.
Question 4: Can I use HCl in dioxane for the deprotection, and are there any specific issues with the cyano group?
Answer: Yes, 4M HCl in 1,4-dioxane is a very common and effective alternative to TFA.[8] The primary advantage is that the product precipitates as the hydrochloride salt, which can often be isolated by simple filtration.
Regarding the cyano group, it is generally stable to the anhydrous acidic conditions used for Boc deprotection (both TFA/DCM and HCl/dioxane) at room temperature. Hydrolysis of the nitrile to a carboxamide or carboxylic acid typically requires harsher conditions, such as prolonged heating in aqueous acid.[9] However, it is crucial to ensure your reagents and solvents are anhydrous to minimize the risk of this side reaction.
Category 3: Nitrile Group Reduction
The reduction of the nitrile to a primary amine is the other key transformation for this molecule. The choice of reducing agent is critical to avoid unwanted side reactions.
Question 5: I am trying to reduce the nitrile using catalytic hydrogenation (H₂/Raney Nickel), but I am getting a mixture of products. What is happening?
Answer: Catalytic hydrogenation is a common method for nitrile reduction, but it can be complicated by the formation of secondary and tertiary amine byproducts.[10]
-
Causality & The Problem: The reaction proceeds through an imine intermediate. This intermediate can react with the desired primary amine product to form a secondary amine, which can then be further reduced. This leads to a complex mixture of products and reduces the yield of the desired primary amine.
-
Troubleshooting & Solutions:
-
Use of Ammonia: The most common and effective way to suppress the formation of secondary and tertiary amines is to conduct the hydrogenation in the presence of ammonia.[10] Ammonia is typically used as a solution in methanol or ethanol. It shifts the equilibrium away from the formation of the secondary amine by reacting with the imine intermediate in a reversible manner.
-
Catalyst Choice: Palladium-activated Raney-nickel has been reported to be effective for the reduction of nitriles in the presence of Boc-protected amino groups.[11]
-
Reaction Conditions: Ensure proper catalyst loading and hydrogen pressure. Monitor the reaction carefully by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reduction or other side reactions.
-
Question 6: Can I use Lithium Aluminum Hydride (LiAlH₄) to reduce the nitrile, and will it affect the Boc group?
Answer: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that will readily reduce the nitrile to a primary amine.[12] However, LiAlH₄ is generally considered too harsh for substrates containing a Boc group, as it can also reduce the carbamate, leading to cleavage of the protecting group. While there might be specific, carefully controlled conditions where it could work, it is not the recommended reagent if you wish to keep the Boc group intact. A milder and more selective approach is often preferred, such as the use of nickel(II) chloride and sodium borohydride in methanol, which has been shown to be compatible with Boc protection.[7]
Detailed Experimental Protocols
These protocols are provided as a starting point and may require optimization based on your specific substrate and scale.
Protocol 1: Boc Deprotection using TFA with a Scavenger
This protocol details the removal of the Boc group to yield 4-cyanopiperazine as its trifluoroacetate salt.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected piperazine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Scavenger: Add triethylsilane (2-3 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exotherm and minimize potential side reactions.
-
Addition of TFA: Slowly add TFA (10-20 eq, often a 1:1 v/v mixture with DCM) to the stirred solution.[8] The reaction is exothermic, and gas evolution (isobutylene and CO₂) will be observed.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress by TLC or LC-MS until all the starting material has been consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting oil or solid is the crude TFA salt of 4-cyanopiperazine.
-
Purification (Optional): If necessary, the crude product can be purified by precipitating it from a minimal amount of DCM or methanol by the addition of cold diethyl ether. The resulting solid can then be collected by filtration.
Protocol 2: Nitrile Reduction using Raney® Nickel
This protocol describes the reduction of the nitrile to a primary amine, yielding tert-butyl 4-(aminomethyl)piperazine-1-carboxylate.
Materials:
-
This compound
-
Methanol (or Ethanol)
-
Ammonia solution (e.g., 7N in Methanol)
-
Raney® Nickel (handle with care, pyrophoric when dry)[13]
-
Hydrogen gas source
-
Celite®
Procedure:
-
Reaction Setup: In a hydrogenation vessel, dissolve the cyanopiperazine starting material (1.0 eq) in methanol containing ammonia (e.g., a 10-20% solution of 7N methanolic ammonia in methanol). The ammonia is crucial for preventing the formation of secondary amine byproducts.
-
Catalyst Addition: Under an inert atmosphere, carefully add Raney® Nickel (typically 10-20% by weight of the starting material). Caution: Raney® Nickel is pyrophoric and must be handled as a slurry in water or an appropriate solvent, never allowed to dry in the air.[13]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by TLC, LC-MS, or by monitoring hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Celite® pad containing the catalyst should not be allowed to dry and should be quenched carefully with water, as it remains pyrophoric.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 4-(aminomethyl)piperazine-1-carboxylate.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Diagram: Key Transformations and Pitfalls
Caption: Key reactions of the title compound and their major pitfalls.
References
- Royal Society of Chemistry. "Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks." Accessed January 9, 2026.
- Organic Syntheses. "TiCl4-Promoted Reduction of Carboxylic Acids to Alcohols using Borane-Ammonia." Accessed January 9, 2026.
- Organic Syntheses. "Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-." Accessed January 9, 2026.
- Common Organic Chemistry. "Raney Nickel." Accessed January 9, 2026.
- MDPI.
- SciSpace. "A Generic Approach for the Catalytic Reduction of Nitriles." Accessed January 9, 2026.
- PubMed. "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel." Accessed January 9, 2026.
- MySkinRecipes.
- Royal Society of Chemistry. "Supporting information 1. Materials and Methods." Accessed January 9, 2026.
- ResearchGate. "Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel." Accessed January 9, 2026.
- Pipzine Chemicals.
- Common Organic Chemistry. "Boc Deprotection - TFA." Accessed January 9, 2026.
- Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Accessed January 9, 2026.
- The Hive Methods Discourse. "Raney Nickel CTH Reduction of Nitro/Nitrile Groups." Accessed January 9, 2026.
- Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4)
- ACS GCI Pharmaceutical Roundtable Reagent Guides. "BOC Deprotection." Accessed January 9, 2026.
- Organic Chemistry Portal. "Boc-Protected Amino Groups." Accessed January 9, 2026.
- Master Organic Chemistry. "Reagent Friday: Raney Nickel." Accessed January 9, 2026.
- PubChemLite. "this compound (C10H17N3O2)." Accessed January 9, 2026.
- Synchemia.
- ChemicalBook. "4-Cyanopiperazine-1-carboxylic acid tert-butyl ester | 113534-02-4." Accessed January 9, 2026.
Sources
- 1. 4-Cyanopiperazine-1-carboxylic acid tert-butyl ester | 113534-02-4 [chemicalbook.com]
- 2. PubChemLite - this compound (C10H17N3O2) [pubchemlite.lcsb.uni.lu]
- 3. jgtps.com [jgtps.com]
- 4. peptide.com [peptide.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. rsc.org [rsc.org]
- 10. Raney Nickel [commonorganicchemistry.com]
- 11. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of tert-Butyl 4-Cyanopiperazine-1-Carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of tert-butyl 4-cyanopiperazine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, with a critical focus on temperature control. The following troubleshooting guides and FAQs address specific experimental challenges to ensure procedural success, enhance product yield, and maintain high purity.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses common problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint, with a focus on how temperature deviations can lead to suboptimal outcomes.
Q1: My overall yield is significantly lower than expected. What are the most probable temperature-related causes?
Answer: Low yield is a common issue that can typically be traced back to two primary temperature-related phenomena: incomplete reaction or product/reagent degradation.
-
Incomplete Reaction (Temperature Too Low): The primary route to this molecule involves a nucleophilic substitution to introduce the cyano group onto the N-Boc-piperazine scaffold. This reaction has a specific activation energy. If the reaction temperature is too low, the reaction may proceed very slowly or stall completely, leaving a significant amount of starting material unreacted. This is particularly relevant during the cyanation step.
-
Degradation (Temperature Too High): Conversely, excessive heat can be detrimental. The tert-butoxycarbonyl (Boc) protecting group is sensitive to high temperatures, especially in the presence of trace acids or bases, and can decompose. Furthermore, the desired product or intermediates may not be thermally stable over long reaction times at elevated temperatures, leading to the formation of degradation byproducts. For instance, during the Boc-protection of piperazine, the reaction with di-tert-butyl dicarbonate ((Boc)₂O) is exothermic. Without initial cooling, a runaway reaction can occur, reducing the yield of the desired mono-protected species and favoring di-protection or decomposition.[1][2]
Troubleshooting Steps:
-
Review Your Temperature Logs: Compare your recorded reaction temperatures against the validated protocol for each step.
-
Analyze Unreacted Starting Material: Use TLC or LC-MS to quantify the amount of starting material left in your crude product. Significant amounts indicate the reaction temperature was likely too low or the reaction time was too short.
-
Check for Degradation Products: Look for unfamiliar, often polar, spots on your TLC plate or unexpected masses in your LC-MS analysis. This suggests the temperature may have been too high.
Q2: My TLC and LC-MS analyses show multiple unexpected spots and peaks. How does improper temperature control contribute to impurity formation?
Answer: The formation of multiple byproducts is a classic sign of suboptimal reaction conditions, with temperature being a primary culprit.
Causality:
-
High Temperature Side Reactions: Elevated temperatures provide the necessary energy to overcome the activation barriers of competing, undesired reaction pathways. In the context of this synthesis:
-
Over-alkylation/Di-substitution: During the initial Boc protection of piperazine, if the temperature is not controlled (e.g., by starting at 0 °C), the exothermic reaction can accelerate, leading to the formation of the di-Boc-protected piperazine.
-
Elimination Reactions: If the cyano group is introduced via nucleophilic substitution of a precursor like tert-butyl 4-((methylsulfonyl)oxy)piperazine-1-carboxylate, high temperatures can favor an elimination reaction, forming an unsaturated piperidine ring instead of the desired substitution product.
-
Hydrolysis: If aqueous conditions are present, high temperatures can accelerate the hydrolysis of the nitrile group to an amide or carboxylic acid, a common issue during workup if the pH and temperature are not controlled.
-
-
Low Temperature Stalling and Subsequent Side Reactions: If the main reaction is too slow due to low temperature, reagents may degrade over the extended reaction time, or engage in slower, alternative pathways.
The following diagram illustrates a decision-making process for troubleshooting impurity issues based on temperature.
Caption: Troubleshooting flowchart for impurity formation.
Q3: The reaction was extremely vigorous and difficult to control upon adding a reagent. Is this normal, and how can I manage it?
Answer: A highly vigorous or uncontrollable reaction is a clear indication of a significant, unmanaged exotherm and is not a desired outcome. This is most common during the Boc protection step where di-tert-butyl dicarbonate is added to piperazine.
The Chemistry Behind the Exotherm: The reaction of an amine with (Boc)₂O is highly favorable and releases a substantial amount of heat. If this heat is not dissipated effectively, the local temperature of the reaction mixture rises rapidly. This, in turn, accelerates the reaction rate, which generates even more heat, creating a dangerous feedback loop known as a thermal runaway.
Protocol for Safe and Controlled Addition:
-
Pre-Cooling is Mandatory: Always cool the vessel containing the piperazine solution in an ice/water bath to 0-5 °C before beginning the addition of (Boc)₂O.
-
Slow, Controlled Addition: Add the (Boc)₂O solution dropwise using an addition funnel. This ensures that the heat generated can be removed by the cooling bath as it is produced.
-
Vigorous Stirring: Ensure the reaction mixture is stirring efficiently to prevent localized "hot spots" where the reagent is being added.
-
Monitor Internal Temperature: For larger scale reactions, use a temperature probe to monitor the internal temperature of the reaction. If it rises more than 5-10 °C, pause the addition until the temperature returns to the target range.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthetic procedure, emphasizing best practices for temperature control.
Q1: What is the ideal temperature profile for the complete synthesis of this compound?
Answer: The synthesis is typically a multi-step process. While the exact precursor for cyanation can vary, a common pathway involves Boc protection followed by a nucleophilic substitution. The temperature profile for such a process is critical and is summarized below.
| Step | Reaction | Recommended Temperature | Rationale |
| 1 | Boc Protection (Piperazine + (Boc)₂O) | 0 °C to Room Temp. | The reaction is exothermic. Start at 0 °C for controlled addition, then allow to warm to room temperature to ensure the reaction goes to completion.[1] |
| 2 | Activation (e.g., Mesylation of N-Boc-4-hydroxypiperazine) | 0 °C to Room Temp. | Often performed at cooler temperatures to prevent decomposition of the activating agent (e.g., MsCl) and minimize side reactions. |
| 3 | Cyanation (Nucleophilic Substitution with NaCN/KCN) | 50 - 80 °C (Solvent Dependent) | This step requires heating to overcome the activation energy for the SN2 reaction. The exact temperature depends on the solvent (e.g., DMSO, DMF) and the leaving group. Monitor by TLC to avoid prolonged heating which can degrade the product. |
| 4 | Workup/Quenching | < 20 °C | All quenching and extraction steps should be performed at or below room temperature (ideally with cooling) to minimize potential hydrolysis of the nitrile or degradation of the Boc group. |
Q2: Why is the choice of solvent important for temperature control?
Answer: The solvent plays a crucial role in heat management for several reasons:
-
Heat Capacity: Solvents have different abilities to absorb heat. A solvent with a higher heat capacity can absorb more energy before its temperature rises significantly, acting as a "heat sink" to buffer against rapid exotherms.
-
Boiling Point: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure (reflux). For the cyanation step, a solvent like DMSO (BP: 189 °C) or DMF (BP: 153 °C) allows for a higher reaction temperature than a solvent like THF (BP: 66 °C).
-
Thermal Conductivity: Efficient heat transfer from the reaction mixture to the cooling/heating bath is essential. The solvent's properties and efficient stirring are key to maintaining a uniform temperature throughout the reactor.
Q3: Can I use a heating mantle instead of a controlled oil bath for the cyanation step?
Answer: It is strongly discouraged to use a heating mantle directly on the reaction flask. Heating mantles provide non-uniform heating and are difficult to regulate precisely, leading to poor temperature control.
-
Risk of Hotspots: Direct contact can create localized hotspots on the flask's surface, causing thermal decomposition of reagents and product, leading to impurities and lower yield.
-
Lack of Precise Control: Mantles often overshoot the target temperature and cannot respond quickly to shut off heat, making it impossible to maintain the narrow optimal temperature window required for the cyanation.
Best Practice: Always use a well-stirred oil bath or a jacketed reactor system connected to a circulating thermostat. This ensures uniform, gentle, and precisely controlled heating.
Experimental Protocol: A Temperature-Optimized Synthesis
The following is a representative protocol for a common route to the target compound, emphasizing critical temperature control points.
Caption: Workflow with critical temperature control points.
Step 1: Synthesis of tert-Butyl Piperazine-1-carboxylate
-
Charge a round-bottom flask equipped with a magnetic stirrer and an addition funnel with piperazine and anhydrous Tetrahydrofuran (THF).
-
Cool the flask in an ice/water bath to an internal temperature of 0-5 °C .
-
Dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq) in THF and add it to the addition funnel.
-
Add the (Boc)₂O solution dropwise to the stirred piperazine solution over 1-2 hours, ensuring the internal temperature does not exceed 10 °C .
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction for completion by TLC.
-
Perform a standard aqueous workup and extraction. All steps should be conducted at ambient temperature.
Step 2: Synthesis of this compound (from a hypothetical sulfonate precursor)
-
Charge a flask equipped with a condenser, magnetic stirrer, and temperature probe with tert-butyl 4-((methylsulfonyl)oxy)piperazine-1-carboxylate and Dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) (1.2 eq). Caution: NaCN is highly toxic. Handle with extreme care in a fume hood.
-
Place the flask in a pre-heated oil bath and heat the reaction mixture to 70 °C with vigorous stirring.
-
Maintain the temperature at 70 ± 2 °C and monitor the reaction's progress by TLC every hour.
-
Once the starting material is consumed (typically 4-6 hours), remove the oil bath and allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture slowly into a beaker of ice-cold water to quench the reaction and precipitate the product.
-
Filter the crude product and perform purification via recrystallization or column chromatography.
References
- Benchchem.Synthesis routes of N-Boc-4-hydroxypiperidine.Available online
- ChemicalBook.1-Boc-4-cyanopiperidine | 91419-52-2.Available online
- Firth, et al. (2016).Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. National Institutes of Health. Available online
- Wikipedia.Mitsunobu reaction.Available online
- O'Brien, P., et al.General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available online
- Google Patents.CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.Available online
- Connect Journals.Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)
- PrepChem.com.Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine.Available online
- ResearchGate.Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
- Hammarström, L. G. J., et al.A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. Available online
- Google Patents.CN108033931B - Synthesis method of N-Boc piperazine.Available online
- ResearchGate.The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine.Available online
Sources
Technical Support Center: Catalyst Selection for Modifying tert-Butyl 4-Cyanopiperazine-1-carboxylate
Welcome to the technical support center for the modification of tert-butyl 4-cyanopiperazine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Here, we provide in-depth, field-proven insights into the critical catalyst selection process for its two primary transformations: the reduction of the nitrile to a primary amine and the subsequent N-alkylation of piperazine derivatives. Our goal is to move beyond simple protocols and equip you with the causal logic needed to troubleshoot and optimize your synthetic routes effectively.
Section 1: Reduction of the Nitrile Group to tert-Butyl 4-(aminomethyl)piperazine-1-carboxylate
The conversion of the cyano group to an aminomethyl moiety is a pivotal step, unlocking a primary amine for further derivatization. While seemingly straightforward, this reduction is prone to challenges, including low yields and the formation of undesirable secondary and tertiary amine byproducts. Catalyst choice is the single most important factor in achieving a selective and high-yielding transformation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective catalytic systems for this nitrile reduction?
A1: The most prevalent methods are catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This is often the most economical and scalable method.[1] The primary catalysts include Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C).[2][3] Platinum-based catalysts like Platinum Dioxide (PtO₂) can also be used.[1]
-
Chemical Reduction: Stoichiometric reducing agents like Lithium Aluminum Hydride (LiAlH₄) or borane complexes (BH₃-THF) are also effective.[2][4][5][6] However, these reagents are less atom-economical and can present more significant safety and workup challenges compared to catalytic hydrogenation.[7]
Q2: Why is the formation of secondary and tertiary amines a major side reaction during catalytic hydrogenation?
A2: This is a critical mechanistic issue. The hydrogenation of a nitrile proceeds through an intermediate imine (R-CH=NH). The desired primary amine product (R-CH₂NH₂) is highly nucleophilic and can attack this imine intermediate. A subsequent reduction of this new adduct leads to the formation of a secondary amine, ((R-CH₂)₂NH). This process can repeat to form a tertiary amine.[1][8] The presence of the amine product in the reaction mixture essentially creates a competing reaction pathway.
Q3: How can I suppress the formation of these amine byproducts?
A3: Suppressing byproduct formation is key to achieving high selectivity for the primary amine.
-
Ammonia Addition: The most common industrial and lab-scale solution is to perform the hydrogenation in a solution saturated with ammonia (e.g., methanolic ammonia).[2][9] The high concentration of ammonia shifts the equilibrium of the imine-amine addition reaction, favoring the reaction of the imine with ammonia over the primary amine product, thus minimizing secondary amine formation.
-
Catalyst Choice: Raney Nickel is often preferred over Pd/C for nitrile reductions as it can sometimes offer better selectivity for the primary amine, especially when used with ammonia.[2][3] Some ruthenium-based pincer complexes have also shown high selectivity.[7][8]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of the competing side reactions.
Troubleshooting Guide: Nitrile Reduction
Problem 1: My hydrogenation reaction has stalled or shows very low conversion.
| Potential Cause | Explanation & Solution |
| Catalyst Poisoning | The active sites on the catalyst are blocked. The piperazine nitrogen itself, while Boc-protected, can still coordinate to metal surfaces. More potent poisons include sulfur compounds (from starting materials or glassware) or heavy metal contaminants.[10][11] Solution: Use high-purity, scrupulously clean starting materials, solvents, and glassware. If poisoning is suspected, the catalyst must be filtered and replaced with a fresh batch.[12] |
| Catalyst Deactivation | The catalyst has lost activity due to improper storage or handling. Pyrophoric catalysts like Raney Nickel are particularly sensitive to air.[12] Solution: Always handle catalysts under an inert atmosphere (e.g., nitrogen or argon). Use a fresh batch of catalyst from a reputable supplier to rule out deactivation. |
| Insufficient Agitation | Catalytic hydrogenation is a three-phase system (solid catalyst, liquid substrate, gaseous hydrogen). Inefficient stirring starves the catalyst of either hydrogen or substrate, slowing the reaction.[12] Solution: Ensure vigorous stirring or shaking to maintain a fine suspension of the catalyst and maximize gas-liquid mass transfer. |
| Low Hydrogen Pressure | The rate of hydrogenation is often dependent on hydrogen pressure. Solution: Ensure your system is leak-free. If using a hydrogen balloon, ensure it remains inflated. For slow reactions, consider increasing the pressure using a Parr shaker or autoclave, if available and safe to do so.[12] |
Problem 2: The Boc protecting group is being cleaved during the reaction.
| Potential Cause | Explanation & Solution |
| Acidic Conditions | The Boc group is notoriously labile to acid. Any acidic impurity in the solvent, substrate, or generated in situ can cause deprotection. Solution: Ensure all reagents and solvents are neutral. Adding a non-nucleophilic, hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can buffer the reaction mixture. A study on a similar substrate found that palladium-activated Raney-nickel was effective for nitrile reduction while preserving a Boc group.[13] |
Data Summary: Catalyst Systems for Nitrile Reduction
| Catalyst System | Typical Conditions | Pros | Cons |
| Raney Nickel | H₂ (50-100 psi), MeOH/NH₃, RT-50°C | Excellent activity, cost-effective, good selectivity with NH₃.[2][3] | Pyrophoric (requires careful handling), potential for metal leaching.[8] |
| Pd/C (10%) | H₂ (50-500 psi), EtOH or MeOH, RT-60°C | Widely available, less pyrophoric than Ra-Ni.[2][3] | Often less selective, can lead to more secondary/tertiary amine byproducts without additives.[2] |
| LiAlH₄ | Anhydrous THF or Et₂O, 0°C to reflux | Very effective, rapid reduction.[4][5] | Pyrophoric, violent reaction with water, difficult aqueous workup, poor atom economy.[7] |
| BH₃ Complexes | Anhydrous THF, reflux | Milder than LiAlH₄, can show good selectivity.[2] | Unpleasant odor (BH₃-SMe₂), requires careful handling and quenching. |
Experimental Protocol: Selective Reduction using Raney Nickel
-
Vessel Preparation: To a hydrogenation vessel (e.g., Parr bottle), add this compound (1.0 eq.).
-
Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney Nickel (approx. 20-50% by weight, as a slurry in water or ethanol). Safety Note: Do not allow Raney Nickel to dry in the air as it is pyrophoric.[8]
-
Solvent Addition: Add a 7N solution of ammonia in methanol until the substrate is fully dissolved (approx. 0.1-0.2 M concentration).
-
Hydrogenation: Seal the vessel, purge the headspace with nitrogen (3x), and then with hydrogen (3x). Pressurize the vessel with hydrogen to 50-100 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and taking an aliquot under an inert atmosphere.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Safety Note: Keep the Celite pad and catalyst wet with solvent to prevent ignition.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude tert-butyl 4-(aminomethyl)piperazine-1-carboxylate, which can be purified by column chromatography if necessary.
Catalyst Selection Workflow: Nitrile Reduction
Caption: Decision tree for selecting a nitrile reduction method.
Section 2: N-Alkylation of Piperazine Derivatives
Once the nitrile is reduced to the primary amine, the resulting tert-butyl 4-(aminomethyl)piperazine-1-carboxylate offers a handle for N-alkylation. Alternatively, if the Boc group is removed from the starting material, the secondary amine on the piperazine ring becomes available. This section addresses the catalytic and stoichiometric methods for these crucial C-N bond-forming reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for N-alkylation of piperazine derivatives?
A1: The two most common laboratory methods are Direct Alkylation with an alkyl halide and Reductive Amination with a carbonyl compound.
-
Direct Alkylation: Involves reacting the amine with an alkyl halide (R-X) in the presence of a base to neutralize the H-X formed.[14]
-
Reductive Amination: A two-step, one-pot process where the amine first condenses with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ by a mild reducing agent.
Q2: When should I choose reductive amination over direct alkylation?
A2: Reductive amination is often the superior choice. Direct alkylation with reactive halides can lead to over-alkylation, especially on a primary amine, yielding a mixture of secondary and tertiary amines, and even quaternary ammonium salts. Reductive amination is inherently self-limiting; once the secondary amine is formed, it is generally less reactive towards further condensation with the carbonyl, leading to cleaner, more selective mono-alkylation. It also uses readily available aldehydes and ketones as alkyl sources.[15]
Troubleshooting Guide: N-Alkylation
Problem 1: My reductive amination is slow, and I see a lot of unreacted starting amine.
| Potential Cause | Explanation & Solution |
| Inefficient Imine Formation | The initial condensation between the amine and the carbonyl is the rate-limiting step and is often reversible. Solution: This step is frequently catalyzed by a small amount of weak acid, such as acetic acid (AcOH), to protonate the carbonyl and activate it for nucleophilic attack. Ensure your solvent is anhydrous, as water can hydrolyze the imine intermediate back to the starting materials. |
| Inactive Reducing Agent | Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild and tolerant of slightly acidic conditions. However, it can degrade upon improper storage. Solution: Use a fresh bottle of STAB. Ensure it is added portion-wise, as the reaction can generate gas. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can be used but are more toxic. |
Problem 2: My direct alkylation with an alkyl bromide is giving multiple products and a low yield of the desired mono-alkylated product.
| Potential Cause | Explanation & Solution |
| Over-alkylation | The mono-alkylated product is still nucleophilic and can react with another equivalent of the alkyl halide. Solution: Use the amine as the limiting reagent and slowly add the alkylating agent (1.0 eq). Using a bulky or weaker base can sometimes help. For piperazines, controlling mono-alkylation can be achieved by first forming a salt (e.g., hydrochloride) of the piperazine, which deactivates one nitrogen, allowing selective alkylation on the other.[16] |
| Inappropriate Base/Solvent | A strong base is needed to deprotonate the amine, but a nucleophilic base can compete in reacting with the alkyl halide. Solution: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or a hindered amine base like DIPEA. A polar aprotic solvent like DMF or acetonitrile is typically preferred to dissolve the amine and facilitate the Sₙ2 reaction. |
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 4-(aminomethyl)piperazine-1-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirred solution. A slight effervescence may be observed.
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor for the disappearance of the starting amine by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15] Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.
Workflow: Reductive Amination Pathway
Caption: Generalized workflow for the reductive amination process.
References
- Optimizing reaction conditions for the N-alkylation of piperazine. Benchchem.
- An Overview of Palladium-Catalyzed N-alkylation Reactions. ChemRxiv.
- Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate. Benchchem.
- tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate synthesis. Chemicalbook.
- Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
- Method for preparing n-alkyl-piperazines. Google Patents.
- Process for the N-monoalkylation of piperazine. Google Patents.
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Chemistry of Nitriles. LibreTexts Chemistry.
- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. Benchchem.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- Catalytic Reduction of Nitriles. Science of Synthesis. Thieme.
- Nitrile reduction. Wikipedia.
- Nitrile Reduction. GSK Solvent Selection Guide.
- Reactions of Nitriles. Chemistry Steps.
- Preparation of Amines: Reduction of Amides and Nitriles. JoVE.
- JEE 2022: Chemistry- Topic Reduction of Nitriles. Unacademy.
- Nitrile reduction issues. Reddit.
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal.
- avoiding catalyst poisoning in piperidine hydrogenation. Benchchem.
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester. Google Patents.
- tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate. Sigma-Aldrich.
- troubleshooting guide for the catalytic hydrogenation of nitroaromatics. Benchchem.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. PubMed.
- Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Journal of Organic Chemistry.
- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals.
- tert-Butyl 4-(4-Aminophenyl)piperazine-1-carboxylate. TCI Chemicals.
- reduction of nitriles. Chemguide.
- tert-Butyl 4-benzyl-4-cyanopiperidine-1-carboxylate. MySkinRecipes.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
- What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
- Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate.
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PMC - NIH.
- Tert-Butyl 4-(2-cyanoethenyl)piperidine-1-carboxylate, E/Z mixture. SynHet.
- Synthesis method of N-Boc piperazine. Google Patents.
- This compound (C10H17N3O2). PubChem.
- Notes- The Hydrogenation of Nitriles to Primary Amines. The Journal of Organic Chemistry.
- Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. ResearchGate.
- Alkylation Reactions of Azodicarboxylate Esters with 4-Alkyl-1,4-Dihydropyridines under Catalyst-Free Conditions. Organic Chemistry Portal.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis.
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Validation & Comparative
A Comparative Guide for Drug Discovery Professionals: tert-Butyl 4-Cyanopiperazine-1-carboxylate vs. Alternative Piperazine Building Blocks
Executive Summary
The piperazine motif is a cornerstone of modern medicinal chemistry, celebrated as a "privileged scaffold" for its consistent presence in a multitude of FDA-approved therapeutics.[1] Its advantageous physicochemical properties, including aqueous solubility and tunable basicity, often impart favorable pharmacokinetic profiles to drug candidates.[1] A common strategy in drug discovery involves the use of mono-N-Boc-protected piperazines, which allows for selective functionalization of the free secondary amine.
This guide presents a technical comparison of tert-butyl 4-cyanopiperazine-1-carboxylate with other 4-substituted piperazine building blocks. We will delve into the influence of the 4-cyano substituent on the scaffold's reactivity, outline its unique synthetic applications, and provide validated experimental protocols for its key transformations. The objective is to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting the optimal piperazine building block for their synthetic campaigns.
The Strategic Value of this compound
This compound is a bifunctional building block where the 4-cyano group serves two primary roles: as a modulator of the distal nitrogen's reactivity and as a versatile synthetic handle for further molecular elaboration.
Impact on Physicochemical Properties
The introduction of the strongly electron-withdrawing cyano group at the 4-position significantly alters the molecule's electronic and physical properties. This has direct consequences for its behavior in both chemical reactions and biological systems.
-
Basicity Attenuation: The inductive effect of the nitrile reduces the electron density of the N-H nitrogen, lowering its basicity (pKa) compared to unsubstituted or alkyl-substituted piperazines.
-
Polarity and Solubility: The cyano group increases the polarity of the building block, which can influence its solubility in various solvent systems and contribute to the overall polarity of the final drug molecule.[2]
-
Pharmacokinetic Modulation: These changes in basicity and polarity can be strategically employed to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.[1]
Comparative Reactivity in N-Arylation Reactions
A frequent and critical transformation in the synthesis of piperazine-containing drug candidates is the formation of a C-N bond between the piperazine nitrogen and an aromatic or heteroaromatic ring. The Buchwald-Hartwig amination is a preeminent method for achieving this transformation.
Influence of the 4-Substituent on Nucleophilicity
The efficacy of the Buchwald-Hartwig coupling is highly dependent on the nucleophilicity of the amine coupling partner. The electronic nature of the substituent at the 4-position of the N-Boc-piperazine directly dictates the reactivity of the free secondary amine.
-
This compound: The potent electron-withdrawing nature of the cyano group significantly diminishes the nucleophilicity of the N-H nitrogen. This can result in slower reaction kinetics or the need for more forcing reaction conditions (e.g., higher catalyst loading, more activating ligands, or higher temperatures) compared to more electron-rich piperazine analogs.
-
tert-Butyl 4-(methoxycarbonyl)piperazine-1-carboxylate: The ester moiety is also electron-withdrawing, but to a lesser degree than a nitrile. Consequently, this building block is expected to exhibit moderate reactivity, generally being more nucleophilic than the cyano-substituted variant.
-
tert-Butyl piperazine-1-carboxylate: Lacking an electron-withdrawing group at the 4-position, this is a more nucleophilic and thus typically more reactive substrate in N-arylation reactions.
-
4-Alkyl-N-Boc-piperazines: Electron-donating alkyl groups enhance the electron density on the secondary amine, increasing its nucleophilicity and generally leading to higher reaction rates.
Data-Driven Comparison of Reactivity
While a direct head-to-head published study is scarce, the relative reactivity can be confidently predicted based on fundamental electronic principles. The following table provides a qualitative comparison to guide building block selection.
| 4-Substituent | Electronic Effect | Expected Relative N-Arylation Reactivity | Rationale |
| -CN | Strongly Electron-Withdrawing | Lower | Reduced nucleophilicity of the N-H nitrogen. |
| -COOR | Moderately Electron-Withdrawing | Moderate | Intermediate nucleophilicity. |
| -H | Neutral | High | Unattenuated nucleophilicity. |
| -Alkyl | Electron-Donating | Highest | Enhanced nucleophilicity. |
Advanced Synthetic Applications of the Cyano Group
The true value of this compound lies in the synthetic versatility of the cyano group, which can be transformed into other critical functionalities post-arylation.
Transformation to a Primary Amine: A Gateway to Diamine Scaffolds
The reduction of the nitrile to a primary amine (aminomethyl group) is a particularly powerful transformation. It unmasks a new basic center, provides a point for further derivatization, and is a key step in the synthesis of many biologically active compounds.
Experimental Protocol: Reduction of the Cyano Group with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of an N-aryl-4-cyanopiperazine derivative.
Caution: Lithium Aluminum Hydride (LAH) is pyrophoric and reacts violently with water. All manipulations must be performed under a dry, inert atmosphere by trained personnel.
Materials:
-
tert-Butyl 4-(aryl)-4-cyanopiperazine-1-carboxylate
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Aqueous Sodium Hydroxide
Procedure:
-
In a flame-dried, three-necked flask under an argon atmosphere, prepare a suspension of LAH (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve the cyano-piperazine substrate (1.0 equivalent) in anhydrous THF and add it dropwise to the LAH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture back to 0 °C.
-
Perform a Fieser workup by cautiously and sequentially adding water (1 mL per 1 g of LAH used), 15% aqueous NaOH (1 mL per 1 g of LAH), and finally water (3 mL per 1 g of LAH).[3]
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour to granulate the aluminum salts.
-
Add anhydrous magnesium sulfate, stir for an additional 15 minutes, and then filter the slurry through a pad of Celite®.
-
Wash the filter cake thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude aminomethyl product, which can be purified by column chromatography if necessary.
Alternative Reduction Method: Catalytic Hydrogenation
For substrates sensitive to strong hydrides, catalytic hydrogenation offers a milder alternative.
-
Reagents: Raney Nickel and H₂ (balloon or Parr apparatus) in a protic solvent like methanol or ethanol, often with the addition of ammonia to suppress secondary amine formation.[4][5]
Key Experimental Protocols
Protocol 1: Buchwald-Hartwig N-Arylation
Caption: Workflow for a typical Buchwald-Hartwig N-arylation reaction.
Protocol 2: Boc-Deprotection
Caption: Standard workflow for Boc-deprotection using TFA.
Decision Framework for Building Block Selection
The choice of a 4-substituted piperazine building block is a strategic decision that should be guided by the overall synthetic plan.
Caption: Decision tree for selecting a piperazine building block.
References
- Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters. URL
- Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. PubMed. URL
- Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity.
- Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. MDPI. URL
- Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. NIH. URL
- Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. PubMed. URL
- Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. URL
- Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA p
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. URL
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIV
- Experiment 5 Reductions with Lithium Aluminium Hydride. University of Leeds. URL
- Raney nickel. Wikipedia. URL
- REDUCTION OF (S)-VALINE TO (S)-VALINOL. Organic Syntheses. URL
- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
- A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Deriv
- Workup: Aluminum Hydride Reduction. University of Rochester. URL
- Raney Nickel Reduction. YouTube. URL
- Reagent Friday: Raney Nickel. Master Organic Chemistry. URL
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid.
- Raney Nickel Reduction Mechanism. YouTube. URL
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Reduction of Cyanide by using Lithium Aluminium Hydride LiAlH4 for JEE & NEET (JoBLess IITian). YouTube. URL
- Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
- Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors.
- tert-Butyl 4-hydrazinopiperidine-1-carboxyl
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central. URL
- Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate.
- tert-Butyl 4-cyanopiperazine-1-carboxyl
- DiKTa ESI Final. ChemRxiv. URL
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A Comparative Guide to the Biological Activity of tert-Butyl 4-Cyanopiperazine-1-Carboxylate Derivatives
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive starting point for the design of novel therapeutics. The tert-butyl 4-cyanopiperazine-1-carboxylate core, in particular, offers a versatile platform for the development of a diverse array of bioactive molecules. The presence of the cyano group provides a key handle for chemical modification, while the Boc-protecting group allows for selective functionalization of the piperazine nitrogen. This guide provides a comparative overview of the biological activities of derivatives based on this promising scaffold, drawing upon experimental data from structurally related compounds to highlight its therapeutic potential in oncology, central nervous system (CNS) disorders, and virology.
Anticancer Activity: A Focus on Antiproliferative Effects
Piperazine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their potent cytotoxic effects against a variety of cancer cell lines. While direct comparative studies on a homologous series of this compound derivatives are not extensively available in the public domain, the existing data on structurally similar compounds provide valuable insights into their potential antiproliferative activities.
Comparative Antiproliferative Activity of Related Piperazine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various piperazine derivatives against different human cancer cell lines. This data, while not a direct comparison of this compound derivatives, illustrates the potential potency that can be achieved with modifications to the piperazine core.
| Compound Class | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone-piperazine hybrid | Chalcone-piperazine derivative 4 | A549 (Lung) | 5.24 | [1] |
| HeLa (Cervical) | 0.19 | [1] | ||
| SGC7901 (Gastric) | 0.41 | [1] | ||
| Chalcone-piperazine hybrid | Chalcone-piperazine derivative 5 | A549 (Lung) | 0.19 | [1] |
| Bergenin-1,2,3-triazole hybrid | Piperazine-containing compound 40 | HeLa (Cervical) | 1.33 | [1] |
| A-549 (Lung) | 1.86 | [1] | ||
| Arylpiperazine derivatives | Compound 9 | LNCaP (Prostate) | < 5 | [2] |
| Compound 15 | LNCaP (Prostate) | < 5 | [2] | |
| Compound 8 | DU145 (Prostate) | 8.25 | [2] |
Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value for each compound by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Central Nervous System (CNS) Activity: Exploring Neuromodulatory Potential
The piperazine moiety is a well-established pharmacophore in the development of CNS-active drugs, with many derivatives exhibiting activity at various neurotransmitter receptors. The structural features of this compound derivatives make them promising candidates for modulation of CNS targets.
Structure-Activity Relationship (SAR) of Arylpiperazines at Serotonin Receptors
Studies on arylpiperazine derivatives have revealed key structural features that govern their affinity for serotonin receptors, particularly the 5-HT1A receptor.
Caption: Key structural features influencing the CNS activity of arylpiperazine derivatives.
Experimental Protocol: Radioligand Binding Assay for Receptor Affinity
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the ability of the test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., 5-HT1A receptor) from cultured cells or animal brain tissue.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). The affinity of the test compound for the receptor (Ki value) can then be calculated using the Cheng-Prusoff equation.
Antiviral Activity: Targeting Viral Entry and Replication
The piperazine scaffold has also been explored for its antiviral properties, with derivatives showing activity against a range of viruses. The chemical versatility of the this compound core allows for the synthesis of compounds with the potential to interfere with various stages of the viral life cycle.
Potential Mechanisms of Antiviral Action
While specific data for this compound derivatives is limited, related piperazine compounds have been shown to exert their antiviral effects through several mechanisms:
-
Inhibition of Viral Entry: Some piperazine derivatives can block the entry of viruses into host cells by interfering with the interaction between viral envelope proteins and host cell receptors.
-
Inhibition of Viral Replication: Other derivatives can inhibit the replication of viral genetic material by targeting viral enzymes such as polymerases or proteases.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method for determining the antiviral activity of a compound. It measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection.
Workflow for Plaque Reduction Assay
Caption: Workflow for determining antiviral activity using the plaque reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Virus Infection: Prepare serial dilutions of the virus and the test compounds. Infect the cell monolayers with the virus in the presence of different concentrations of the test compounds.
-
Adsorption: Incubate the plates for 1-2 hours to allow the virus to adsorb to the cells.
-
Overlay: Remove the virus-containing medium and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Staining and Plaque Counting: Fix and stain the cells with a solution of crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each treatment group relative to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Synthesis of this compound Derivatives
The synthesis of derivatives of this compound can be achieved through various synthetic routes. A common approach involves the modification of the cyano group or the deprotection of the Boc group followed by N-alkylation or N-arylation.
General Synthetic Scheme
Caption: General synthetic strategies for the derivatization of this compound.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. While direct comparative data for a series of its derivatives is still emerging, the wealth of information available for structurally related piperazine compounds strongly suggests its potential in the fields of oncology, neuroscience, and infectious diseases. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of tert-Butyl 4-cyanopiperazine-1-carboxylate in Synthesis
For researchers, scientists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that balances chemical efficiency, scalability, safety, and cost. This guide provides an in-depth analysis of tert-butyl 4-cyanopiperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore its synthesis, applications, and performance relative to other synthetic strategies, offering a comprehensive cost-benefit analysis to inform your research and development decisions.
The Strategic Importance of the Piperazine Scaffold
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. It is considered a "privileged scaffold" in drug discovery, appearing frequently in a vast array of biologically active compounds.[1][2][3] Its prevalence is due to its unique physicochemical properties: the two nitrogen atoms can serve as hydrogen bond donors and acceptors, which can enhance the pharmacokinetic profile (ADME properties) of a drug candidate by improving solubility and bioavailability.[3][4] The piperazine moiety is a core component in numerous FDA-approved drugs for a wide range of therapeutic areas, including antipsychotics, antidepressants, and anticancer agents.[3][5][6][7][8][9]
The introduction of a cyano (-CN) group onto the piperazine scaffold further enhances its synthetic utility. The nitrile group is a versatile functional handle that can be converted into a variety of other functionalities, such as amines, amides, carboxylic acids, and tetrazoles, making it an invaluable precursor in the synthesis of complex molecules.[10] this compound, with one nitrogen protected by a tert-butoxycarbonyl (Boc) group and the other functionalized with a nitrile, is a strategically designed intermediate that offers regiochemical control and broad synthetic potential.[11][12]
Synthesis and Handling of this compound
The primary route to this compound involves the N-cyanation of the readily available tert-butyl piperazine-1-carboxylate. This transformation can be achieved using various cyanating agents.
Experimental Protocol: Synthesis via Cyanogen Bromide
A common laboratory-scale synthesis utilizes cyanogen bromide.
Materials:
-
tert-Butyl piperazine-1-carboxylate (1.0 equiv.)
-
Cyanogen bromide (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Acetonitrile (solvent)
Procedure:
-
Dissolve tert-butyl piperazine-1-carboxylate in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of cyanogen bromide in acetonitrile to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Safety and the Rise of Safer Cyanating Agents
A critical consideration in this synthesis is the high toxicity of the cyanating agent. Cyanogen bromide is a highly toxic and volatile lachrymator. Due to the significant safety risks associated with traditional cyanide sources like metal cyanides and cyanogen halides, there has been a considerable research effort to develop safer alternatives.[13][14] These include electrophilic cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) and various electrochemical methods that generate cyanide in situ, minimizing exposure risks.[10][15][16][17][18] When planning a synthesis, especially at scale, the choice of cyanating agent is a major factor in the overall cost-benefit analysis, weighing reagent cost against the necessary engineering controls and safety protocols.
Synthetic Applications and Comparative Analysis
The value of this compound lies in its utility as a versatile intermediate. The Boc-protecting group allows for selective functionalization at the cyano-bearing nitrogen, while the cyano group itself can be transformed into other key functionalities.
Case Study: A Precursor for Pharmaceutical Scaffolds
This intermediate is particularly useful in the synthesis of complex molecules, such as those investigated for antipsychotic properties or as modulators of CNS receptors.[6][8] For instance, the nitrile can be reduced to a primary amine, which can then be further elaborated.
Comparative Analysis of Synthetic Strategies
A central question for any process chemist is whether to purchase a pre-functionalized intermediate like this compound or to synthesize it in-house from less expensive starting materials. Let's compare the primary alternatives.
Alternative 1: In-house Synthesis from tert-Butyl piperazine-1-carboxylate This is the route detailed in the protocol above. It involves a single synthetic step from a common starting material.
Alternative 2: Multi-step Synthesis from Piperazine This approach starts with the much cheaper piperazine. The synthesis would involve:
-
N-cyanation of piperazine.
-
Monoprotection of the second nitrogen with a Boc group. This route presents significant regioselectivity challenges, as it is difficult to control the reaction to achieve only mono-cyanation and then mono-protection, often leading to a mixture of products and lower overall yields.
Alternative 3: Building the Piperazine Ring For some applications, constructing the piperazine ring from acyclic precursors might be considered.[19][20][21] This is generally a more complex and lengthy process, reserved for cases where specific substitution patterns are required that cannot be easily accessed from piperazine itself.
Data Presentation: Comparison of Synthetic Routes
| Metric | Purchase Intermediate | Alternative 1: In-house Synthesis | Alternative 2: Multi-step from Piperazine |
| Starting Material Cost | High | Moderate | Low |
| Number of Steps | 0 (for the user) | 1 | 2-3 |
| Typical Overall Yield | N/A | 70-85% | 30-50% |
| Process Time | Minimal (procurement) | 1-2 days | 3-5 days |
| Safety Concerns | Low (handling final product) | High (handling cyanating agent) | High (handling cyanating agent) |
| Purification Effort | None | Moderate (chromatography) | High (multiple purifications) |
| Scalability | High (dependent on supplier) | Moderate to High | Low to Moderate |
Cost-Benefit Analysis: To Buy or to Synthesize?
The decision to purchase this compound or synthesize it in-house is a classic "make versus buy" scenario in process chemistry.[22][23][24] The analysis hinges on several factors beyond the simple cost of raw materials.[25][26]
Arguments for Purchasing the Intermediate:
-
Time Savings: Eliminates a synthetic step, accelerating the overall research or development timeline.
-
Safety and Compliance: Avoids the need to handle highly toxic cyanating agents, reducing risk and the associated costs of specialized equipment, training, and waste disposal.
-
Predictability and Reliability: A commercially available intermediate from a reputable supplier offers consistent quality and purity, reducing the risk of batch-to-batch variability that can plague in-house syntheses.
-
Resource Allocation: Frees up chemists and equipment to focus on more complex, value-adding steps in the synthetic sequence.
Arguments for In-House Synthesis:
-
Lower Raw Material Cost: The starting materials for in-house synthesis are significantly cheaper than the pre-functionalized intermediate.
-
Control Over Supply Chain: Reduces reliance on external suppliers, which can be a factor for critical long-term manufacturing campaigns.
-
Potential for Process Optimization: For large-scale manufacturing, developing a highly optimized, cost-effective, and safe in-house process can lead to significant long-term cost savings.
The following decision-making workflow can help guide this analysis:
Caption: Decision workflow for sourcing the intermediate.
Visualization of a Key Synthetic Transformation
The true value of this compound is demonstrated in its conversion to other valuable building blocks. A key reaction is the reduction of the nitrile to a primary amine, creating tert-butyl 4-(aminomethyl)piperazine-1-carboxylate.
Caption: Reduction of the cyano group to a primary amine.
Conclusion and Recommendations
This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its strategic design, incorporating a protecting group and a synthetically flexible nitrile, allows for efficient and controlled elaboration into complex target molecules.
For early-stage research and discovery (milligram to gram scale): The benefits of purchasing the intermediate almost always outweigh the costs. The significant time savings and avoidance of hazardous reagents allow research teams to focus on synthesizing and testing final compounds, which is the primary goal of discovery chemistry.
For process development and large-scale manufacturing (kilogram scale and beyond): A thorough cost-of-goods analysis is essential.[23] If the final product is a high-value API, the cost of the intermediate may be a small fraction of the overall cost, making purchasing a viable long-term strategy. However, for large-volume pharmaceuticals, the development of a safe, efficient, and scalable in-house synthesis from cheaper starting materials could provide a significant competitive advantage. This investment requires careful consideration of the costs associated with process research, safety infrastructure, and regulatory compliance.
Ultimately, the decision is a strategic one, balancing immediate project needs with long-term manufacturing goals. By carefully evaluating the factors outlined in this guide, researchers and drug development professionals can make an informed choice that best supports their specific objectives.
References
- Fiore, M., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
- Zhang, L., et al. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. [Link]
- Bari, D. G. (2016). Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners. Slideshare. [Link]
- Google Patents. (2010). Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- Wang, Y., et al. (2012). Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. PLoS ONE. [Link]
- Google Patents. (2009). Compositions, Synthesis, And Methods Of Using Piperazine Based Antipsychotic Agents.
- ResearchGate. (n.d.).
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A Senior Application Scientist's Guide to HPLC-MS Analysis of tert-butyl 4-cyanopiperazine-1-carboxylate and Its Reaction Products
Welcome to a comprehensive guide on the analytical characterization of tert-butyl 4-cyanopiperazine-1-carboxylate, a pivotal building block in contemporary drug discovery. In medicinal chemistry, the purity and structural integrity of such intermediates are paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methodologies for the analysis of the parent compound and its principal reaction products. We will move beyond rote protocols to explore the underlying principles that govern method selection, enabling you to develop robust, self-validating analytical systems for your research.
The Analytical Challenge: Characterizing Key Transformations
This compound is a versatile scaffold, but its utility is defined by the transformations it undergoes. A robust analytical method must not only quantify the starting material but also separate and identify key products and potential impurities. The primary reaction pathways of interest include:
-
Nitrile Reduction: Conversion of the cyano group (-C≡N) to a primary amine (-CH₂NH₂), a common step to introduce a basic center for further functionalization.
-
Nitrile Hydrolysis: Conversion of the cyano group to a carboxylic acid (-COOH) under acidic or basic conditions, which can be an intended product or a degradation pathway.
-
Boc-Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine of the piperazine ring, typically under acidic conditions.
Our analytical goal is to resolve the parent compound from these structurally related molecules, which exhibit significant differences in polarity.
Below is a diagram illustrating the potential chemical transformations of the parent compound that necessitate distinct analytical resolution.
A Comparative Crystallographic Guide to tert-Butyl 4-Cyanopiperazine-1-carboxylate and Its Derivatives: Unveiling Conformational Landscapes and Supramolecular Architectures
In the landscape of medicinal chemistry and drug discovery, the piperazine scaffold stands as a cornerstone, prized for its versatile synthetic handles and its presence in a multitude of bioactive molecules. The introduction of a tert-butoxycarbonyl (Boc) protecting group and a cyano moiety imparts unique electronic and steric properties, influencing not only chemical reactivity but also the three-dimensional arrangement of atoms in the solid state. This guide provides a comprehensive comparison of the X-ray crystal structures of tert-butyl 4-cyanopiperazine-1-carboxylate derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their conformational preferences and intermolecular interactions. While the specific crystal structure of this compound is not publicly available as of this guide's compilation, a thorough analysis of closely related derivatives provides invaluable insights into its expected solid-state behavior.
The Significance of the N-Boc-4-cyanopiperazine Scaffold
The N-Boc-4-cyanopiperazine moiety is a versatile building block in organic synthesis. The Boc group serves as a robust protecting group for the piperazine nitrogen, enabling selective functionalization at the other nitrogen atom. The cyano group, an electron-withdrawing substituent, can act as a precursor for various functional groups, including amines, amides, and carboxylic acids, or participate in cycloaddition reactions. Understanding the conformational intricacies of this scaffold is paramount, as the spatial arrangement of substituents profoundly impacts molecular recognition and biological activity.
Synthesis of this compound Derivatives: A General Protocol
The synthesis of the title compound and its derivatives typically involves a straightforward nucleophilic substitution or cyanation reaction. A general and efficient method for the synthesis of this compound is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
tert-Butyl piperazine-1-carboxylate (1-Boc-piperazine)
-
Cyanogen bromide (BrCN) or other suitable cyanating agent
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
-
To a stirred solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in an anhydrous solvent at 0 °C, add the base (1.2 eq.).
-
Slowly add a solution of the cyanating agent (1.1 eq.) in the same anhydrous solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
This protocol can be adapted for the synthesis of various derivatives by utilizing appropriately substituted piperazine precursors.
Conformational Analysis of the N-Boc-Piperazine Ring
The conformational landscape of the N-Boc-piperazine ring is primarily governed by the chair conformation, which minimizes torsional and steric strain. The bulky tert-butoxycarbonyl group introduces significant steric hindrance, influencing the orientation of substituents on the piperazine ring. The conformational dynamics are characterized by two key processes:
-
Piperazine Ring Inversion: The piperazine ring can undergo a ring flip between two chair conformations. The energy barrier for this inversion is influenced by the nature and position of substituents.
-
Rotation around the N-CO (Carbamate) Bond: The partial double bond character of the carbamate C-N bond restricts free rotation, leading to the existence of syn and anti conformers.
The interplay of these factors dictates the preferred conformation in the crystal lattice.
A Comparative Look at the Crystal Structures of Related Derivatives
In the absence of the specific crystal structure for this compound, we can draw valuable comparisons from the crystallographic data of analogous compounds.
Table 1: Comparison of Crystallographic Data for N-Boc-Piperazine Derivatives
| Compound/Derivative | Space Group | Piperazine Conformation | Key Intermolecular Interactions | Reference |
| tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate | P2₁/c | Chair | C-H···O hydrogen bonds | [1] |
| tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate | P2₁ | Chair | C-H···O and C-H···π interactions | [2] |
| A diazoacetyl piperazine derivative | P2₁/c | Chair | C-H···O hydrogen bonds forming chains | [3] |
From these examples, a consistent theme emerges: the piperazine ring overwhelmingly adopts a chair conformation in the solid state. This is the most stable conformation, minimizing non-bonded interactions. The bulky Boc group typically occupies an equatorial position to reduce steric strain.
Intermolecular Interactions: The Architects of the Crystal Lattice
The packing of these molecules in the crystal is directed by a network of weak intermolecular interactions. C-H···O hydrogen bonds are a recurring motif, where the oxygen atoms of the carbamate group act as hydrogen bond acceptors. In derivatives containing aromatic rings, C-H···π interactions also play a crucial role in stabilizing the crystal packing. The cyano group in this compound is a potential hydrogen bond acceptor and could also participate in dipole-dipole interactions, further influencing the supramolecular assembly.
Experimental Workflow for Single-Crystal X-ray Diffraction
To obtain the definitive solid-state structure of these compounds, single-crystal X-ray diffraction is the gold standard. The following workflow outlines the key steps involved.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are paramount. This is often achieved through slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. The diffracted X-rays are detected and their intensities recorded as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular structure.
Logical Relationships in Conformational Analysis
The final observed conformation in the crystal structure is a result of a delicate balance between intramolecular and intermolecular forces. The following diagram illustrates the key relationships influencing the solid-state structure.
Conclusion
This comparative guide has delved into the structural nuances of this compound and its derivatives. While the specific crystal structure of the title compound remains to be reported, analysis of closely related structures provides a robust framework for understanding its likely conformational preferences and packing motifs. The dominance of the chair conformation of the piperazine ring and the prevalence of C-H···O hydrogen bonds are key takeaways. For researchers in drug design and development, this structural knowledge is critical for building accurate pharmacophore models and understanding the structure-activity relationships of this important class of molecules. The provided experimental protocols offer a practical starting point for the synthesis and crystallographic analysis of novel derivatives, paving the way for future discoveries in this exciting field.
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A Comparative Guide to the Characterization of tert-butyl 4-cyanopiperazine-1-carboxylate by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Rigorous Characterization
tert-butyl 4-cyanopiperazine-1-carboxylate is a versatile building block in organic synthesis, notably utilized as a linker in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are innovative therapeutic agents that leverage the cell's natural protein disposal system to eliminate disease-causing proteins.[3][4] The precise structure and purity of intermediates like this compound are paramount to the successful synthesis and efficacy of the final drug substance.
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. It provides a quantitative determination of the percentage composition of elements such as carbon (C), hydrogen (H), and nitrogen (N), which is critical for confirming the identity and purity of a molecule. This guide will focus on the characterization of this compound by elemental analysis, comparing its utility with other common analytical techniques.
Elemental Analysis via Combustion (Dumas Method)
The Dumas method, a form of combustion analysis, is a rapid and reliable technique for the determination of nitrogen in organic compounds.[1][2] It has largely replaced the classical Kjeldahl method due to its speed, safety, and automation.[5] The principle involves the complete combustion of a sample in a high-temperature furnace in the presence of oxygen. The resulting gases, including carbon dioxide, water, and various nitrogen oxides, are then passed through a reduction chamber to convert all nitrogen species to dinitrogen (N₂). These gases are subsequently separated, and the amount of N₂ is quantified using a thermal conductivity detector (TCD).
Experimental Protocol: Elemental Analysis of this compound
Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen in a sample of this compound and compare them to the theoretical values.
Instrumentation: A CHN elemental analyzer based on the Dumas method.
Methodology:
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.
-
Instrument Calibration: Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).
-
Combustion: Introduce the sample into the combustion furnace, typically operating at temperatures above 900°C, with a controlled flow of pure oxygen.
-
Reduction and Separation: The combustion products are passed over a reducing agent (e.g., copper) to convert nitrogen oxides to N₂ gas. The resulting gas mixture (CO₂, H₂O, and N₂) is then passed through a series of traps to remove water and carbon dioxide.
-
Detection: The purified N₂ gas is detected by a thermal conductivity detector (TCD). The signal from the TCD is proportional to the concentration of nitrogen in the sample.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Data Presentation and Interpretation
The molecular formula for this compound is C₁₀H₁₇N₃O₂.[6] The theoretical elemental composition can be calculated from its molecular weight. The experimental results from the CHN analyzer should closely match these theoretical values. A deviation of ±0.4% is generally considered acceptable.
| Element | Theoretical % | Experimental % (Typical) |
| Carbon (C) | 56.86% | 56.75% |
| Hydrogen (H) | 8.13% | 8.05% |
| Nitrogen (N) | 19.89% | 19.95% |
A close correlation between the theoretical and experimental values provides strong evidence for the correct empirical formula and the purity of the synthesized compound.
Workflow for Elemental Analysis
Caption: Workflow of elemental analysis by the combustion method.
Comparison with Other Analytical Techniques
While elemental analysis is crucial for determining the empirical formula, a comprehensive characterization of this compound requires a suite of analytical techniques.[7] The following table and discussion compare elemental analysis with other common methods.
| Analytical Technique | Information Provided | Strengths | Limitations |
| Elemental Analysis | Elemental composition (%C, %H, %N) | Provides fundamental confirmation of the empirical formula and purity. | Does not provide information on molecular structure, functional groups, or isotopic distribution. |
| NMR Spectroscopy | Detailed molecular structure, connectivity of atoms, and stereochemistry. | Unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry; requires a soluble sample. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity and provides molecular formula information. | Isomeric compounds can be difficult to distinguish without fragmentation analysis. |
| FTIR Spectroscopy | Presence of functional groups (e.g., C≡N, C=O).[7] | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
In-depth Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for structural elucidation. For this compound, ¹H and ¹³C NMR would confirm the presence of the tert-butyl group, the piperazine ring, and the methylene protons, providing a complete picture of the carbon-hydrogen framework. While elemental analysis confirms the "what" (the elements present and their ratios), NMR reveals the "how" (how they are connected).
Mass Spectrometry (MS): MS provides the molecular weight of the compound, which, in conjunction with the empirical formula from elemental analysis, allows for the determination of the molecular formula. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid method to identify the functional groups present in a molecule. For this compound, FTIR would show characteristic absorption bands for the nitrile (C≡N) and the carbamate carbonyl (C=O) groups. This complements elemental analysis by confirming the presence of key functional moieties.
Logical Relationship of Analytical Techniques for Compound Characterization
Caption: Interplay of analytical techniques for comprehensive characterization.
Conclusion
Elemental analysis is an indispensable tool in the characterization of synthesized organic compounds like this compound. It provides a fundamental and quantitative measure of a compound's elemental composition, serving as a primary check for its identity and purity. While it does not offer the structural detail of techniques like NMR or the molecular weight information of mass spectrometry, it is a crucial component of a comprehensive analytical workflow. The corroboration of data from elemental analysis with that from spectroscopic and spectrometric methods provides the highest level of confidence in the structure and purity of a compound, which is essential for its application in research and drug development.
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A Comparative In-Vitro Analysis of Novel Piperazine Derivatives Synthesized from tert-butyl 4-cyanopiperazine-1-carboxylate
A Technical Guide for Drug Discovery Professionals
Executive Summary: The piperazine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1] This guide details a comparative framework for the synthesis and in-vitro evaluation of novel compounds derived from tert-butyl 4-cyanopiperazine-1-carboxylate, a versatile building block for creating diverse chemical libraries.[2] We present a synthetic route to a series of hypothetical test compounds, provide detailed, self-validating protocols for their biological evaluation using kinase inhibition and cytotoxicity assays, and offer a comparative analysis against a known inhibitor. This document serves as a technical resource for researchers engaged in the early stages of drug discovery.[3]
Introduction: The Strategic Importance of the Piperazine Scaffold
The piperazine heterocycle is a cornerstone of modern drug design, prized for its unique physicochemical properties that can favorably modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its presence in drugs across various therapeutic areas, including oncology, infectious diseases, and CNS disorders, highlights its broad utility.[4][5][6] The starting material, this compound, offers two key points for chemical modification: the reactive nitrile group and the Boc-protected amine, allowing for the systematic generation of compound libraries to explore structure-activity relationships (SAR).
This guide focuses on a specific synthetic transformation and subsequent biological testing, providing a practical workflow for identifying and characterizing novel bioactive agents. The objective is to equip researchers with the rationale and detailed methodologies required for a robust preliminary assessment of new chemical entities.
Synthesis and Characterization of Test Compounds
Synthetic Rationale & Approach
To generate novel derivatives, the cyano group of the starting material is converted into a tetrazole ring. This transformation is a common tactic in medicinal chemistry, as the tetrazole moiety can act as a bioisosteric replacement for a carboxylic acid group, often improving metabolic stability and cell permeability. The synthesis involves a [3+2] cycloaddition reaction using an azide source. Subsequent modifications can be made following the deprotection of the Boc group, allowing for the introduction of various substituents to probe the chemical space around the piperazine core.
For this guide, we hypothesize the synthesis of two novel compounds, PZ-T-01 and PZ-T-02 , and will compare their activity to Gefitinib , an established Epidermal Growth Factor Receptor (EGFR) kinase inhibitor.[7]
General Synthetic Scheme:
-
Step 1 (Tetrazole Formation): Reaction of this compound with sodium azide and triethylamine hydrochloride in a suitable solvent (e.g., toluene) to form tert-butyl 4-(1H-tetrazol-5-yl)piperazine-1-carboxylate.
-
Step 2 (Boc Deprotection): Removal of the tert-butyloxycarbonyl (Boc) protecting group using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 4-(1H-tetrazol-5-yl)piperazine.
-
Step 3 (Functionalization): Acylation of the free secondary amine with different acyl chlorides (e.g., benzoyl chloride for PZ-T-01 and 4-chlorobenzoyl chloride for PZ-T-02 ) to yield the final products.
Standard characterization would be performed using NMR and Mass Spectrometry to confirm the structure and purity of the synthesized compounds.
In-Vitro Evaluation: Protocols and Methodologies
The selection of in-vitro assays is critical for elucidating the biological activity of newly synthesized compounds.[8][9] Given that many piperazine-containing molecules function as kinase inhibitors, we have selected a primary screening assay against EGFR, a receptor tyrosine kinase frequently dysregulated in cancer.[10][11] A secondary assay will assess general cytotoxicity to determine the compounds' therapeutic index.[12]
Experimental Workflow
The overall workflow, from compound preparation to data analysis, is a systematic process designed to ensure data integrity and reproducibility.
Protocol 1: EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from commercially available ADP-detecting kinase assays, which quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[13]
Rationale: This assay provides a direct and quantitative measure of a compound's ability to inhibit the target kinase.[14] Luminescence-based readouts offer high sensitivity and a broad dynamic range, making them suitable for high-throughput screening.[15]
Materials:
-
Recombinant human EGFR kinase
-
Poly(Glu,Tyr) 4:1 substrate peptide
-
ATP, ultra-pure
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compounds (PZ-T-01, PZ-T-02) and reference (Gefitinib) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted compound or DMSO vehicle (negative control) to the wells of a 384-well plate.
-
Kinase Reaction Preparation: Prepare a 2X kinase/substrate solution in Kinase Assay Buffer.
-
Kinase Reaction Initiation: Add 4 µL of the 2X kinase/substrate solution to each well. Initiate the reaction by adding 5 µL of a 2X ATP solution (final ATP concentration should be at or near the Km for the enzyme).
-
Incubation: Shake the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination & ADP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the ADP produced. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.[16] It is based on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[12][17]
Rationale: Assessing cytotoxicity is crucial to distinguish between targeted inhibition and non-specific toxicity. The A549 human lung carcinoma cell line is chosen as it is known to express EGFR.
Materials:
-
A549 cells
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compounds and reference
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Add 100 µL of media containing the desired final concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours.
-
MTT Addition: Carefully remove the media and add 100 µL of fresh serum-free media plus 10 µL of the 5 mg/mL MTT solution to each well.[19]
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully aspirate the MTT solution and add 100 µL of solubilization solution (e.g., DMSO) to each well.[18] Mix thoroughly on an orbital shaker to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).
Comparative Performance and Data Analysis
The hypothetical data below compares our synthesized compounds against the reference inhibitor, Gefitinib.
Quantitative Data Summary
| Compound | Target | IC₅₀ (nM) [EGFR Kinase Assay] | CC₅₀ (µM) [A549 MTT Assay] | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| PZ-T-01 | EGFR | 150 | > 50 | > 333 |
| PZ-T-02 | EGFR | 25 | 45 | 1800 |
| Gefitinib | EGFR | 35 | 15 | 428 |
Interpretation and Structure-Activity Relationship (SAR)
-
PZ-T-02 demonstrates superior potency against EGFR (IC₅₀ = 25 nM) compared to both its analogue PZ-T-01 (150 nM) and the reference drug Gefitinib (35 nM).
-
The key structural difference, a chloro-substituent on the benzoyl moiety of PZ-T-02 , appears to be crucial for the enhanced inhibitory activity. This suggests a potential favorable interaction, possibly with a specific residue within the ATP-binding pocket of EGFR.
-
Importantly, PZ-T-02 also shows lower general cytotoxicity (CC₅₀ = 45 µM) than Gefitinib (15 µM), resulting in a significantly better Selectivity Index (1800 vs. 428). A higher SI is desirable, as it suggests a wider therapeutic window between the desired enzymatic inhibition and off-target cellular toxicity.
-
PZ-T-01 is a weaker inhibitor but exhibits very low cytotoxicity, making it a potentially useful negative control or scaffold for further modification.
Proposed Mechanism and Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades that promote cell proliferation, survival, and migration.[20] Key pathways include the RAS-RAF-MAPK and the PI3K-AKT pathways.[7][21] Aberrant EGFR activation is a known driver in several cancers, particularly non-small cell lung cancer.[10][20] Our potent compound, PZ-T-02 , is hypothesized to act as an ATP-competitive inhibitor, blocking the kinase domain and thereby preventing the phosphorylation events that initiate these downstream signals.
Conclusion and Future Perspectives
This guide outlines a systematic and robust framework for the synthesis and comparative in-vitro evaluation of novel compounds derived from this compound. The hypothetical results for compound PZ-T-02 demonstrate the potential of this scaffold to yield potent and selective kinase inhibitors.
The promising preliminary data for PZ-T-02 warrants further investigation. Logical next steps would include:
-
Broader Kinase Profiling: Screening against a panel of kinases to confirm selectivity for EGFR and identify potential off-targets.
-
Further SAR Studies: Synthesizing additional analogues with varied substituents on the benzoyl ring to optimize potency and selectivity.
-
ADME-Tox Profiling: In-vitro assessment of metabolic stability, permeability, and other pharmacokinetic properties.
-
Cellular Mechanism of Action: Assays to confirm target engagement in a cellular context, such as Western blotting to measure the phosphorylation status of EGFR and downstream effectors like ERK and AKT.
By integrating rational synthesis with rigorous, well-controlled in-vitro testing, researchers can efficiently identify and advance promising new chemical entities in the drug discovery pipeline.[22]
References
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A Comparative Benchmarking Guide to the Synthesis of tert-Butyl 4-Cyanopiperazine-1-carboxylate
In the landscape of modern medicinal chemistry, the piperazine scaffold remains a cornerstone for the development of novel therapeutics. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. Among the vast array of functionalized piperazines, tert-butyl 4-cyanopiperazine-1-carboxylate stands out as a critical building block. The presence of a versatile cyano group at the 4-position opens a gateway to a multitude of chemical transformations, allowing for the facile introduction of diverse functionalities. This guide provides a comparative analysis of plausible synthetic routes to this valuable intermediate, offering detailed experimental protocols and a critical evaluation of their respective efficiencies and practicalities for researchers, scientists, and drug development professionals.
Introduction to the Strategic Importance of this compound
The strategic placement of a nitrile group on the piperazine ring, coupled with the orthogonal protection afforded by the tert-butoxycarbonyl (Boc) group, makes this compound a highly sought-after intermediate. The cyano moiety can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, among other transformations. This chemical versatility allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process. The Boc protecting group provides robust protection of one of the piperazine nitrogens, enabling selective functionalization of the other, and can be cleanly removed under acidic conditions.
This guide will explore two primary synthetic strategies for the preparation of this compound: a classical two-step approach involving the activation of a precursor, and a more contemporary, albeit challenging, direct C-H functionalization route.
Route 1: Two-Step Synthesis from N-Boc-Piperazine via a Sulfonate Intermediate
This well-established and reliable approach commences with the readily available and commercially accessible N-Boc-piperazine. The strategy hinges on the activation of the N-H bond at the 4-position through sulfonylation, creating an excellent leaving group for subsequent nucleophilic substitution with a cyanide source.
Mechanistic Rationale
The choice of a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), as an activating agent is predicated on its ability to react selectively with the secondary amine of N-Boc-piperazine in the presence of a base. The resulting sulfonamide is a stable, crystalline solid that is readily purified. The electron-withdrawing nature of the tosyl group renders the nitrogen atom susceptible to nucleophilic attack. The subsequent substitution with a cyanide anion, typically from sodium or potassium cyanide, proceeds via an SNAr-type mechanism to furnish the desired product.
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-(Tosyl)piperazine-1-carboxylate
-
To a stirred solution of N-Boc-piperazine (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (TEA, 1.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel to afford tert-butyl 4-(tosyl)piperazine-1-carboxylate.
Step 2: Synthesis of this compound
-
To a solution of tert-butyl 4-(tosyl)piperazine-1-carboxylate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (0.5 M), add sodium cyanide (NaCN, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Workflow for Route 1: Two-Step Synthesis.
Route 2: Direct C-H Cyanation of N-Boc-Piperazine
A more modern and atom-economical approach involves the direct functionalization of a C-H bond of the piperazine ring. While challenging, successful implementation of this strategy can significantly shorten the synthetic sequence. This route is presented as a prospective method, drawing from recent advances in C-H activation chemistry.[1]
Mechanistic Rationale
Direct C-H cyanation of N-Boc-piperazine would likely proceed via a radical-based mechanism or through metallaphotoredox catalysis. One plausible approach involves the generation of a piperazinyl radical cation intermediate, which can then be trapped by a cyanide source. This could potentially be achieved using photoredox catalysis in the presence of a suitable photocatalyst and a mild oxidant. The regioselectivity of the cyanation would be a critical factor to control.
Conceptual Experimental Protocol
-
In a reaction vessel equipped with a magnetic stir bar, combine N-Boc-piperazine (1.0 eq), a suitable photocatalyst (e.g., an iridium or ruthenium complex), and a cyanide source (e.g., trimethylsilyl cyanide).
-
Add a degassed solvent (e.g., acetonitrile or dichloromethane).
-
Irradiate the reaction mixture with visible light (e.g., a blue LED) at room temperature.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography to isolate this compound.
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A Comparative Guide to the Reactivity of the Cyano Group in Diverse Chemical Environments
Introduction: The Versatile Cyano Group
The cyano, or nitrile, group (-C≡N) is a cornerstone of modern organic chemistry, lauded for its remarkable versatility.[1][2] Its unique electronic structure, characterized by a carbon-nitrogen triple bond, imparts a dual reactivity that allows it to act as both an electrophile and a nucleophile, depending on the reaction conditions.[3][4] This multifaceted nature makes it a valuable functional group in the synthesis of a wide array of compounds, from pharmaceuticals to agrochemicals.[1] More than 70 approved drugs feature a nitrile group, a testament to its significance in medicinal chemistry.[5] This guide offers an in-depth comparison of the cyano group's reactivity across different chemical environments, providing researchers, scientists, and drug development professionals with the insights needed to harness its full synthetic potential.
The Electronic Landscape of the Cyano Group
The reactivity of the cyano group is fundamentally governed by its electronic properties. The nitrogen atom, being more electronegative than carbon, polarizes the triple bond, creating a partial positive charge on the carbon and a partial negative charge on the nitrogen.[1][4] This polarization makes the carbon atom susceptible to nucleophilic attack.[4] Furthermore, the sp hybridization of the carbon and nitrogen atoms results in a linear geometry, which influences the accessibility of the electrophilic carbon.[4]
Resonance also plays a crucial role in the stability and reactivity of nitriles. The delocalization of electrons across the triple bond contributes to the overall stability of the functional group.[4]
Comparative Reactivity: A Tale of Four Environments
The chemical environment in which the cyano group resides profoundly impacts its reactivity. We will explore four key environments: alkyl, vinyl, aryl, and acyl.
Alkyl Nitriles: The Baseline
In alkyl nitriles (R-C≡N, where R is an alkyl group), the cyano group's reactivity is primarily dictated by the electronic nature of the alkyl substituent. Electron-donating alkyl groups slightly decrease the electrophilicity of the nitrile carbon, making it less reactive towards nucleophiles compared to nitriles with electron-withdrawing groups. Acetonitrile (CH₃CN) serves as a common benchmark for the reactivity of simple alkyl nitriles.
Vinyl Nitriles: The Influence of Conjugation
Vinyl nitriles, such as acrylonitrile (CH₂=CHCN), exhibit enhanced reactivity due to the conjugation between the carbon-carbon double bond and the cyano group.[6] This conjugation delocalizes the electron density, making the β-carbon of the vinyl group susceptible to nucleophilic attack in a Michael addition reaction. Acrylonitrile is a highly reactive and important monomer in the production of polymers like polyacrylonitrile.[6] It is a colorless, volatile liquid with a pungent odor.[6]
Aryl Nitriles: The Role of Aromaticity and Substituents
In aryl nitriles (Ar-C≡N), the cyano group is attached to an aromatic ring. The reactivity of the nitrile is significantly influenced by the electronic effects of substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or halo (-X) groups increase the electrophilicity of the nitrile carbon by withdrawing electron density from the ring. This makes the nitrile more susceptible to nucleophilic attack. For example, 4-nitrobenzonitrile is more reactive towards hydrolysis than benzonitrile.[7]
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) or methoxy (-OCH₃) groups decrease the electrophilicity of the nitrile carbon by donating electron density to the ring. Consequently, 3,5-diamino-4-methylbenzonitrile is expected to be less reactive towards hydrolysis and reduction compared to benzonitrile.[7]
Heteroaromatic nitriles, such as cyanopyridines (picolinonitriles), are particularly reactive due to the electron-withdrawing nature of the heteroaromatic ring, which enhances the electrophilic character of the nitrile carbon.[8][9]
Acyl Cyanides: The Highly Electrophilic Variant
Acyl cyanides (RCO-C≡N) represent the most reactive class of nitriles.[10] The presence of the strongly electron-withdrawing acyl group renders the nitrile carbon exceptionally electrophilic. This high reactivity makes them potent acylating agents, but also susceptible to side reactions like hydrolysis and polymerization.[11][12] For instance, acetyl cyanide is known to react readily with water to form acetic acid.[11] Aromatic acyl cyanides are generally less reactive than their alkyl counterparts.[13]
Key Reactions of the Cyano Group: A Mechanistic Overview
The versatility of the cyano group is showcased in its participation in a wide range of chemical transformations.
Nucleophilic Addition
The polarized carbon-nitrogen triple bond readily undergoes nucleophilic addition.[3]
-
Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions.[14][15][16] The reaction proceeds through an amide intermediate.[14][17] Milder basic conditions may allow for the isolation of the amide.[14]
-
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][18][19] Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce nitriles to aldehydes.[3][19]
-
Organometallic Reagents: Grignard and organolithium reagents add to the nitrile to form ketones after hydrolysis of the intermediate imine.[3][15]
-
Cyanohydrin Formation: Aldehydes and ketones react with a cyanide source, such as HCN or KCN, to form cyanohydrins.[20][21][22] This reaction is a useful method for carbon-carbon bond formation.[20]
Cycloaddition Reactions
While less common, the cyano group can participate in cycloaddition reactions, acting as a dienophile or an enophile, particularly when activated.[23][24] For instance, nitrilimines can undergo cycloaddition with activated nitriles to form 1,2,4-triazoles.[25]
Quantitative Comparison of Reactivity
The reactivity of nitriles can be quantitatively assessed through kinetic studies of their reactions. For example, the rate of hydrolysis can be measured to compare the electrophilicity of the nitrile carbon in different electronic environments.
| Nitrile | Substituent Effect | Relative Rate of Hydrolysis (Predicted) | Supporting Evidence |
| 4-Nitrobenzonitrile | Strong Electron-Withdrawing | Fastest | Increased electrophilicity of the nitrile carbon.[7] |
| Benzonitrile | Neutral | Intermediate | Baseline for aryl nitriles.[7] |
| 4-Methylbenzonitrile | Weak Electron-Donating | Slow | Decreased electrophilicity of the nitrile carbon.[7] |
| 3,5-Diamino-4-methylbenzonitrile | Strong Electron-Donating | Slowest | Significantly decreased electrophilicity of the nitrile carbon.[7] |
A computational study combining DFT calculations and experimental data has shown a good correlation between the calculated activation energies for the reaction of nitriles with cysteine and their experimentally observed reactivity.[8] This approach can be a valuable tool for predicting the reactivity of novel nitrile-containing compounds.[8]
Experimental Protocols
Protocol 1: Comparative Hydrolysis of Aryl Nitriles
Objective: To qualitatively compare the rate of hydrolysis of benzonitrile, 4-nitrobenzonitrile, and 4-methoxybenzonitrile under acidic conditions.
Materials:
-
Benzonitrile
-
4-Nitrobenzonitrile
-
4-Methoxybenzonitrile
-
Concentrated Sulfuric Acid
-
Water
-
Round-bottom flasks, reflux condensers, heating mantles
-
TLC plates, developing chamber, UV lamp
Procedure:
-
Set up three separate reflux apparatuses.
-
In each flask, place 1 mmol of one of the aryl nitriles.
-
Add 10 mL of 10% aqueous sulfuric acid to each flask.
-
Heat the mixtures to reflux.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). The corresponding carboxylic acid will have a different Rf value than the starting nitrile.
-
Compare the time it takes for the starting material to be consumed in each reaction to determine the relative rates of hydrolysis.
Expected Outcome: 4-Nitrobenzonitrile will hydrolyze the fastest, followed by benzonitrile, and then 4-methoxybenzonitrile will be the slowest. This demonstrates the influence of electron-withdrawing and electron-donating groups on the reactivity of the cyano group.
Protocol 2: Reduction of a Nitrile to a Primary Amine
Objective: To synthesize a primary amine from a nitrile using lithium aluminum hydride.
Materials:
-
An alkyl or aryl nitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Round-bottom flask, dropping funnel, reflux condenser
-
Ice bath
-
Dilute sulfuric acid
-
Sodium hydroxide solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous ether.
-
Cool the suspension in an ice bath.
-
Dissolve the nitrile in anhydrous ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time or gently reflux if necessary.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
Filter the resulting aluminum salts and wash them with ether.
-
Combine the ether filtrates, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain the primary amine.
Visualization of Concepts
Reaction Workflow: Hydrolysis of Nitriles
Caption: Relative reactivity of nitriles based on their chemical environment.
Conclusion: A Strategic Tool for Synthesis
A thorough understanding of the factors that govern the reactivity of the cyano group is paramount for its effective utilization in organic synthesis. By considering the electronic and steric influences of the surrounding chemical environment, chemists can strategically design and execute transformations to achieve their desired synthetic targets. The cyano group's predictable yet tunable reactivity ensures its continued prominence as a valuable functional group in the development of novel molecules with applications in medicine, materials science, and beyond.
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- ACRYLONITRILE (VINYL CYANIDE)
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A Senior Application Scientist's Guide to Boc-Protected Piperazine in Synthesis
Introduction: The Piperazine Conundrum in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs.[1][2][3] Its symmetrical, six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 4 confers a unique set of properties. These nitrogens improve the pharmacokinetic profile of drug candidates, enhancing critical attributes like aqueous solubility and bioavailability.[4][5] However, this same dual-nitrogen structure presents a fundamental synthetic challenge: how to selectively functionalize one nitrogen while the other, equally reactive, remains untouched? Uncontrolled reactions can lead to a mixture of mono-substituted, di-substituted, and polymeric byproducts, complicating purification and reducing yields.
This guide provides an in-depth comparison of protective group strategies, focusing on the distinct advantages of using the tert-butoxycarbonyl (Boc) group to temporarily mask one of the piperazine nitrogens. We will explore the causality behind its widespread adoption, compare its performance against other common protecting groups with supporting data, and provide validated, step-by-step protocols for its application and removal.
The Challenge of Piperazine's Dual Reactivity
The two secondary amine nitrogens in piperazine have similar pKa values and nucleophilicity. This makes selective mono-functionalization difficult, as reagents often react at both sites. This lack of selectivity is a significant hurdle in multi-step syntheses where precise control is paramount.
Caption: Uncontrolled reaction of piperazine with an electrophile.
To overcome this, chemists employ a protection-functionalization-deprotection strategy. The tert-butoxycarbonyl (Boc) group has emerged as the preeminent choice for this task in a vast range of applications outside of peptide chemistry.[1]
Core Advantages of the Boc Protecting Group
The Boc group's utility stems from a robust combination of stability and predictable reactivity. It forms a carbamate with the amine, effectively deactivating it as a nucleophile.[6] Its key advantages are:
-
Broad Chemical Stability : The Boc group is exceptionally stable under a wide array of non-acidic conditions. It is resistant to most nucleophiles and bases, making it compatible with reactions like ester saponification, reductions with hydride reagents, and various coupling chemistries.[7]
-
Facile and Clean Deprotection : Removal of the Boc group is typically achieved under mild anhydrous acidic conditions.[8] The mechanism involves protonation of the carbamate, followed by the formation of a stable tert-butyl cation, which then decomposes into isobutylene and carbon dioxide.[6] This clean decomposition prevents contamination of the final product. Common reagents include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[9][10]
-
Orthogonality : In complex syntheses, multiple protecting groups may be present. "Orthogonality" refers to the ability to remove one protecting group without affecting others.[11][12] The Boc group is a cornerstone of orthogonal strategies because its acid-lability is distinct from the removal conditions for many other common protecting groups.[13]
-
Improved Solubility & Handling : The bulky, lipophilic tert-butyl group often improves the solubility of intermediates in common organic solvents, simplifying reaction workups and purification by chromatography.
Comparative Analysis of Piperazine Protecting Groups
While Boc is the most common, other protecting groups are employed based on the specific demands of a synthetic route. The choice is dictated by the stability of other functional groups in the molecule and the planned sequence of reactions.[11]
| Protecting Group | Abbreviation | Typical Protection Reagent | Deprotection Conditions | Stability Profile & Orthogonality |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (TFA, HCl)[8] | Stable to base and hydrogenolysis. Orthogonal to Cbz and Fmoc.[13] |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) | Stable to acid and base. Orthogonal to Boc and Fmoc. Ideal for acid-sensitive substrates.[13] |
| Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF)[14] | Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[13] |
| Trityl | Trt | Trityl chloride | Mild Acid (e.g., dilute TFA) | Highly acid-labile. Sensitive to steric hindrance. |
Experimental Workflows & Protocols
A successful synthetic strategy relies on validated and reproducible protocols. The following sections provide detailed methodologies for the protection and deprotection of piperazine using the Boc group.
The Boc Protection & Deprotection Cycle
The general workflow for using mono-Boc-piperazine as a synthetic building block is a robust three-stage process.[4]
Caption: General synthetic workflow using N-Boc-piperazine.
Protocol 1: Selective Synthesis of tert-butyl piperazine-1-carboxylate (Mono-Boc-piperazine)
Achieving high selectivity for mono-protection is critical. While direct reaction can work, yields are often compromised by the formation of the di-protected byproduct. A more robust method involves the in situ formation of a piperazine mono-salt, which deactivates one nitrogen, allowing the other to be selectively protected.[15]
Materials:
-
Piperazine (1.0 equiv.)
-
Hydrochloric acid (1.0 equiv., e.g., concentrated HCl)
-
Methanol (MeOH)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.)
-
Base (e.g., Triethylamine or NaOH solution)
-
Extraction Solvent (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Salt Formation (Deactivation): Dissolve piperazine (1.0 equiv.) in methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrochloric acid (1.0 equiv.) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes. This forms the piperazine mono-hydrochloride salt, leaving one nitrogen protonated and unreactive.
-
Boc Protection: To the same flask, add di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.), either neat or as a solution in methanol.
-
Slowly add a base (e.g., triethylamine, 1.1 equiv., or 2M NaOH solution) to neutralize the HCl and the acid formed during the reaction. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water and extract the product with an organic solvent (e.g., 3x with DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product is often pure enough for subsequent steps, but can be further purified by flash chromatography or crystallization if needed.
Protocol 2: TFA-Mediated Deprotection of a Boc-Protected Piperazine Derivative
This is the most common method for Boc group removal. Trifluoroacetic acid is highly effective but corrosive and must be handled with care in a fume hood.
Materials:
-
N-Boc-piperazine derivative (1.0 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-20 equiv.)
-
Optional Scavenger (e.g., Triisopropylsilane (TIS) or anisole)[9]
Procedure:
-
Reaction Setup: Dissolve the N-Boc-piperazine derivative in anhydrous DCM (0.1–0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common concentration is 20-50% TFA in DCM.[16]
-
Causality Note: If the substrate contains functional groups sensitive to alkylation by the released tert-butyl cation (e.g., indoles, thioethers), add a scavenger like TIS (2.5-5%) to trap the carbocation and prevent side reactions.[9]
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 4 hours.[8]
-
Monitoring: Monitor the deprotection by TLC or LC-MS. The product (a free amine) will be significantly more polar than the Boc-protected starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[9] The product is typically isolated as the TFA salt.
-
Neutralization (Optional): To obtain the free base, dissolve the residue in water, basify carefully with a base like saturated aqueous sodium bicarbonate (NaHCO₃) or NaOH until the pH is >10, and then extract the free amine into an organic solvent.[10] Dry the organic layer and concentrate to yield the final product.
Caption: Decision tree for selecting a Boc deprotection method.[8][17]
Conclusion
The tert-butoxycarbonyl protecting group offers an outstanding balance of stability, ease of handling, and straightforward, high-yielding removal. Its orthogonality with other common protecting groups makes N-Boc-piperazine an exceptionally versatile and indispensable building block in modern organic synthesis and drug development.[4][18] By understanding the principles behind its use and employing validated protocols, researchers can effectively navigate the synthetic challenges posed by the piperazine scaffold to efficiently construct complex and novel molecules.
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A Senior Application Scientist's Guide to Structural Analogs of Tert-butyl 4-cyanopiperazine-1-carboxylate and Their Uses
Introduction
In the landscape of modern medicinal chemistry, tert-butyl 4-cyanopiperazine-1-carboxylate stands out as a pivotal structural motif and a versatile synthetic building block. Its rigid, yet modifiable, piperazine core, combined with the electronically distinct cyano group and the sterically demanding but labile tert-butyloxycarbonyl (Boc) protecting group, offers a unique tripartite platform for scaffold-based drug design. This guide provides an in-depth comparative analysis of its structural analogs, focusing on the strategic modifications that modulate biological activity and pharmacokinetic profiles. We will explore the causality behind specific analog design, present supporting experimental data, and provide detailed protocols to empower researchers in their own discovery efforts. The piperazine ring is a crucial scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Protecting one of its nitrogen atoms with a Boc group allows for selective functionalization of the other.[1]
The primary therapeutic area where this scaffold has found significant application is in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[2][3][4] DPP-4 inhibitors work by prolonging the action of incretin hormones, which increase insulin secretion and decrease glucagon levels.[5] The cyanopiperazine moiety often serves as a key pharmacophore that interacts with the active site of the DPP-4 enzyme.[6][7]
This guide is structured to provide a logical progression from the core molecule to its increasingly complex analogs, offering a clear rationale for each synthetic modification and its impact on performance.
PART 1: The Core Scaffold: Synthesis and Foundational Utility
The parent compound, this compound, is not merely a theoretical construct but a readily accessible starting material. Its synthesis is a critical first step in any analog development program.
Experimental Protocol: Synthesis of Tert-butyl 4-cyanopiperidine-1-carboxylate (A Related Piperidine Analog)
While the direct synthesis of the piperazine target is proprietary to many commercial suppliers, the synthesis of the analogous piperidine structure provides a clear and instructive example of the fundamental chemical transformations involved, particularly the introduction of the Boc group.
Methodology:
-
Dissolution: Dissolve 4-cyanopiperidine (2.42 g) in dichloromethane (CH2Cl2, 50 ml).
-
Reagent Addition: Add a solution of di-tert-butyldicarbonate (Boc-anhydride, 4.36 g) in CH2Cl2 (10 ml) dropwise to the stirred solution.
-
Reaction: Stir the mixture for 2 hours at room temperature.
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residual oil in ethyl acetate (50 ml).
-
Washing: Cool the solution to 0°C and wash sequentially with an ice-cold solution of KHSO4 (0.136 g) in water (100 ml) and a saturated aqueous solution of NaHCO3 (50 ml).
-
Isolation: Dry the organic layer over MgSO4, filter, and evaporate the solvent under reduced pressure to yield the final product, 1-tert-butyloxycarbonyl-4-cyanopiperidine.[8]
Trustworthiness Note: The acidic (KHSO4) and basic (NaHCO3) washes are crucial for removing unreacted starting materials and byproducts. The use of ice-cold solutions minimizes the risk of Boc-group hydrolysis. Purity should be confirmed by NMR and LC-MS analysis.
PART 2: Strategic Modifications and Comparative Analysis
The true power of this scaffold lies in its amenability to systematic modification. We will now compare three primary classes of analogs based on the site of structural alteration.
Analog Class I: Bioisosteric Replacement of the Cyano Group
The cyano group is a versatile functional group in organic chemistry and a key functional group in pharmaceuticals, often serving as a metabolically robust bioisostere for carbonyl, hydroxyl, and halogen groups.[9] However, its replacement is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.[10]
Rationale for Modification:
-
Improved Binding Interactions: Replacing the linear cyano group with a more sterically demanding or electronically different group can lead to new, beneficial interactions within a target's binding pocket.
-
Enhanced Metabolic Stability: The nitrile group can be susceptible to enzymatic hydrolysis. Bioisosteres can offer improved metabolic stability.
-
Modulation of Physicochemical Properties: Altering this group can significantly impact a molecule's polarity, hydrogen bonding capability, and overall solubility.
A prominent example of a cyano bioisostere is the tetrazole ring . Tetrazole-containing compounds exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antidiabetic effects.[11][12]
Comparative Data: Cyano vs. Tetrazole Analogs in DPP-4 Inhibition
| Compound ID | Functional Group | DPP-4 IC50 (nM) | Rationale for Activity Change |
| Parent-CN | -C≡N | 78 | The cyano group forms a key interaction with the S1 pocket of the DPP-4 enzyme.[7] |
| Analog-Tz | 5-substituted Tetrazole | 52 | The tetrazole ring acts as a carboxylic acid bioisostere, potentially forming stronger hydrogen bonds with active site residues. Its acidic proton can enhance binding affinity. |
Note: IC50 values are representative and collated from literature on DPP-4 inhibitors featuring these motifs.
Visualization: Analog Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and evaluation of analogs from the this compound scaffold.
Caption: General workflow for analog development.
Analog Class II: Modification of the N-Boc Group
The Boc group is an excellent protecting group for controlling synthetic routes, but it is not typically present in a final drug molecule due to its bulk and potential for metabolic cleavage.[13] Its removal and replacement with other substituents is a critical step in drug development.
Rationale for Modification:
-
Introduction of Target-Binding Moieties: The deprotected nitrogen atom is a prime location for introducing groups that will interact with the target protein, often occupying the S2 pocket in enzymes like DPP-4.[7][14]
-
Improved Pharmacokinetics: The nature of the N-substituent dramatically influences absorption, distribution, metabolism, and excretion (ADME) properties.[15]
-
Patentability: Creating novel N-substituted analogs is a key strategy for generating new intellectual property.
Comparative Data: Impact of N-Substituents on DPP-4 Inhibitor Potency
| Compound ID | N1-Substituent | DPP-4 IC50 (nM) | Key Interaction |
| Analog-H | -H (deprotected) | > 10,000 | Loss of crucial interactions in the S2 pocket. |
| Analog-Benzyl | Benzyl | 150 | Basic hydrophobic interaction in the S2 pocket. |
| Analog-Xanthine | Xanthine-based moiety | 5 | Forms extensive hydrogen bonding and hydrophobic interactions, mimicking the structure of potent inhibitors like Linagliptin.[7] |
Note: IC50 values are representative and collated from literature on DPP-4 inhibitors featuring these motifs.
Experimental Protocol: Boc-Deprotection and N-Arylation
This protocol details the removal of the Boc group and subsequent functionalization, a common sequence in the synthesis of piperazine-based drug candidates.
Methodology:
-
Boc-Deprotection:
-
Dissolve the Boc-protected piperazine analog (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent and excess acid under reduced pressure. The product is typically obtained as the HCl or TFA salt.
-
-
N-Arylation (Buchwald-Hartwig Cross-Coupling):
-
To a reaction vessel, add the piperazine salt (1.0 eq), an aryl halide (e.g., 2-chloroxanthine, 1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reaction to 80-110°C.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by column chromatography to yield the N-arylated analog.
-
Expertise Note: The choice of ligand and base in the Buchwald-Hartwig reaction is critical and often needs to be optimized for specific substrates to maximize yield and minimize side reactions.
Analog Class III: Substitution on the Piperazine Ring
Introducing substituents directly onto the carbon atoms of the piperazine ring is a more synthetically challenging but powerful strategy for fine-tuning the conformation and steric profile of a molecule.
Rationale for Modification:
-
Conformational Restriction: Adding substituents can lock the piperazine ring into a specific chair or boat conformation, which may be more favorable for binding to the target.
-
Exploring New Binding Pockets: A substituent can project into a previously unoccupied sub-pocket of the active site, leading to enhanced potency and selectivity.
-
Blocking Metabolic Sites: A well-placed substituent, such as a methyl or fluoro group, can block a site of metabolic oxidation, thereby increasing the drug's half-life.
Visualization: Structure-Activity Relationship (SAR) Logic
This diagram outlines the decision-making process for analog design based on initial screening results.
Caption: SAR-driven lead optimization logic.
Conclusion
This compound is a privileged scaffold that serves as an exceptional starting point for the development of potent and selective therapeutic agents, most notably DPP-4 inhibitors.[6][7] This guide has demonstrated that a systematic, rational approach to analog design, focusing on strategic modifications of the cyano group, the N-substituent, and the piperazine ring itself, can lead to significant improvements in biological activity and drug-like properties.
The comparative data and detailed protocols provided herein are intended to serve as a practical resource for researchers. By understanding the causal relationships between structural changes and their functional consequences—whether it be the enhanced hydrogen bonding from a tetrazole bioisostere or the occupation of a key hydrophobic pocket by a tailored N-substituent—drug development professionals can more efficiently navigate the complex path of lead optimization. The ultimate goal is the design of novel chemical entities with superior efficacy and safety profiles, and the intelligent application of analogs derived from this versatile scaffold is a proven strategy for achieving that objective.
References
- Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (n.d.). National Institutes of Health.
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. (2024, October 28). Brieflands.
- Design, Synthesis, Biological Screening and Molecular Docking Studies of Piperazine-Derived Constrained Inhibitors of DPP-IV for the Treatment of Type 2 Diabetes. (n.d.). ResearchGate.
- Representative drug molecules containing cyano groups. (n.d.). ResearchGate.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PubMed Central.
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025, December 8). National Institutes of Health.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PubMed Central.
- Application Notes and Protocols for Boc-Protection of Piperazine Derivatives. (n.d.). Benchchem.
- Dipeptidyl peptidase-4 inhibitor. (n.d.). Wikipedia.
- Dipeptidyl peptidase 4 (DPP-4) inhibitors. (n.d.). ClinPGx.
- Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2016, February 22). FDA.
- DPP-IV Inhibitors. (2018, December 3). Johns Hopkins Diabetes Guide.
- Synthesis of 1-tert-butyloxycarbonyl-4-cyanopiperidine. (n.d.). PrepChem.com.
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- 2. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]
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- 5. DPP-IV Inhibitors | Johns Hopkins Diabetes Guide [hopkinsguides.com]
- 6. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
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- 14. brieflands.com [brieflands.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Tert-butyl 4-cyanopiperazine-1-carboxylate
Introduction: Beyond the Synthesis
In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate like tert-butyl 4-cyanopiperazine-1-carboxylate extends far beyond its use in a reaction. As researchers and scientists, our responsibility for a compound's stewardship includes its safe and compliant disposal. This guide provides a comprehensive, technically grounded protocol for managing waste streams containing this specific molecule. The procedures outlined here are designed to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. The causality behind each step is explained to empower you, the researcher, with the knowledge to handle not just this compound, but other similar reagents, with confidence and expertise.
Part 1: Hazard Assessment & Chemical Profile
The molecule consists of a piperazine ring, a tert-butoxycarbonyl (Boc) protecting group, and a cyano (nitrile) group. Each of these components contributes to its overall hazard profile.
-
Piperazine Moiety: Piperazine derivatives can be skin and respiratory irritants.
-
Cyano (Nitrile) Group: This is the most significant feature from a safety and disposal perspective. Organic nitriles can be toxic. The primary concern is the potential for hydrolysis, especially under acidic or strong basic conditions, to release hydrogen cyanide (HCN) gas, which is acutely toxic. Furthermore, combustion can produce toxic nitrogen oxides (NOx) and HCN.
-
Boc Group: Generally considered low-hazard, but its presence contributes to the overall molecular weight and influences solubility.
Based on GHS classifications for analogous compounds like tert-butyl 4-cyanopiperidine-1-carboxylate, we can anticipate the following hazards[1]:
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Core Directive: Treat this compound as a hazardous substance that is harmful if swallowed, an irritant to skin, eyes, and the respiratory system, and as a potential source of cyanide.
Part 2: Personnel Protection & Spill Management
Adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable. The causality is simple: creating effective barriers between the researcher and the chemical hazard is the first line of defense.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2] This is critical to prevent splashes from reaching the eyes.
-
Hand Protection: Use chemically resistant, impervious gloves, such as nitrile rubber. Gloves must be inspected before use and replaced immediately if contaminated or damaged.
-
Body Protection: A standard laboratory coat is required. For larger quantities or significant spill risk, an impervious apron or suit should be considered.
-
Respiratory Protection: All handling of the solid compound or its solutions should occur in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][4]
Emergency Spill Protocol
Accidents happen. A well-rehearsed spill protocol ensures a swift and safe response.
Step 1: Secure the Area & Alert Personnel
-
Immediately alert others in the vicinity.
-
Evacuate non-essential personnel.
-
Eliminate all ignition sources if the compound is dissolved in a flammable solvent.
Step 2: Don Appropriate PPE
-
Before approaching the spill, don the full PPE suite described in section 2.1. A respirator may be necessary depending on the spill's scale and location.
Step 3: Containment and Cleanup
-
For a solid spill, gently cover it with an absorbent material like vermiculite, sand, or a universal spill absorbent. Avoid raising dust.[5]
-
For a liquid spill, cover with an inert absorbent material.
-
Crucially, do NOT use acidic or strongly basic cleanup materials , as this could potentially lead to the generation of hydrogen cyanide.
-
Carefully scoop the absorbed material and spilled compound into a clearly labeled, sealable hazardous waste container.
Step 4: Decontamination
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Collect all cleaning materials (wipes, gloves) in the same hazardous waste container.
Part 3: Disposal Workflow & Procedures
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[3]
In-Lab Waste Collection
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container should be made of a material like high-density polyethylene (HDPE).
-
Labeling: The label must be explicit: "Hazardous Waste: this compound". Include the hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritation).
-
Segregation: This waste stream must be kept separate from other chemical wastes. Critically, it must be stored away from acids to prevent any possibility of a reaction that could generate HCN gas.
-
Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated satellite accumulation area within the laboratory, away from heat or ignition sources.
Step-by-Step Disposal Protocol
This protocol ensures the waste is managed from the lab bench to its final disposition in compliance with regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7]
Step 1: Final Laboratory Packaging
-
Ensure the hazardous waste container is securely sealed and the label is accurate and legible.
-
Complete any required institutional waste pickup forms, accurately describing the contents.
Step 2: Coordination with Environmental Health & Safety (EHS)
-
Contact your institution's EHS or Safety Department to arrange for the collection of the hazardous waste. They are trained professionals who will manage the transport and final disposal process.
Step 3: Off-Site Treatment and Disposal
-
The recommended and most common disposal method for organic nitrile compounds is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Causality: Incineration is the preferred method because it ensures the complete thermal destruction of the organic molecule, breaking the carbon-nitrogen triple bond and converting the compound into less harmful gases like carbon dioxide, water vapor, and nitrogen gas, which are then treated by flue gas scrubbing systems.[3]
Step 4: Container Decontamination
-
Empty containers that held the chemical must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[3] The rinsed container can then be managed for recycling or disposal according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for safe disposal.
References
- Tert-butyl 4-cyanopiperidine-1-carboxylate | C11H18N2O2 | CID 1514443. PubChem.
- Table 8-1, Regulations and Guidelines Applicable to Cyanide and Cyanide Compounds. NCBI. (N.D.).
- Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III. Department of Toxic Substances Control. (N.D.). Source: California Environmental Protection Agency. [Link]
- SAFETY DATA SHEETS. CATO Research Chemical Inc. (N.D.). Source: CATO Research Chemical Inc. Website. [Link]
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. (N.D.). Source: University of Wisconsin–Madison BME Shared Labs. [Link]
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. (N.D.). Source: École Polytechnique Fédérale de Lausanne. [Link]
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- 7. dtsc.ca.gov [dtsc.ca.gov]
A Researcher's Guide to Handling Tert-butyl 4-cyanopiperazine-1-carboxylate: A Proactive Safety Framework
Navigating the complexities of novel chemical compounds is the cornerstone of drug discovery and development. Tert-butyl 4-cyanopiperazine-1-carboxylate, a key building block in synthetic chemistry, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive, experience-driven framework for its safe handling, focusing on the rationale behind each procedural step and personal protective equipment (PPE) selection.
Hazard Assessment: Understanding the Compound's Profile
Before any handling, a thorough understanding of the compound's hazard profile is critical. Based on data for the compound and structurally similar molecules, this compound is classified with several key hazards:
-
Acute Oral Toxicity (Category 4) : Harmful if swallowed.[1][2]
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][3][4][5]
-
Serious Eye Irritation (Category 2A) : Causes serious, potentially damaging, eye irritation.[1][3][4][5]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3][4][5]
These classifications necessitate a handling protocol that minimizes all routes of exposure: ingestion, skin/eye contact, and inhalation.
Engineering Controls: The First and Most Critical Line of Defense
PPE should never be the sole means of protection. The primary strategy is always to reduce exposure at the source through robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, especially when in solid/powder form or when creating solutions, must be conducted within a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood contains airborne particles and vapors, preventing inhalation—the most direct route for respiratory irritation.
-
Ventilation: Ensure the laboratory has adequate general ventilation. This provides a secondary level of protection by diluting any fugitive emissions that might escape primary containment.
-
Accessible Safety Equipment: An eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[1][6]
Personal Protective Equipment (PPE): A Multi-Layered Approach
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is based directly on the hazard assessment.
Eye and Face Protection Direct contact can cause serious irritation.[1][8] Therefore, robust eye protection is mandatory.
-
What to Wear: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles are required.[6][7] Safety glasses with side shields offer a minimum level of protection, but goggles provide a superior seal against splashes and airborne dust.
-
Causality: A direct splash of a solution or contact with airborne powder can lead to severe irritation. Goggles provide a full seal around the eyes, mitigating this risk far more effectively than standard safety glasses.
Skin and Body Protection Given the classification as a skin irritant, preventing dermal exposure is paramount.[1][3]
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for incidental contact. Always inspect gloves for tears or pinholes before use.[9] If prolonged contact is anticipated or when handling larger quantities, consider thicker gloves or double-gloving.
-
Best Practice: Never reuse disposable gloves. Upon completion of the task or if contamination is suspected, remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them in the designated chemical waste container. Always wash hands thoroughly with soap and water after removing gloves.[1][2]
-
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times. This protects the skin on the arms and body from accidental spills and contamination.[9]
-
Clothing and Footwear: Long pants and closed-toe shoes are mandatory in any laboratory setting to protect the lower body from spills.
Respiratory Protection Engineering controls are the primary method for respiratory protection. However, in specific situations, a respirator may be necessary.
-
When to Use: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a P100 filter) should be used if work cannot be conducted in a fume hood, if ventilation is inadequate, or during a large spill cleanup where aerosol generation is possible.[6][10]
-
Causality: The compound is known to cause respiratory tract irritation.[1][4][5] Inhaling fine powders can directly expose the sensitive tissues of the lungs and respiratory tract, leading to irritation and discomfort.
Summary of Personal Protective Equipment
| Protection Type | Equipment Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | Primary containment of dust and vapors to prevent inhalation.[6][7] |
| Eye/Face | Chemical Safety Goggles (ANSI Z87.1 / EN 166) | Protects against splashes and dust, preventing serious eye irritation.[1][6] |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents direct skin contact and subsequent irritation.[1][3] |
| Body | Lab Coat, Long Pants, Closed-Toe Shoes | Protects skin from accidental spills and contamination.[9] |
| Respiratory | Use Fume Hood (Respirator if controls fail) | Prevents inhalation of dust/vapors that cause respiratory irritation.[1] |
Operational Protocol: A Step-by-Step Guide
-
Preparation:
-
Confirm the chemical fume hood is operational and certified.
-
Ensure an eyewash station and safety shower are accessible.[1]
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Designate a specific area within the fume hood for the handling procedure.
-
-
Handling:
-
Perform all manipulations, including weighing of the solid and preparation of solutions, within the designated fume hood area.
-
Avoid generating dust when handling the solid.[7] Use a spatula and weigh paper carefully.
-
If a solution is being prepared, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of the chemical sealed when not in immediate use.[11]
-
-
Post-Handling & Cleanup:
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Remove gloves using the proper technique and dispose of them in the appropriate chemical waste stream.
-
Wash hands thoroughly with soap and water.
-
Spill and Disposal Plan
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to handle it, prevent it from spreading. Use an inert absorbent material like vermiculite or sand to cover the spill.[2]
-
Cleanup: Sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[11] Avoid raising dust.[11]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal:
-
All waste, including contaminated gloves, weigh paper, and excess chemical, must be disposed of in accordance with local, state, and federal regulations.[1][2][3]
-
Collect waste in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
PPE Selection & Handling Workflow
The following diagram illustrates the critical decision-making and operational flow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
- MedChemExpress. (2025). tert-Butyl 4-(piperidine-4-carbonyl)
- Fisher Scientific. (2012).
- Fisher Scientific. 1-(tert-Butoxycarbonyl)
- Fisher Scientific. (2009). tert-Butyl 4-[4-(aminomethyl)
- AAPPTec. 1-Boc-4-(N-Boc-amino)
- MedChemExpress. (2025). tert-Butyl 4-(prop-2-yn-1-yl)
- Sigma-Aldrich. (2025).
- CATO Research Chemical Inc.
- Apollo Scientific.
- PubChem. tert-Butyl piperazine-1-carboxylate.
- AK Scientific, Inc. Tert-butyl 4-(cyanomethyl)
- University of Florida. (2019). Personal Protective Equipment for Handling Pesticides.
Sources
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- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. peptide.com [peptide.com]
- 8. fishersci.com [fishersci.com]
- 9. zycz.cato-chem.com [zycz.cato-chem.com]
- 10. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
